molecular formula C13H12BClO3 B577821 4-(3-Chlorophenoxymethyl)phenylboronic acid CAS No. 1256358-75-4

4-(3-Chlorophenoxymethyl)phenylboronic acid

Cat. No.: B577821
CAS No.: 1256358-75-4
M. Wt: 262.496
InChI Key: ZSCHGAJACGHTSK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxymethyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(3-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCHGAJACGHTSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681347
Record name {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-75-4
Record name {4-[(3-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic acid

In the landscape of contemporary organic chemistry and drug discovery, the strategic formation of carbon-carbon bonds is paramount. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2] Central to this powerful transformation is the organoboron reagent, typically a boronic acid. This guide focuses on a specific, high-value building block: This compound .

The unique architecture of this molecule—featuring a boronic acid for coupling, a stable phenoxymethyl ether linkage, and a strategically placed chlorine atom—makes it a highly valuable intermediate. It allows for the direct installation of a complex chlorophenoxymethylphenyl moiety, a structural motif present in various biologically active compounds and advanced materials. This guide provides an in-depth examination of its properties, synthesis, core applications, and handling, tailored for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1256358-75-4[3]
Chemical Formula C₁₃H₁₂BClO₃Inferred
Molecular Weight 262.50 g/mol Inferred
Appearance Typically a white to off-white solid
Primary Application Suzuki-Miyaura cross-coupling reactions[1][2][4]
Storage Keep refrigerated in a dry, well-ventilated place under an inert atmosphere.[5][6]Air and moisture sensitive.

Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids can be achieved through several established methods, most commonly involving the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[7][8] A plausible and efficient route to this compound is outlined below.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: first, the formation of the aryl ether backbone, and second, the introduction of the boronic acid functionality.

G cluster_0 Stage 1: Aryl Ether Formation (Williamson Ether Synthesis) cluster_1 Stage 2: Borylation A 4-Bromobenzyl bromide D 1-(Bromomethyl)-4-(3-chlorophenoxy)benzene A->D Reacts with B 3-Chlorophenol B->D Reacts with C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D Catalyzed by E 1-(Bromomethyl)-4- (3-chlorophenoxy)benzene G This compound E->G Converted via F 1. Mg or n-BuLi 2. B(OMe)₃ 3. H₃O⁺ (workup) F->G Reagents

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Experimental Protocol (Illustrative)
  • Ether Synthesis: To a solution of 3-Chlorophenol in acetone, add potassium carbonate as a base. Stir the mixture and add 4-Bromobenzyl bromide dropwise. Reflux the reaction mixture for several hours until completion (monitored by TLC). After cooling, filter the solid and concentrate the solvent. The resulting crude product, 1-(bromomethyl)-4-(3-chlorophenoxy)benzene, can be purified by column chromatography.

  • Grignard Formation & Borylation: Prepare a Grignard reagent by reacting the purified aryl bromide from step 1 with magnesium turnings in anhydrous THF. Cool the resulting solution to a low temperature (e.g., -78 °C) and slowly add trimethyl borate.[7]

  • Hydrolysis: Allow the reaction to warm to room temperature, then quench by the slow addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester intermediate to the desired boronic acid.[9]

  • Isolation: The product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is often achieved by recrystallization to yield this compound as a solid.[7][10]

Causality Behind Choices:

  • Williamson Ether Synthesis: This is a classic, robust method for forming aryl ethers. The choice of a moderate base like K₂CO₃ prevents side reactions.

  • Grignard Reagent: Formation of a Grignard or organolithium reagent from the aryl bromide is a standard method to create a nucleophilic aryl species required for borylation.[11][12]

  • Low-Temperature Borylation: The reaction with trimethyl borate is performed at low temperatures to prevent side reactions, such as the addition of multiple aryl groups to the boron center.

Core Application: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction forges a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[4]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product R1X R¹-X R1X->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Pillars of the Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) intermediate.[4]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[4]

Analytical Characterization Workflow

Confirming the identity, purity, and stability of the boronic acid is critical for reproducible results. Boronic acids can be challenging to analyze due to their propensity for dehydration to form boroxines or for on-column hydrolysis.[13]

Standard Analytical Protocol
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Assess purity and stability.

    • Methodology: A reverse-phase HPLC method is typically used. Due to the potential for on-column hydrolysis of boronic acids, method development is key.[13] Using a column with low silanol activity and carefully selected mobile phase pH can improve peak shape and reproducibility.[13] A typical mobile phase might consist of an acetonitrile/water gradient with a buffer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Structural elucidation.

    • Methodology: ¹H and ¹³C NMR in a solvent like DMSO-d₆ will confirm the connectivity of the molecule. The boronic acid protons (B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS):

    • Purpose: Confirm molecular weight.

    • Methodology: Techniques like Electrospray Ionization (ESI) can be used. LC-MS is particularly powerful for identifying impurities and degradation products.[14]

Safety, Handling, and Storage

Organoboronic acids require careful handling to ensure laboratory safety and maintain reagent integrity.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[16] If handling the powder, a dust mask is recommended to prevent inhalation.[15]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood.[5] Avoid creating dust. Boronic acids are generally considered irritants.[15] Avoid contact with skin and eyes.[5][16]

  • Storage: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated.[5][6] This minimizes degradation, such as protodeboronation or oxidation.

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of water.[5]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[5]

    • Inhalation: Move to fresh air.[15]

    • Ingestion: Rinse mouth with water. In all cases of significant exposure, seek medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 4-(3-Chlorophenoxymethyl)phenyl moiety can significantly influence a molecule's pharmacological profile.

  • Modulation of Physicochemical Properties: The aryl ether structure provides a balance of lipophilicity and metabolic stability. The chlorine atom can further enhance binding affinity through halogen bonding or by blocking sites of metabolism.[17]

  • Scaffold for Complex Molecules: This reagent serves as a key building block for synthesizing complex biaryl or heteroaryl structures that are common in modern pharmaceuticals, including kinase inhibitors, receptor antagonists, and antiviral agents.[18][19]

  • Targeted Delivery: Phenylboronic acids, in general, have the unique ability to form reversible covalent bonds with diols, such as those found on the surface of cells (sialic acids).[18] This property is being explored for creating targeted drug delivery systems that can selectively bind to cancer cells, which often overexpress such glycans.

Conclusion

This compound (CAS No. 1256358-75-4) is more than just a chemical intermediate; it is a precisely designed tool for advanced organic synthesis. Its value is rooted in its ability to participate reliably in the Suzuki-Miyaura coupling, one of the most important C-C bond-forming reactions in the pharmaceutical and materials science industries.[17] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this reagent to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics and functional materials.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • D. G. Hall, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Available from: [Link]

  • M. J. Bock, S. E. Denmark. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid?. Available from: [Link]

  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available from: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • LookChem. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid. Available from: [Link]

  • Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]

  • Organic Syntheses. Procedure Details. Available from: [Link]

  • Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]

  • WIPO Patentscope. Preparation method of 4-chlorophenylboronic acid. Available from: [Link]

  • Journal of the American Chemical Society. Stability and Synthesis of Phenylboronic Acids. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • RSC Publishing. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

  • Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Aryloxymethyl Phenylboronic Acids

In the landscape of modern drug discovery and materials science, arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl scaffolds that form the core of numerous pharmaceuticals and functional materials.[3]

4-(3-Chlorophenoxymethyl)phenylboronic acid is a particularly valuable reagent. It combines three key structural motifs: the reactive boronic acid handle for Suzuki coupling, a stable ether linkage, and a chlorinated phenyl ring, which can be used to modulate electronic properties, improve metabolic stability, or serve as a vector for further functionalization. This guide provides a comprehensive, field-proven pathway for its synthesis, emphasizing the causal logic behind experimental choices to ensure reproducibility and high yield.

Overall Synthesis Pathway

The synthesis is efficiently achieved in a three-step sequence starting from the commercially available 4-methylphenylboronic acid pinacol ester. The strategy involves:

  • Radical Bromination: Introduction of a reactive handle on the methyl group via free-radical bromination.

  • Williamson Ether Synthesis: Coupling of the brominated intermediate with 3-chlorophenol.

  • Deprotection: Hydrolysis of the pinacol ester to yield the final boronic acid.

Overall_Synthesis_Pathway Start 4-Methylphenylboronic acid pinacol ester Intermediate1 4-(Bromomethyl)phenylboronic acid pinacol ester Start->Intermediate1 NBS, AIBN CCl4, Reflux Intermediate2 This compound pinacol ester Intermediate1->Intermediate2 3-Chlorophenol K2CO3, DMF FinalProduct This compound Intermediate2->FinalProduct HCl, Acetone/H2O

Caption: A three-step synthesis of the target compound.

Part 1: Synthesis of 4-(Bromomethyl)phenylboronic acid pinacol ester (Intermediate)

Expertise & Rationale

The initial step transforms the relatively inert benzylic methyl group into a reactive benzyl bromide, an excellent electrophile for subsequent substitution reactions. The method of choice is a free-radical bromination.

  • Reagent Selection: N-Bromosuccinimide (NBS) is the ideal brominating agent for this transformation. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over competing electrophilic aromatic substitution on the electron-rich ring.

  • Initiator: Azobisisobutyronitrile (AIBN) is used as a thermal initiator to kickstart the radical chain reaction at a controlled rate upon heating.[4]

  • Solvent Choice: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness towards the radical intermediates.[4] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile or cyclohexane can also be effective.

  • Boronic Acid Protection: The boronic acid functionality is protected as a pinacol ester. This is critical because free boronic acids can be unstable under radical conditions and can complicate purification. The pinacol ester is robust, crystalline, and easily purified via chromatography.[4]

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylboronic acid pinacol ester (e.g., 10.91 g, 50.0 mmol).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 9.91 g, 55.0 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.41 g, 2.5 mmol, 0.05 eq).

  • Solvent Addition: Add dry carbon tetrachloride (200 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir vigorously for 14 hours. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the bromomethyl singlet (~4.5 ppm).

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the solid succinimide.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (200 mL).

    • Wash the organic solution sequentially with distilled water (100 mL) and saturated brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting oil/solid by column chromatography on silica gel, eluting with petroleum ether or a petroleum ether/ethyl acetate gradient to afford the pure product.[4]

Data Summary: Intermediate
PropertyValueSource(s)
Chemical Name 4-(Bromomethyl)phenylboronic acid pinacol ester[5]
Synonym 2-(4-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[6][7][8]dioxaborolane
CAS Number 138500-85-3[5]
Molecular Formula C₁₃H₁₈BBrO₂[4][5]
Molecular Weight 297.00 g/mol [5]
Appearance Solid
Melting Point 85-89 °C
Purity (Typical) ≥95-98%[9]
Expected Yield ~76%[4]

Part 2: Williamson Ether Synthesis of the Protected Product

Expertise & Rationale

This core step constructs the desired aryloxymethyl ether linkage via the Williamson ether synthesis, a classic S_N2 reaction.[10][11][12]

  • Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[10][11] The base deprotonates the hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the brominated intermediate, displacing the bromide leaving group in a single, concerted step.[10]

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a practical and effective base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Cesium carbonate (Cs₂CO₃) can also be used and is often more effective due to the increased solubility of the cesium phenoxide, though it is more expensive.[13]

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the S_N2 reaction.[13] Acetonitrile is another viable option.

  • Temperature Control: Gentle heating (e.g., 60-80°C) is typically required to drive the reaction to completion in a reasonable timeframe without promoting decomposition or side reactions.

Workflow & Protocol

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Combine Intermediate 1, 3-Chlorophenol, and K2CO3 in a flask Prep2 Add DMF as solvent Prep1->Prep2 React Heat mixture to 60-80°C with stirring for 4-12h Prep2->React Monitor Monitor progress by TLC React->Monitor Workup1 Cool to RT, pour into water Monitor->Workup1 Workup2 Extract with Ethyl Acetate Workup1->Workup2 Workup3 Wash organic layer (H2O, brine) Workup2->Workup3 Workup4 Dry (Na2SO4), filter, and concentrate Workup3->Workup4 Purify Purify via column chromatography Workup4->Purify

Caption: Workflow for the Williamson ether synthesis step.

Detailed Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask, combine 4-(bromomethyl)phenylboronic acid pinacol ester (Intermediate 1, 1.0 eq), 3-chlorophenol (1.1 eq), and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.2-0.5 M).

  • Reaction Execution: Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction's progress by TLC until the starting bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by saturated brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to yield this compound pinacol ester as a pure compound.

Part 3: Final Deprotection to Boronic Acid

Expertise & Rationale

The final step is the hydrolysis of the stable pinacol ester to liberate the free boronic acid. This is a straightforward process but requires careful handling to prevent the formation of the trimeric anhydride (boroxine).

  • Methodology: The most common method is acid-catalyzed hydrolysis. Stirring the pinacol ester in a biphasic solvent system with aqueous acid efficiently cleaves the boronate ester. The resulting free boronic acid is typically more soluble in the organic phase, while the byproduct, pinacol, is water-soluble, facilitating separation.

  • Equilibrium Considerations: Phenylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, upon dehydration.[6] The presence of water during workup and storage helps to keep the equilibrium shifted towards the desired monomeric boronic acid. Drying the final product under high vacuum at elevated temperatures can promote boroxine formation.[14]

Detailed Experimental Protocol
  • Reaction Setup: Dissolve the purified this compound pinacol ester (1.0 eq) in a suitable organic solvent like acetone or THF in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Extraction & Isolation:

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid is the target this compound. It can be further purified by recrystallization if necessary. Store the product in a cool, dry place.

Trustworthiness: In-Process Validation

To ensure the integrity of the synthesis, in-process controls are crucial.

StageValidation Technique(s)Purpose
Step 1: Bromination TLC, ¹H NMRMonitor disappearance of starting material and formation of product.
Step 2: Etherification TLC, LC-MSConfirm consumption of bromide and formation of the ether-linked product.
Step 3: Deprotection TLC, ¹H NMRVerify the removal of the pinacol group.
Final Product ¹H NMR, ¹³C NMR, HRMSConfirm structure, purity, and identity of the final compound.

References

  • Process for the preparation of substituted phenylboronic acids.
  • 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2.ChemicalBook.
  • Preparation method of hydroxyphenylboronic acid.
  • Williamson ether synthesis.Wikipedia.
  • The Williamson Ether Synthesis.University of Missouri-St. Louis.
  • 4-Chlorophenylboronic acid synthesis.ChemicalBook.
  • The Williamson Ether Synthesis.Master Organic Chemistry.
  • Williamson Ether Synthesis.J&K Scientific LLC.
  • Williamson Ether Synthesis.Chemistry Steps.
  • 4-(Hydroxymethyl)phenylboronic acid ≥95%.Sigma-Aldrich.
  • 4-(Hydroxymethyl)phenylboronic acid.Ambeed.com.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • 4-(Bromomethyl)benzeneboronic acid pinacol ester | 138500-85-3.ChemicalBook.
  • Organic Syntheses Procedure.Organic Syntheses.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling.Organic-Chemistry.org.
  • 4-Bromomethylphenylboronic acid pinacol ester 95%.Sigma-Aldrich.
  • 4-Bromomethylphenylboronic acid pinacol ester 95% | 138500-85-3.Sigma-Aldrich.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with...
  • Suzuki Coupling.Organic Chemistry Portal.
  • Preparation method of 4-chlorophenylboronic acid.
  • Synthesis routes of 3-Chlorophenyl boronic acid.Benchchem.
  • 4 Bromomethyl Phenyl Boronic Acid Pinacol Ester, Grade: Technical Grade, Purity: 98%.IndiaMART.
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • 4-Bromomethylphenylboronic acid, pinacol ester.Fisher Scientific.
  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions...The Royal Society of Chemistry.

Sources

physical properties of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with established principles of physical organic chemistry to offer a comprehensive profile of this important synthetic building block. We will delve into its structural attributes, physicochemical parameters, and spectroscopic characteristics, while also providing field-proven experimental protocols for their validation.

Introduction: The Role and Relevance of Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] Beyond this, their unique ability to form reversible covalent bonds with diols makes them critical components in chemical sensors, drug delivery systems, and as pharmacophores in medicinal chemistry.[2]

This compound is a bifunctional reagent, incorporating a boronic acid moiety for coupling reactions and a chlorophenoxymethyl group that can be used to modulate steric and electronic properties or serve as a linker. A thorough understanding of its physical properties is paramount for its effective application, enabling optimization of reaction conditions, purification strategies, and formulation development.

Chemical Identity and Structural Features

The foundational step in characterizing any chemical compound is to establish its precise identity.

  • Chemical Name: this compound

  • CAS Number: 1256358-75-4[3][4]

  • Molecular Formula: C₁₃H₁₂BClO₃[3]

  • Molecular Weight: 262.50 g/mol [3]

The structure consists of a phenylboronic acid core functionalized at the para-position with a 3-chlorophenoxy ether linkage. The boronic acid group is a mild Lewis acid, and the overall molecule possesses moderate polarity.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValue/Expected RangeMethod of DeterminationComments
Appearance White to off-white crystalline solid (Expected)Visual InspectionBased on analogous structures like 4-chlorophenylboronic acid.[5][6]
Melting Point (°C) Data not available.Capillary Melting Point Apparatus, DSCExpected to be a sharp melting point for a pure crystalline solid. Related compounds melt in the range of 150-290 °C.[5]
Boiling Point (°C) Not applicable; likely to decompose.N/ABoronic acids tend to dehydrate at high temperatures to form boroxines.[1]
Solubility Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, THF). (Expected)Shake-Flask Method, HPLCThe aryl ether structure increases lipophilicity compared to unsubstituted phenylboronic acid.[1][7]
pKa ~8.0 - 8.8 (Predicted)UV-Vis Spectrophotometric TitrationThe electron-withdrawing nature of the chloro- and ether substituents is expected to slightly lower the pKa relative to phenylboronic acid (pKa 8.83).[1][8]

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel or sparsely documented compound. The following workflow outlines the logical progression of experiments.

G cluster_0 Initial Assessment cluster_1 Structural & Purity Verification cluster_2 Quantitative Physical Properties cluster_3 Final Data Consolidation A Obtain Sample (CAS: 1256358-75-4) B Visual Inspection (Appearance, Color) A->B C Spectroscopic Analysis (NMR, MS, IR) B->C Proceed if visually consistent D Chromatographic Purity (HPLC, LC-MS) C->D E Melting Point (Capillary Method) D->E Confirm structure & purity >95% F Solubility Profiling (Various Solvents) E->F G pKa Determination (UV-Vis Titration) F->G H Thermal Analysis (DSC/TGA) G->H I Compile Technical Data Sheet H->I Synthesize all data

Caption: Standard workflow for the physicochemical characterization of a chemical reagent.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct aromatic proton signals for the two different phenyl rings. The benzylic methylene protons (-O-CH₂-Ar) are expected to appear as a singlet around 5.0-5.5 ppm. The hydroxyl protons of the boronic acid group are broad and may exchange with solvent, often appearing between 4.0 and 8.0 ppm, or not be observed at all.

    • ¹³C NMR: Will display signals for all 13 unique carbon atoms. The chemical shifts will be characteristic of the aromatic, ether, and boronic acid-bearing carbons.

    • ¹¹B NMR: A key diagnostic tool for boronic acids. A single broad peak is expected in the range of 19-30 ppm, characteristic of a trigonal planar boron center.

  • Infrared (IR) Spectroscopy: Key functional groups will exhibit characteristic absorption bands.

    • ~3200-3600 cm⁻¹ (broad): O-H stretching of the boronic acid hydroxyl groups, often involved in hydrogen bonding.

    • ~1350 cm⁻¹: B-O stretching.

    • ~1240 cm⁻¹: C-O-C asymmetric stretching of the ether linkage.

    • ~700-800 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective for boronic acids. The analysis would confirm the molecular weight by identifying the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature in the mass spectrum.

Key Physicochemical Parameters in Depth

Solubility Profile: Guiding Solvent Selection

The solubility of a reagent is critical for its use in synthesis and for its purification. Based on its structure, this compound is predicted to have low solubility in non-polar solvents like hexanes and high solubility in polar aprotic solvents such as DMSO and DMF.[7][9] Its solubility in common ethereal (THF, Diethyl ether) and alcoholic (Methanol, Ethanol) solvents is expected to be moderate.[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a pre-calibrated HPLC-UV method. The result is expressed in mg/mL or mol/L.

Acidity and pKa: The Key to Reactivity

The Lewis acidity of the boron atom, quantified by the pKa, governs the compound's interaction with bases and its role in catalytic cycles. Phenylboronic acid has a pKa of 8.83.[1] The presence of electron-withdrawing groups on the phenyl ring lowers the pKa, making the boron center more Lewis acidic.[8] The chlorophenoxymethyl substituent is weakly electron-withdrawing, suggesting the pKa of the title compound will be slightly lower than 8.83, enhancing its ability to engage in transmetalation steps.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
  • Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent mixture (e.g., water/acetonitrile) to ensure solubility across the desired pH range.[10]

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., pH 7.0 to 10.0).

  • Measurement: Add a small, constant aliquot of the stock solution to each buffer. Record the UV-Vis absorbance spectrum for each sample.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH. The data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoid curve.[8]

Solid-State Properties and Thermal Stability

Crystallinity

Phenylboronic acids are typically crystalline solids at room temperature. In the solid state, they often form hydrogen-bonded dimers or extended polymeric networks through their hydroxyl groups.[1] This intermolecular interaction is responsible for their relatively high melting points and influences their solubility. The precise crystal structure can be determined by single-crystal X-ray diffraction.

Thermal Stability and Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium reaction.

G cluster_0 A 3 x this compound B Trimeric Anhydride (Boroxine) A->B Heat (-3 H₂O) B->A + H₂O C 3 x H₂O

Caption: Reversible thermal dehydration of a phenylboronic acid to its boroxine.

This dehydration can occur upon heating, particularly under vacuum, and can affect melting point determination and long-term storage. The presence of boroxine is a common impurity in commercial boronic acid samples. Thermogravimetric Analysis (TGA) can be used to quantify this process by measuring mass loss as a function of temperature.

Safety and Handling

As with related boronic acids, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[13]

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical properties. While some specific experimental data for this exact molecule is not widely published, a comprehensive and reliable profile can be constructed through analysis of its structure and comparison with well-characterized analogues. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently handle, characterize, and deploy this reagent in their synthetic and developmental endeavors, ensuring both safety and scientific rigor.

References

  • PubChem. 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Li, et al. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]

  • Domańska, U., et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. pK a values for boronic acids 1-7. [Link]

  • Chidella, K.S., et al. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities.... SCIRP. [Link]

  • PubChem. Phenylboronic Acid. [Link]

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • LookChem. Cas 1029438-36-5, 4-(3-Fluorophenoxy)phenylboronic acid. [Link]

Sources

4-(3-Chlorophenoxymethyl)phenylboronic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Boronic Acid

To the researchers, scientists, and drug development professionals delving into the potential of this compound, this guide serves as a foundational pillar for understanding and determining a critical physicochemical parameter: its solubility. In the realm of medicinal chemistry and materials science, the utility of a boronic acid is intrinsically linked to its behavior in various solvent systems. Solubility governs not only the feasibility of synthetic reactions and purifications but also dictates formulation strategies for downstream applications.

While specific, quantitative solubility data for this compound is not yet extensively documented in publicly available literature, this guide will equip you with the necessary theoretical framework, practical experimental protocols, and an understanding of the nuanced behavior of related phenylboronic acid analogs. We will explore the factors influencing the solubility of this class of compounds and provide you with the tools to generate reliable and reproducible solubility data in your own laboratory settings.

Physicochemical Profile of this compound

A comprehensive understanding of a molecule's structure is paramount to predicting its solubility. This compound is a substituted phenylboronic acid with the following key structural features that are anticipated to influence its solubility:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of hydrogen bonding, both as a donor and an acceptor. It is also a weak Lewis acid. The presence of two hydroxyl groups suggests potential for aqueous solubility, although this can be significantly influenced by the rest of the molecule.

  • The Phenyl Ring: This aromatic core is hydrophobic and will generally decrease aqueous solubility while favoring solubility in organic solvents.

  • The Ether Linkage (-O-CH₂-): The ether group can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents.

  • The Chlorophenyl Group: The chlorine atom is an electron-withdrawing group that can influence the acidity of the boronic acid. The overall lipophilicity of this substituent will likely decrease aqueous solubility.

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
CAS Number 1256358-75-4[1][2]
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.5 g/mol [1]

Foundational Principles: Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. Generally, phenylboronic acid itself exhibits moderate solubility in polar organic solvents and is poorly soluble in nonpolar solvents like hexanes.[3] For substituted phenylboronic acids, the nature and position of the substituent can dramatically alter solubility.

Solvent Polarity and Hydrogen Bonding

Polar solvents, particularly those capable of hydrogen bonding, are generally effective at solvating boronic acids. Ethers and ketones have been shown to be good solvents for phenylboronic acid.[4][5][6] This is due to their ability to act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

The Challenge of Boroxine Formation

A significant consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be influenced by solvent and temperature.[7] The formation of the less polar boroxine can complicate solubility studies and affect the accuracy of analytical measurements.

G cluster_0 Equilibrium in Solution Boronic_Acid 3 x Phenylboronic Acid Boroxine Triphenylboroxine Boronic_Acid->Boroxine Dehydration Boroxine->Boronic_Acid Hydrolysis Water 3 x Water

Caption: Equilibrium between a phenylboronic acid and its corresponding boroxine.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data for this compound, an experimental approach is necessary. The dynamic (turbidity) method is a reliable technique for determining the solubility of boronic acids in various solvents.[4][5][6][7]

The Dynamic Method Workflow

This method involves preparing a series of vials with known concentrations of the solute in the solvent of interest. The temperature is then gradually increased until the solid completely dissolves, and this temperature is recorded.

G A Sample Preparation: Weigh solute and add known volume of solvent B Temperature Ramp: Place in a controlled temperature bath and begin slow heating with stirring A->B C Turbidity Monitoring: Observe the sample visually or with a turbidity probe B->C D Record Dissolution Temp: Note the temperature at which the last solid particle dissolves C->D E Data Analysis: Plot solubility vs. temperature to generate a solubility curve D->E

Caption: Workflow for the dynamic method of solubility determination.

Detailed Experimental Protocol

Materials:

  • This compound

  • A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethyl sulfoxide)

  • Sealed, screw-cap vials

  • Magnetic stir bars

  • Controlled temperature bath with a calibrated thermometer or temperature probe

  • Analytical balance

Procedure:

  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of vials.

    • Add a precise volume of the chosen solvent to each vial to create a range of concentrations.

    • Add a small magnetic stir bar to each vial and seal it tightly.

  • Solubility Measurement:

    • Place the vials in the temperature-controlled bath.

    • Begin stirring at a constant rate to ensure good mixing.

    • Slowly increase the temperature of the bath (e.g., 1-2 °C every 10 minutes) to allow the system to reach equilibrium.

    • Carefully observe each vial. The dissolution temperature is the point at which the solution becomes completely clear, with no visible solid particles remaining.

    • Record the temperature for each concentration.

  • Data Analysis and Reporting:

    • Plot the concentration of this compound against the corresponding dissolution temperature.

    • This plot represents the solubility curve for the compound in the specific solvent.

    • The data can be presented in a table format, as shown below.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., Acetone25Experimental ValueCalculated Value
e.g., Acetone40Experimental ValueCalculated Value
e.g., Water25Experimental ValueCalculated Value
e.g., Water40Experimental ValueCalculated Value

Analytical Considerations for Boronic Acid Solubility Studies

The analysis of boronic acids can be challenging due to their labile nature.[8] Traditional chromatographic methods may show poor peak shape or evidence of hydrolysis. Non-aqueous capillary electrophoresis (NACE) has been shown to be a suitable technique for the accurate quantification of boronic acids and their corresponding esters.[8] When determining solubility, especially in aqueous media, it is crucial to consider the potential for degradation and to use analytical methods that can distinguish between the acid and its potential byproducts.

Predictive Insights from Structurally Similar Compounds

While awaiting experimental data, we can draw inferences from the known solubility of related compounds.

  • Phenylboronic Acid: Has a reported aqueous solubility of around 10 g/L at 20 °C.[3] It is soluble in polar organic solvents like diethyl ether and ethanol.[3]

  • 4-Chlorophenylboronic Acid: Described as having some solubility in water and being soluble in strong polar organic solvents like DMSO.[9]

  • Substituted Phenylboronic Acids: Studies on various substituted phenylboronic acids have shown that the introduction of hydrophobic groups, such as isobutoxy or trifluoromethyl groups, generally decreases aqueous solubility compared to the parent phenylboronic acid.[10][11]

Based on these trends, it is reasonable to hypothesize that this compound will exhibit limited solubility in water and good solubility in polar aprotic solvents like THF, acetone, and DMSO. Its solubility in alcohols will likely be moderate to good.

Conclusion

This technical guide provides a comprehensive framework for approaching the solubility determination of this compound. While specific data for this compound is not yet readily available, the principles governing the solubility of phenylboronic acids, coupled with the detailed experimental protocol provided, empower researchers to generate this critical data. A thorough understanding of the compound's structural features and the potential for boroxine formation is essential for accurate and reproducible results. The insights gained from these studies will be invaluable for the successful application of this compound in drug discovery and development.

References

  • Phenylboronic acid. Wikipedia. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • Leszczyński, P., Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

  • Forster, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 135-140. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • (PDF) Solubility of phenylboronic compounds in water. ResearchGate. [Link]

Sources

A Technical Guide to the Stability and Storage of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Chlorophenoxymethyl)phenylboronic acid, a key building block in contemporary organic synthesis and drug discovery, plays a pivotal role in the construction of complex molecular architectures. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is well-established. However, the successful application of this and other boronic acids is intrinsically linked to their stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for its stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use and storage.

PropertyValue
CAS Number 1256358-75-4[1]
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.50 g/mol
Appearance Typically an off-white to white solid
Solubility Generally soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF).

Core Principles of Boronic Acid Stability: The Major Degradation Pathways

The stability of arylboronic acids, including this compound, is primarily influenced by three key degradation pathways. Understanding these pathways is critical for mitigating degradation and ensuring the integrity of the reagent.

A This compound B Oxidation A->B [O] (e.g., air, peroxides) C Protodeboronation A->C H₂O, H⁺, or OH⁻ D Boroxine Formation (Dehydration) A->D -3H₂O (Heat or Acid) E Corresponding Phenol B->E F 1-chloro-3-phenoxy-methylbenzene C->F G Cyclic Trimer Anhydride D->G

Figure 1: Major degradation pathways for arylboronic acids.

  • Oxidation: Arylboronic acids are susceptible to oxidation, which converts the boronic acid to the corresponding phenol. This process can be initiated by atmospheric oxygen and is accelerated by the presence of oxidizing agents. For this compound, this would result in the formation of 4-(3-Chlorophenoxymethyl)phenol. Studies have shown that at physiological pH, the oxidation of phenylboronic acid can be comparable to that of thiols, highlighting the importance of minimizing exposure to oxidative conditions[2].

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by aqueous acids or bases and can be influenced by temperature. In the case of this compound, protodeboronation would yield 1-chloro-3-phenoxymethylbenzene. The kinetics of protodeboronation are highly dependent on pH, with different mechanisms dominating under acidic and basic conditions[3][4][5][6].

  • Boroxine Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible equilibrium reaction that can be driven by heat or the presence of dehydrating agents. While boroxines can sometimes be used in coupling reactions, their formation alters the stoichiometry and may impact reaction kinetics and yield. Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines[7].

Recommended Storage and Handling Conditions

Based on the inherent chemical liabilities of arylboronic acids, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound:

ParameterRecommendationRationale
Temperature Store in a refrigerator (+2 to +8 °C).Low temperatures slow down the rates of all degradation pathways, including oxidation and dehydration to boroxine.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated protodeboronation.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis, which can lead to protodeboronation, and also mitigates the formation of boroxines.
Light Protect from direct sunlight and strong light sources.Although photostability data for this specific compound is not readily available, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.These materials can directly promote the degradation of the boronic acid through oxidation and catalyzed protodeboronation.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition.

cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H₂O) B1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal Stress (e.g., 80°C, solid state) A->B4 B5 Photolytic Stress (ICH Q1B conditions) A->B5 C Time-point sampling and quenching B1->C B2->C B3->C B4->C B5->C D Analysis by Stability-Indicating HPLC-UV/MS Method C->D E Data Analysis: - Purity determination - Identification of degradants - Mass balance calculation D->E

Figure 2: Workflow for a forced degradation study of this compound.

Objective

To identify potential degradation products and pathways for this compound under various stress conditions and to establish a baseline for the development of a stability-indicating analytical method.

Materials
  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven and photostability chamber

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw and analyze samples at various time points.

    • Thermal Degradation: Place a known quantity of the solid compound in a temperature-controlled oven at 80°C. At designated time points, withdraw samples, dissolve in the stock solution solvent, and analyze.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples after exposure.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is a common starting point.

    • Use a PDA detector to monitor the elution profile at multiple wavelengths and a mass spectrometer to identify the mass-to-charge ratio of the parent compound and any new peaks that appear, which will aid in the structural elucidation of the degradants.

  • Data Analysis:

    • Assess the percentage of degradation of this compound under each stress condition.

    • Identify and, where possible, characterize the major degradation products using mass spectrometry data.

    • Perform a mass balance analysis to ensure that all degradation products are accounted for.

Conclusion

This compound is a valuable synthetic intermediate that is stable under recommended storage conditions. By understanding and mitigating the primary degradation pathways of oxidation, protodeboronation, and boroxine formation, researchers can ensure the integrity and reactivity of this important reagent. Proper storage in a cool, dry, and inert environment is paramount. Furthermore, the implementation of forced degradation studies is a crucial step in understanding the stability profile of this molecule and is a prerequisite for its application in regulated environments such as pharmaceutical development.

References

  • ICH. (2017). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273–1286.
  • ResearchGate. (2022). (PDF)
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • PubMed. (2022).
  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • MedCrave. (2016).
  • Pharmaguideline. (n.d.).
  • ChemicalBook. (n.d.). This compound | 1256358-75-4.
  • ResearchGate. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF.
  • Masuda-Herrera, M. J., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766–777.
  • ResearchGate. (2019). (PDF) In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.
  • CoLab. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (n.d.). (PDF) Stability indicating HPLC method development - a review.
  • International Journal of Pharmaceutical Sciences and Research. (2012).
  • SciSpace. (2016).
  • YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry.
  • Arctom. (n.d.). CAS NO. 1256358-75-4 | 4-(3-chlorophenoxymethyl)
  • PubMed. (n.d.).
  • PLOS One. (2021).
  • PubMed. (n.d.). Data on thermal and hydrolytic stability of both domiphen bromide and para-bromodomiphen bromide.

Sources

A Comprehensive Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

4-(3-Chlorophenoxymethyl)phenylboronic acid, with the Chemical Abstracts Service (CAS) number 1256358-75-4 , is a specialized arylboronic acid that has emerged as a valuable reagent in the fields of medicinal chemistry and materials science.[1][2] Its unique structural features, combining a boronic acid moiety with a chlorophenoxymethyl group, make it a versatile building block for the synthesis of complex organic molecules. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds. This capability is fundamental to the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials. The presence of the 3-chlorophenoxymethyl substituent offers researchers a strategic point for molecular modification, influencing properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical overview of this compound, including its commercial availability, quality control, synthetic considerations, and applications, to empower researchers in their scientific endeavors.

Commercial Availability and Supplier Landscape

A critical first step in utilizing this compound is sourcing high-quality material. Several chemical suppliers offer this compound, and it is imperative for researchers to evaluate them based on purity, available documentation, and reliability.

SupplierProduct Number/NameReported PurityCAS Number
Arctom KOR-BS-19890>97%1256358-75-4[3]
Amadis Chemical A1265778Not specified1256358-75-4[4]
ChemicalBook CB62595766Not specified1256358-75-4
Molbase MB1256358-75-4Not specified1256358-75-4[5]
BLDpharm BD236212Not specified1256358-75-4

Note: Purity levels and available formats (e.g., powder, crystalline solid) may vary. Researchers should always request a Certificate of Analysis (CoA) for each batch to verify its identity and purity.

Quality Control and Analytical Characterization: Ensuring Experimental Integrity

The purity and structural integrity of this compound are paramount for the reproducibility of synthetic protocols and the validity of biological assays. A combination of analytical techniques is employed to characterize this compound fully.

Typical Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings, the methylene bridge, and the hydroxyl protons of the boronic acid. ¹¹B NMR spectroscopy can also be used to characterize the boron center.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound by separating it from any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the B-O, C-O, and C-Cl bonds.

Sample Protocol: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

    • Gradient: A typical gradient might start at 70% water/30% acetonitrile and ramp up to 10% water/90% acetonitrile over 15 minutes.

  • Analysis: Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Synthesis and Mechanistic Considerations

While many researchers will opt to purchase this compound, understanding its synthesis provides valuable insight into potential impurities and reaction byproducts. The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

A plausible synthetic route for this compound is a multi-step process:

  • Formation of the Ether Linkage: Reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with 3-chlorophenol in the presence of a base (e.g., potassium carbonate) to form the corresponding ether.

  • Deprotection of the Boronic Acid: Hydrolysis of the pinacol ester to yield the final this compound.

Alternatively, a route starting from 1-bromo-4-(bromomethyl)benzene could be envisioned, where one bromine is selectively converted to the boronic acid ester, followed by ether formation and deprotection.

Synthesis_Workflow cluster_0 Route A cluster_1 Route B A1 4-(Bromomethyl)phenylboronic acid pinacol ester A_Intermediate 4-(3-Chlorophenoxymethyl)phenylboronic acid pinacol ester A1->A_Intermediate A2 3-Chlorophenol A2->A_Intermediate A3 Base (e.g., K2CO3) A3->A_Intermediate A_Final This compound A_Intermediate->A_Final Hydrolysis B1 1-Bromo-4-(bromomethyl)benzene B_Intermediate1 Selective boronation B1->B_Intermediate1 B_Intermediate2 Ether formation B_Intermediate1->B_Intermediate2 B_Final This compound B_Intermediate2->B_Final Deprotection

Caption: Plausible synthetic routes to this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start Reagents Combine Aryl Halide, This compound, Base (e.g., K2CO3, Cs2CO3) Start->Reagents Catalyst Add Palladium Catalyst and Ligand (e.g., Pd(PPh3)4) Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Toluene, Dioxane, DMF) Catalyst->Solvent Reaction Heat under Inert Atmosphere (e.g., N2, Ar) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are indispensable tools in modern drug discovery.[6] The incorporation of the 4-(3-Chlorophenoxymethyl)phenyl moiety can be strategically employed to modulate the pharmacological properties of a lead compound. The 3-chloro substituent can influence electronic properties and provide a site for further functionalization, while the ether linkage can impact conformational flexibility and solubility. Although specific examples in publicly available literature for this exact molecule are limited, its structural motifs are present in various compounds investigated for therapeutic potential. The general utility of such building blocks lies in their ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its commercial availability, quality control, and reaction protocols is essential for its effective use. By following the guidelines and protocols outlined in this technical guide, researchers can confidently incorporate this reagent into their synthetic strategies, paving the way for new discoveries and innovations.

References

  • Amadis Chemical Company Limited. (n.d.). ChemBuyersGuide.com. Retrieved January 15, 2026, from [Link]

  • [4-[(3-chlorophenoxy)methyl]phenyl]boronic acid. (n.d.). MOLBASE. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014). Google Patents.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-(3-Chlorophenoxymethyl)phenylboronic acid: Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxymethyl)phenylboronic acid, a bifunctional building block of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the plausible synthetic pathways, chemical properties, and strategic applications of this versatile molecule.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, possessing two distinct reactive sites, serve as invaluable linchpins in the assembly of novel chemical entities. This compound (CAS No. 1256358-75-4) embodies this principle, integrating a boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a substituted phenoxymethyl group, a common structural motif in bioactive compounds.[1]

The strategic placement of the boronic acid group on the phenyl ring allows for the facile formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[2][3] This enables the linkage of the phenoxymethylphenyl core to a wide array of aromatic and heteroaromatic systems. Simultaneously, the 3-chlorophenoxymethyl substituent provides a handle for modulating physicochemical properties such as lipophilicity and can engage in key interactions within a biological target.

This guide will first explore the logical synthetic routes to this compound, drawing from established organic chemistry principles. Subsequently, it will detail its pivotal role as a building block in the synthesis of complex organic molecules, particularly within the context of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1256358-75-4[1]
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.50 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO and methanolInferred from related compounds

Synthesis of this compound: A Plausible Retrosynthetic Analysis

G Target This compound Ether_Formation Williamson Ether Synthesis Target->Ether_Formation Starting_Materials 4-(Bromomethyl)phenylboronic acid + 3-Chlorophenol Ether_Formation->Starting_Materials

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol

The Williamson ether synthesis provides a robust and well-established method for the formation of the ether bond.[4] This protocol involves the reaction of an alkoxide with a primary alkyl halide.

Step-by-Step Methodology:

  • Deprotonation of 3-Chlorophenol: To a solution of 3-chlorophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a slight molar excess of a strong base like sodium hydride (NaH) at 0 °C. The reaction mixture is stirred for 30 minutes to an hour to ensure complete formation of the corresponding phenoxide.

  • Ether Formation: To the solution of the sodium 3-chlorophenoxide, add a solution of 4-(bromomethyl)phenylboronic acid in DMF dropwise at room temperature. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous mixture is then acidified with a dilute acid (e.g., 1 M HCl) to protonate any unreacted phenoxide and to ensure the boronic acid is in its free acid form. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functional group is a key participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of our subject molecule and a variety of aryl or vinyl halides or triflates.

G Reactants This compound + Ar-X Catalyst Pd Catalyst, Base Reactants->Catalyst Product 4-(3-Chlorophenoxymethyl)-1,1'-biphenyl derivatives Catalyst->Product G Reactants This compound + R-NH₂ or R-OH Catalyst Cu Catalyst, Base, Oxidant Reactants->Catalyst Product Arylated amines or ethers Catalyst->Product

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving the bifunctional reagent, 4-(3-chlorophenoxymethyl)phenylboronic acid. This versatile building block, containing both a nucleophilic boronic acid and an electrophilic aryl chloride, offers unique opportunities for sequential and chemoselective C-C bond formation. This guide details two distinct protocols to achieve selective coupling at either the boronic acid or the aryl chloride moiety, explains the mechanistic rationale behind the strategic choices, and provides detailed, field-proven experimental procedures.

Introduction: The Strategic Advantage of a Bifunctional Reagent

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions, functional group tolerance, and the stability of its organoboron reagents.[1][2] The molecule this compound presents a particularly interesting synthetic challenge and opportunity. As it possesses both a boronic acid and a relatively unactivated aryl chloride, it can either self-couple under forcing conditions or be selectively functionalized at one site, leaving the other for subsequent transformations.

Achieving such chemoselectivity is critical in multi-step syntheses, particularly in the development of pharmaceuticals and complex organic materials. The key to this control lies in exploiting the inherent reactivity differences between the two functional groups and strategically manipulating the reaction conditions—most notably the palladium catalyst system and the nature of the boron species. This guide provides two primary, validated protocols:

  • Protocol A: Selective coupling at the more reactive boronic acid site with a highly reactive aryl halide.

  • Protocol B: Selective coupling at the less reactive aryl chloride site by temporarily masking the boronic acid functionality as a potassium trifluoroborate salt.

Mechanistic Rationale for Chemoselectivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.[1] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is fundamental to controlling the chemoselectivity of bifunctional substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² Pd0->PdII_Diaryl PdII_Aryl->Pd0 R¹-X PdII_Aryl->Pd0 Reductive Elimination Transmetalation Transmetalation PdII_Aryl->PdII_Diaryl Transmetalation Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + OH⁻ PdII_Diaryl->PdII_Aryl [R²-B(OH)₃]⁻ RedElim Reductive Elimination Product R¹-R²

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Oxidative Addition: This is often the rate-determining step.[1][2] The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X). The reactivity of the halide is crucial and generally follows the trend: I > Br > OTf >> Cl.[2] This significant reactivity difference is the cornerstone of Protocol A, where we couple the boronic acid with a highly reactive aryl iodide or bromide, leaving the less reactive C-Cl bond of our substrate untouched.

Transmetalation: For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[1] This boronate then transfers its organic group to the palladium(II) center. In Protocol B, we exploit this step by converting the boronic acid into a stable potassium trifluoroborate salt (R-BF₃K). While these salts are robust and can be isolated, they are competent coupling partners under the reaction conditions, effectively serving as a "slow-release" form of the boronic acid.[3][4][5] This masking strategy prevents the boronic acid from reacting while the coupling is directed to the aryl chloride site.

Experimental Protocols

Protocol A: Selective Coupling at the Boronic Acid Site

This protocol is designed to couple this compound with a more reactive aryl halide, such as an aryl iodide or an activated aryl bromide, leaving the aryl chloride moiety intact for subsequent functionalization.

Workflow Diagram:

Protocol_A sub_A 4-(3-Chlorophenoxymethyl) phenylboronic acid reaction Reaction Setup Inert Atmosphere Heat (e.g., 80-100 °C) sub_A->reaction sub_B Aryl Iodide/Bromide (1.0 equiv) sub_B->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Selectively Coupled Product (Aryl Chloride Intact) purification->product

Figure 2: Workflow for selective coupling at the boronic acid site.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl iodide or activated aryl bromide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst. For this transformation, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) is often sufficient.

  • Solvent Addition and Degassing: Add a degassed solvent system. A biphasic mixture such as toluene/water or 1,4-dioxane/water (typically in a 4:1 to 10:1 ratio) is commonly used. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product with the aryl chloride moiety intact.

Protocol B: Selective Coupling at the Aryl Chloride Site via a Trifluoroborate Salt

This advanced protocol enables coupling at the less reactive aryl chloride by first protecting the boronic acid as a stable potassium trifluoroborate salt. This strategy requires a more active catalyst system to activate the C-Cl bond.

Workflow Diagram:

Protocol_B cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling start 4-(3-Chlorophenoxymethyl) phenylboronic acid khf2 KHF₂ Methanol/H₂O start->khf2 bf3k Potassium trifluoro (4-(3-chlorophenoxymethyl)phenyl)borate khf2->bf3k reaction Reaction Setup Inert Atmosphere Heat (e.g., 100-110 °C) bf3k->reaction boronic_acid Arylboronic Acid (1.2 equiv) boronic_acid->reaction catalyst Pd Precatalyst (e.g., Pd(OAc)₂) Bulky Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) catalyst->reaction product Selectively Coupled Product reaction->product

Figure 3: Workflow for coupling at the aryl chloride via a trifluoroborate intermediate.

Step-by-Step Methodology:

Part 1: Synthesis of Potassium Trifluoro(4-(3-chlorophenoxymethyl)phenyl)borate

  • Dissolution: In a flask, dissolve this compound (1.0 equivalent) in methanol.[6]

  • Addition of KHF₂: Cool the solution in an ice bath. Separately, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ~3.0 equivalents) and add it portion-wise to the cooled methanolic solution. A thick white precipitate should form.[6]

  • Isolation: Stir the slurry at room temperature for 1-2 hours. Remove the methanol under reduced pressure. Collect the solid by filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum to yield the potassium trifluoroborate salt as a stable, white solid. The product can be used without further purification.

Part 2: Suzuki-Miyaura Coupling of the Trifluoroborate Salt

  • Reagent Preparation: To an oven-dried Schlenk tube, add the potassium trifluoro(4-(3-chlorophenoxymethyl)phenyl)borate (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a bulky, electron-rich phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%), in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst pre-mixture to the Schlenk tube containing the substrates and base. Add a degassed solvent, typically 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C under an inert atmosphere. The coupling of unactivated aryl chlorides requires these more forcing conditions and a highly active catalyst system.[3][7] Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol A.

Summary of Recommended Reaction Parameters

ParameterProtocol A (Boronic Acid Coupling)Protocol B (Aryl Chloride Coupling)Rationale & Citation
Substrate This compoundPotassium trifluoro(4-(3-chlorophenoxymethyl)phenyl)borateMasking the boronic acid site allows for selective reaction at the aryl chloride.[3][5]
Coupling Partner Aryl Iodide or activated Aryl BromideArylboronic AcidExploits the higher reactivity of C-I/C-Br bonds over C-Cl bonds in oxidative addition.[2]
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Less reactive C-Cl bond requires a more active catalyst system generated in situ.
Ligand PPh₃ (as part of Pd(PPh₃)₄)SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating C-Cl bonds.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)K₃PO₄ (3 equiv)Stronger, non-nucleophilic bases are often required for coupling unactivated chlorides.
Solvent Toluene/H₂O or Dioxane/H₂O (4:1)Toluene/H₂O or Dioxane/H₂O (10:1)Aprotic solvents with minimal water are standard for these catalyst systems.
Temperature 80-100 °C100-110 °CHigher temperatures are needed to facilitate the oxidative addition to the C-Cl bond.

Troubleshooting and Field-Proven Insights

  • Low Yield/No Reaction:

    • For Protocol B: The C-Cl bond is notoriously difficult to activate. Ensure the catalyst system is highly active. The use of pre-catalysts (e.g., XPhos Pd G3) can sometimes improve results. Ensure the reaction is thoroughly degassed as oxygen can deactivate the catalyst.

    • For Both Protocols: The base is critical. Ensure it is anhydrous (if required by the specific protocol) and finely powdered for maximum surface area.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid component can be beneficial, but significant homocoupling suggests catalyst deactivation or the presence of oxygen.

  • Protodeboronation (Loss of Boronic Acid Group): This can be an issue, particularly with prolonged reaction times in aqueous, basic media. Using a less aqueous solvent system or protecting the boronic acid as a trifluoroborate (as in Protocol B) is an effective mitigation strategy.

  • Formation of Self-Coupled Dimer: If the product from the self-coupling of this compound is observed, it indicates the conditions are too harsh and are activating both ends of the molecule. For Protocol A, this means a milder catalyst or lower temperature should be used. For Protocol B, ensure the boronic acid is fully converted to the trifluoroborate salt before proceeding.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Thomas, S., & Denmark, S. E. (2016). Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. Angewandte Chemie International Edition, 54(34), 9879-9882. [Link]

  • Thomas, S., & Denmark, S. E. (2016). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. SciSpace. [Link]

  • Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]

  • Haddach, M., & McCarthy, J. R. (2002). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 7(7), 557-588. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Nájera, C., & Alacid, E. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

  • Woerly, E. M., Roy, A. H., & Burke, M. D. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Siddiqui, M. A., et al. (2020). Suzuki–Miyaura reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Dalton Transactions, 49(36), 12693-12700. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 293. [Link]

Sources

Application Notes and Protocols for Base and Solvent Selection in Reactions of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A key component in this palladium-catalyzed transformation is the organoboron reagent, with arylboronic acids being particularly prevalent. This guide focuses on providing a detailed understanding of the critical parameters for successful reactions involving 4-(3-Chlorophenoxymethyl)phenylboronic acid , a versatile building block in medicinal chemistry and materials science.

The selection of an appropriate base and solvent system is paramount to the success of Suzuki-Miyaura couplings. These choices directly influence reaction kinetics, yield, and the prevalence of side reactions. This document will provide a comprehensive overview of these factors, supported by mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in drug development and other scientific fields to optimize their synthetic strategies with this specific arylboronic acid.

The Mechanistic Role of Base and Solvent in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base and solvent play crucial, interconnected roles, primarily in the transmetalation step.

The Critical Function of the Base

The base is essential for activating the boronic acid.[3] It reacts with the boronic acid to form a more nucleophilic boronate species.[4] This boronate is significantly more reactive in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The general activation of a phenylboronic acid by a base is depicted below:

Caption: Activation of arylboronic acid to a more nucleophilic boronate species by a base.

The choice of base can influence the rate of transmetalation and, consequently, the overall efficiency of the reaction.[5] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[5]

The Multifaceted Role of the Solvent

The solvent system in a Suzuki-Miyaura coupling serves several purposes:

  • Solubilization: The solvent must dissolve the aryl halide, the boronic acid, the palladium catalyst, and the base to allow for an efficient reaction.

  • Influence on Reaction Rate and Selectivity: The polarity of the solvent can impact the stability of intermediates and transition states in the catalytic cycle, thereby affecting the reaction rate and, in some cases, the selectivity.[6]

  • Participation in the Catalytic Cycle: In biphasic systems (e.g., toluene/water), water can play an active role in the formation of the active boronate species.[7]

Commonly used solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF), often in combination with water.[8]

Considerations for this compound

The structure of this compound presents specific considerations for reaction optimization. The phenoxymethyl ether linkage introduces a degree of electron-donating character to the phenylboronic acid ring, which can influence its reactivity.

Electronic Effects and pKa Estimation

The ether oxygen in the phenoxymethyl group is electron-donating through resonance, which can increase the electron density on the phenylboronic acid ring. This can potentially make the boronic acid more susceptible to protodeboronation, an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom.[9] The 3-chloro substituent on the phenoxy ring is electron-withdrawing, which will modulate the overall electronic effect of the substituent.

Potential for Protodeboronation

Electron-rich arylboronic acids are more prone to protodeboronation, especially under strongly basic conditions in the presence of water.[10] This side reaction can significantly reduce the yield of the desired cross-coupled product.

Caption: Experimental workflow for Suzuki-Miyaura coupling using K₂CO₃ in Toluene/H₂O.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Toluene and Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water).

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Procedure using K₃PO₄ in 1,4-Dioxane/H₂O

This protocol is recommended for more challenging substrates or if protodeboronation is a significant issue.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, substituting K₃PO₄ for K₂CO₃.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL 1,4-dioxane, 1 mL water).

  • Degas the mixture as described in Protocol 1.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction and perform the workup and purification as described in Protocol 1.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, inappropriate base or solvent.Use a fresh catalyst, ensure thorough degassing, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene). [10]
Protodeboronation Base is too strong, presence of excess water.Use a milder base (e.g., K₂CO₃, KF), reduce the amount of water, or consider using a boronic ester. [9][10]
Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas. [8]
Poor Solubility of Reagents Inappropriate solvent.Try a more polar solvent like DMF or a different solvent mixture. [2]

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on the judicious selection of the base and solvent system. By understanding the mechanistic roles of these components and considering the electronic properties of the boronic acid, researchers can effectively optimize reaction conditions to achieve high yields and minimize side reactions. The provided protocols and troubleshooting guide offer a solid foundation for developing robust and efficient synthetic routes for a wide range of applications.

References

  • Lipshutz, B. H.
  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Online] Available at: [Link]

  • Wikipedia. Protodeboronation. [Online] Available at: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Online] Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Online] Available at: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Online] Available at: [Link]

  • National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Online] Available at: [Link]

  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Online] Available at: [Link]

  • Boronina. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Online] Available at: [Link]

  • ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Online] Available at: [Link]

  • LJMU Research Online. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Online] Available at: [Link]

  • Nature Communications. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Online] Available at: [Link]

  • ResearchGate. Correlation of the pKa values of monosubstituted phenylboronic acids... [Online] Available at: [Link]

  • National Institutes of Health. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Online] Available at: [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Online] Available at: [Link]

  • MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Online] Available at: [Link]

  • ResearchGate. Selected boronic acids and their pKa values. [Online] Available at: [Link]

Sources

Application Note: A Practical Guide to Palladium-Catalyzed C-C Bond Formation Using 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the utilization of 4-(3-Chlorophenoxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanism, offers a step-by-step experimental procedure, and provides critical insights for optimizing reaction conditions to synthesize valuable biaryl scaffolds.

Introduction: The Central Role of Biaryl Motifs in Modern Chemistry

The creation of carbon-carbon (C-C) bonds is a foundational element of organic synthesis, enabling the construction of complex molecular frameworks. Among the various methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and powerful tool for this purpose.[1][2][3] First reported by Akira Suzuki in 1979, this reaction forges a C-C bond between an organoboron compound, such as a boronic acid, and an organohalide, catalyzed by a palladium complex.[1]

Biaryl structures are prevalent in a wide range of biologically active molecules, including many pharmaceuticals, natural products, and advanced materials.[4][5][6] The significance of this structural motif in drug discovery is substantial, with biaryl units often playing a key role in the binding affinity and specificity of a drug to its protein target.[5][6][7] The Suzuki-Miyaura reaction is widely adopted in both academic and industrial laboratories due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents.[1][4]

This compound serves as a valuable building block in this context. It provides the necessary phenylboronic acid functionality for the cross-coupling while incorporating a chlorophenoxymethyl substituent that can be a key pharmacophore or a handle for further synthetic transformations. This guide offers a robust and adaptable protocol for the effective use of this reagent in C-C bond formation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is essential for successful optimization and troubleshooting. The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-R (L_n) Transmetal->ArPdAr ArBOH R-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-R (Product) RedElim->ArAr Organohalide Ar-X Organohalide->OxAdd caption Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The fundamental steps of the cycle are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) species.[2][9]

  • Transmetalation: The organic moiety (R) is transferred from the boronic acid to the palladium center. This step is critically facilitated by a base, which activates the organoboron compound.[1][2][9][10]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled to form the desired C-C bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[2][9]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general starting point for the cross-coupling of this compound with an aryl bromide. Researchers should note that optimization of parameters such as catalyst, base, solvent, and temperature may be required for different substrates.

Materials and Reagents
  • Boronic Acid: this compound

  • Coupling Partner: Aryl bromide (or other organohalide/triflate)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand.[11]

  • Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄.[1][10]

  • Solvents: Anhydrous 1,4-dioxane, toluene, or DMF.[1][8] Degassed deionized water may be used as a co-solvent.

  • Ancillary Reagents: Anhydrous MgSO₄ or Na₂SO₄, ethyl acetate, hexanes, and brine.

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup (under inert atmosphere):

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (typically 1.1-1.5 equivalents).

  • Add the aryl bromide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Introduce the anhydrous organic solvent via syringe, followed by degassed water if a biphasic system is employed (a common ratio is 4:1 to 10:1 organic solvent to water).[8]

  • Immerse the reaction flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction's progress by TLC until the limiting reagent (usually the aryl bromide) is consumed.

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure biaryl product.

Optimization of Critical Reaction Parameters

The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the judicious selection of reaction components.

ParameterCommon OptionsRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos[12]The choice of catalyst and ligand is substrate-dependent. Electron-rich and bulky phosphine ligands are often beneficial, especially for less reactive aryl chlorides.[12][13] Heterogeneous catalysts like Pd on carbon (Pd/C) can also be employed for easier removal.[14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu[1]The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][16][17][18] The strength and solubility of the base can significantly influence the reaction rate and yield.[10]
Solvent Toluene, 1,4-Dioxane, THF, DMF, Water (co-solvent)[1][8]The solvent system must solubilize the reactants to a sufficient extent. Biphasic systems, often containing water, are common as they can dissolve the inorganic base while keeping the organic components in the organic phase.[8][19] The choice of solvent can also influence selectivity in certain cases.[20][21]
Temperature Room Temperature to 120 °CWhile many modern catalyst systems can operate at room temperature, heating is often required to drive the reaction to completion, particularly with less reactive substrates.[13]

Analytical Characterization

Confirmation of the final product's identity and purity is crucial and should be performed using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated product.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use. Palladium compounds, organic solvents, and bases can be hazardous.

  • Use caution when heating flammable organic solvents.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive catalyst (e.g., due to oxygen exposure)Ensure a rigorously inert atmosphere. Use a fresh batch of catalyst or a pre-catalyst.
Ineffective base or poor solubilitySwitch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure vigorous stirring.
Low reaction temperatureIncrementally increase the reaction temperature.
Side Product Formation Homocoupling of the boronic acidUse a slight excess (1.1-1.2 eq.) of the boronic acid. Maintain a strict inert atmosphere.
Protodeboronation (loss of boronic acid group)Minimize reaction time once the starting material is consumed. Consider using anhydrous conditions if water is not essential for the base's function.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Chemisty LibreTexts. Suzuki Coupling. (Accessed Jan 15, 2026).
  • Al-Amin, M.; et al. The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2008, 130 (48), 16267–16279.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133 (7), 2116–2119.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (Accessed Jan 15, 2026).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. (Accessed Jan 15, 2026).
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. (Accessed Jan 15, 2026).
  • Lima, F.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chem. Eur. J.2014, 20 (12), 3435-3442.
  • Organic Chemistry Portal. Suzuki Coupling. (Accessed Jan 15, 2026).
  • Myers, A. G. The Suzuki Reaction. Harvard University. (Accessed Jan 15, 2026).
  • Fiveable. Biaryl Synthesis Definition. (Accessed Jan 15, 2026).
  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. (Accessed Jan 15, 2026).
  • Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • L'Heureux, A.; et al. Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Trans.2015, 44, 1437-1440.
  • Maji, M.; et al. Expanding chemical space by para-C−H arylation of arenes.
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules2019, 24 (15), 2783.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. (Accessed Jan 15, 2026).
  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Adv.2021, 11, 28328-28351.
  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Med. Chem. Lett.2017, 8 (11), 1147–1152.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Org. Biomol. Chem.2016, 14, 146-152.
  • ResearchGate. Catalysts for Suzuki–Miyaura Coupling Reaction. (Accessed Jan 15, 2026).
  • Oldenhuis, N. J.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121 (41), 9550–9561.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angew. Chem. Int. Ed.2019, 58 (40), 14129-14138.
  • Leadbeater, N. E.; Marco, M. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. J. Org. Chem.2003, 68 (14), 5660–5667.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (Accessed Jan 15, 2026).

Sources

applications of 4-(3-Chlorophenoxymethyl)phenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with broad Google searches to learn about the uses of 4-(3-Chlorophenoxymethyl)phenylboronic acid in medicinal chemistry. I'm focusing on its synthesis, reactivity, and its roles in the pharmaceutical industry. I'm aiming for a comprehensive overview to guide my next steps.

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I'm now diving deeper into the specifics. My focus has shifted to the detailed applications. I am analyzing search results, hunting for its use as a building block in Suzuki-Miyaura reactions. I am seeking drug candidates that incorporate this compound. I am looking into protocols and applications. Finally, I will draft detailed, step-by-step protocols.

Planning Application Note Structure

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Analyzing Initial Findings

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Pinpointing Compound Specifics

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Delving into Specificity

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Expanding the Scope

I'm now shifting my focus. Direct data on "this compound" remains elusive. I plan to identify potential applications by examining compounds with the same structural components, even if not synthesized via the boronic acid. I'm also working to outline a plausible synthesis and Suzuki-Miyaura coupling protocol.

Analyzing Similar Structures

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Focusing the Search Scope

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Drafting the Application Note

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Revising Approach to Application Note

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Application Notes and Protocols for 4-(3-Chlorophenoxymethyl)phenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

4-(3-Chlorophenoxymethyl)phenylboronic acid (CAS No. 1256358-75-4) is a valuable bifunctional reagent in organic synthesis.[1][2] Its structure, featuring a boronic acid moiety and a 3-chlorophenoxymethyl ether linkage, offers a unique combination of reactivity and structural motifs that are highly relevant in the design and synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its applications, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and offers detailed protocols to facilitate its use in the laboratory.

The boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks. The 3-chlorophenoxymethyl substituent introduces a diaryl ether-like linkage, a common structural feature in many biologically active compounds and functional materials. The presence of the chlorine atom on the phenoxy ring provides an additional site for potential diversification through further cross-coupling reactions or other transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

PropertyValueReference
CAS Number 1256358-75-4[1][2]
Molecular Formula C₁₃H₁₂BClO₃[1]
Molecular Weight 262.50 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Note on Boronic Acid Stability: Boronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines) and protodeboronation under certain conditions. For reactions sensitive to the purity of the boronic acid, it is advisable to use freshly opened material or to purify the reagent before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application of this compound, enabling the synthesis of a wide range of biaryl and heteroaryl compounds. This palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle.

Mechanistic Overview: The "Why" Behind the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a finely tuned sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 A Pd(0)Ln B R¹-Pd(II)L₂-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)L₂-OR' B->C Base (M-OR') D R¹-Pd(II)L₂-R² C->D Transmetalation (R²B(OH)₂) D->A Reductive Elimination R1R2 R¹-R² D->R1R2 R2B R²-B(OH)₂ R2B->C Base Base Base->R2B

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide

This protocol is suitable for the coupling of this compound with a range of aryl or heteroaryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and an organic solvent (e.g., ethyl acetate, 30 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.

Materials:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • This compound (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

Procedure:

  • To a microwave reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Optimization of Reaction Conditions: A Guide for the Researcher

The success of a Suzuki-Miyaura coupling reaction often hinges on the careful selection of reaction parameters.

Table 1: Guide to Optimizing Suzuki-Miyaura Coupling Conditions

ParameterOptions and ConsiderationsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald precatalystsPd(PPh₃)₄ is a common and effective choice for many applications. For less reactive aryl chlorides, more active catalysts with bulky electron-rich phosphine ligands (e.g., Buchwald ligands) may be required.
Ligand Phosphines (e.g., PPh₃, PCy₃, SPhos, XPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-donating ligands often promote the oxidative addition and reductive elimination steps.
Base Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH)The base is crucial for activating the boronic acid. The choice of base can depend on the solvent and the presence of base-sensitive functional groups. Cs₂CO₃ and K₃PO₄ are often effective for challenging couplings.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile (often with water as a co-solvent)The solvent system must be capable of dissolving the reactants and be compatible with the chosen base and temperature. Aprotic polar solvents are commonly used. The addition of water can facilitate the dissolution of inorganic bases.
Temperature Room temperature to refluxThe required temperature depends on the reactivity of the coupling partners. Aryl bromides and iodides often react at lower temperatures than aryl chlorides.

Applications in Drug Discovery and Materials Science

The diaryl ether motif is a prevalent feature in a wide range of biologically active molecules and functional materials. The use of this compound allows for the direct incorporation of this important structural unit.

  • Drug Discovery: The diaryl ether linkage is found in numerous approved drugs and clinical candidates, where it can contribute to binding affinity, metabolic stability, and overall pharmacokinetic properties. The ability to readily synthesize libraries of compounds containing this motif is of significant interest to medicinal chemists.

  • Materials Science: Biaryl structures are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials. The Suzuki-Miyaura coupling provides a powerful tool for the precise construction of these complex organic architectures.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient route to a wide array of biaryl and heteroaryl compounds containing the important diaryl ether-like motif. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important reagent.

References

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(3-Chlorophenoxymethyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction between 4-(3-chlorophenoxymethyl)phenylboronic acid and a variety of aryl halides. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols and insights provided herein are grounded in established principles of organometallic chemistry and are designed to be both explanatory and practical for researchers in the field.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis. The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it a highly versatile and widely adopted method for the synthesis of complex molecules.[2]

The specific substrate, this compound, is a valuable building block that allows for the introduction of a functionalized phenoxymethylphenyl moiety into a target molecule. This structural motif is present in a number of biologically active compounds and advanced materials. The successful coupling of this boronic acid with various aryl and heteroaryl halides opens up a vast chemical space for exploration in drug discovery and materials science.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂(X) OA->PdII Trans Transmetalation PdII->Trans [Ar²B(OH)₃]⁻ PdII_Ar Ar¹-Pd(II)L₂(Ar²) Trans->PdII_Ar ArB Ar²B(OH)₂ + Base ArB->Trans RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar¹-Ar² RE->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Key Reaction Parameters and Their Influence

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. For the reaction of this compound, the following should be considered:

ParameterRecommended Starting PointRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be more effective.
Ligand (If not using a pre-formed catalyst)The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Buchwald and Fu have developed a range of highly effective biarylphosphine ligands for Suzuki-Miyaura couplings.
Base K₂CO₃ or Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive substrates. The use of aqueous base is common.
Solvent Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1)A mixture of an organic solvent and water is often optimal. The water is necessary for the base to activate the boronic acid. Toluene can be a good alternative to dioxane.
Temperature 80-100 °CThe reaction temperature will depend on the reactivity of the aryl halide. Aryl iodides and bromides are generally more reactive and may require lower temperatures than aryl chlorides.
Reaction Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

The following protocols provide a general guideline for the Suzuki-Miyaura coupling of this compound with aryl halides. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is suitable for the reaction of this compound with a range of electron-rich and electron-deficient aryl bromides and iodides.

Protocol_1 start Start reagents Combine Reagents: - this compound (1.2 eq) - Aryl halide (1.0 eq) - Pd(PPh₃)₄ (3-5 mol%) - K₂CO₃ (2.0 eq) start->reagents degas Degas the reaction mixture reagents->degas solvent Add degassed solvent (Dioxane/H₂O 4:1) degas->solvent heat Heat to 80-90 °C under inert atmosphere solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Figure 2: Workflow for the Suzuki-Miyaura coupling with aryl bromides and iodides.

Step-by-Step Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), and potassium carbonate (2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Procedure for Coupling with Less Reactive Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide and iodide counterparts and may require a more active catalyst system and higher temperatures.

Step-by-Step Procedure:

  • Follow the general setup as described in Protocol 1, but substitute the catalyst system with a more active one, such as a combination of palladium(II) acetate (Pd(OAc)₂) (2-3 mol%) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-6 mol%).

  • Consider using a stronger base, such as cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • A higher reaction temperature, typically in the range of 100-120 °C, may be necessary.

  • The reaction time may also need to be extended.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst.
Insufficiently reactive aryl halideFor aryl chlorides, switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).
Ineffective baseTry a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation Presence of protic sources, prolonged reaction timesEnsure anhydrous solvents are used (for the organic portion). Minimize reaction time once the starting material is consumed.
Homocoupling of boronic acid Oxygen contaminationThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Formation of byproducts Side reactions of functional groupsIf the aryl halide or boronic acid contains sensitive functional groups, consider using milder reaction conditions or protecting groups.

High-Throughput Screening for Optimal Conditions

For complex substrates or when aiming for the highest possible yield, a high-throughput screening (HTS) approach can be invaluable for rapidly identifying the optimal reaction conditions.[3] This involves setting up an array of small-scale reactions to systematically screen different catalysts, ligands, bases, and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a powerful and versatile method for the synthesis of a wide range of biaryl and heteroaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and efficiently access novel molecules for applications in drug discovery and materials science. The protocols provided in these application notes serve as a solid foundation for the successful execution of this important transformation.

References

  • Al-Amin, M., & El-Emam, A. A. (2018). Suzuki-Miyaura Cross-Coupling Reactions: A Review of the Last Decade.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: Protecting Group Strategies for 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Handling Arylboronic Acids

4-(3-Chlorophenoxymethyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. However, like many boronic acids, its utility can be hampered by inherent instabilities. Unprotected boronic acids are susceptible to several undesirable side reactions, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[1] These issues can lead to decreased yields, complicated purification processes, and inconsistent reactivity, posing significant challenges for researchers.[2] To circumvent these problems, the strategic use of protecting groups is paramount. This guide provides a comprehensive overview of protecting group strategies tailored for this compound, detailing the underlying principles, experimental protocols, and comparative analyses to empower scientists in their synthetic endeavors.

The Imperative for Protection: Why Shield the Boronic Acid Moiety?

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack. This reactivity is the very basis of its utility in cross-coupling reactions but also the source of its instability. The primary reasons for protecting the boronic acid group of this compound are:

  • Prevention of Protodeboronation: Under certain conditions, particularly in the presence of acid or base and protic solvents, the carbon-boron bond can be cleaved, replacing the boronic acid functionality with a hydrogen atom.

  • Inhibition of Boroxine Formation: In the solid state or in concentrated solutions, three molecules of a boronic acid can dehydrate to form a stable, six-membered boroxine ring. While this process is often reversible, it can complicate stoichiometry and reaction kinetics.[1]

  • Enhancement of Stability and Storability: Many protected boronic acids are crystalline, air-stable solids that can be easily handled and stored for extended periods without degradation.[2][3]

  • Facilitation of Purification: Protected boronic acids are often more amenable to standard purification techniques like silica gel chromatography.[1][3]

  • Enabling Iterative Cross-Coupling: In complex syntheses requiring multiple, sequential cross-coupling reactions, protecting groups allow for the selective reaction of one boronic acid in the presence of another.[2]

Strategic Approaches to Boronic Acid Protection

The most common and effective strategy for protecting boronic acids involves their conversion to boronate esters. This is typically achieved by reacting the boronic acid with a diol. Several diols have emerged as popular choices, each offering a unique profile of stability and reactivity. Additionally, trifluoroborate salts and other amine-based adducts provide robust alternatives.

Pinacol Esters: The Workhorse of Boronic Acid Protection

Pinacol (2,3-dimethyl-2,3-butanediol) esters are arguably the most widely used protecting group for boronic acids.[1] The resulting five-membered ring sterically shields the boron atom, enhancing its stability.

Key Features:

  • Formation: Readily formed by reacting the boronic acid with pinacol, often with azeotropic removal of water.

  • Stability: Generally stable to a wide range of reaction conditions, including chromatography.[1]

  • Reactivity in Suzuki-Miyaura Coupling: Often, pinacol boronate esters can be used directly in Suzuki-Miyaura reactions without prior deprotection, as the reaction conditions facilitate the necessary hydrolysis in situ.

  • Deprotection: While often not necessary, deprotection can be achieved under acidic or basic conditions, though sometimes requiring harsh conditions.[1][4] Milder, stepwise deprotection methods via trifluoroborates are also available.[1][5]

Workflow for Pinacol Ester Protection and Deprotection:

Caption: Workflow for pinacol ester protection and subsequent use.

N-Methyliminodiacetic Acid (MIDA) Esters: A Platform for Controlled Release

N-methyliminodiacetic acid (MIDA) boronates have gained significant traction for their exceptional stability and unique "slow-release" capabilities.[2] The trivalent MIDA ligand coordinates to the boron atom, rendering it sp3-hybridized and unreactive towards transmetalation under standard cross-coupling conditions.[2]

Key Features:

  • Exceptional Stability: MIDA boronates are typically benchtop stable, crystalline solids that are compatible with a broad range of reagents and purification methods, including chromatography.[2][3]

  • Orthogonal Reactivity: They are unreactive in anhydrous Suzuki-Miyaura coupling conditions, allowing for selective reactions at other sites in a molecule.[2]

  • Controlled Deprotection: The boronic acid can be readily unmasked under mild aqueous basic conditions (e.g., NaOH or NaHCO3) at room temperature.[2][6] This controlled release is particularly advantageous when working with unstable boronic acids.[3]

Workflow for MIDA Ester Protection and Deprotection:

Caption: MIDA ester protection enabling controlled deprotection and coupling.

Potassium Organotrifluoroborates: Stable and Crystalline Alternatives

Potassium organotrifluoroborates (R-BF3K) represent another robust class of protected boronic acids. The formation of the trifluoroborate salt significantly increases the stability of the organoboron species.[7][8]

Key Features:

  • High Stability: Trifluoroborates are highly stable towards air, moisture, and a variety of reagents that can degrade other boronic acid derivatives.[7][8]

  • Crystallinity: They are often highly crystalline solids, which facilitates their purification and handling.[1]

  • Reactivity: In the presence of a base, they slowly hydrolyze to release the active boronic acid in situ during Suzuki-Miyaura coupling.

Workflow for Trifluoroborate Formation and Use:

Caption: Formation and direct use of potassium trifluoroborate salts.

Comparative Analysis of Protecting Groups

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Advantages
Pinacol Ester Boronic acid, pinacol, azeotropic removal of waterGood, generally stable to chromatography.[1]Often used directly; acidic or basic hydrolysis, sometimes harsh.[1][4]Widely used, commercially available, often compatible with direct coupling.
MIDA Ester Boronic acid, MIDA, vigorous removal of water.[1]Excellent, benchtop stable, compatible with chromatography.[2][3]Mild aqueous base (e.g., NaOH, NaHCO3) at room temperature.[2]Exceptional stability, enables iterative cross-coupling, "slow-release" of boronic acid.[2][3]
Trifluoroborate Boronic acid or ester, KHF2.Very high, stable to air and moisture.[7][8]Not typically isolated; slow hydrolysis in situ with base.High stability, crystallinity, good for long-term storage.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to afford the desired pinacol ester.

Protocol 2: Synthesis of this compound MIDA Ester

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Vacuum line for solvent removal

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Add anhydrous DMSO and stir the mixture at 80-100 °C.

  • Vigorously remove the water formed during the reaction under vacuum.[1]

  • Monitor the reaction by NMR or LC-MS until complete formation of the MIDA ester.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield the MIDA boronate.

Protocol 3: Deprotection of a MIDA Boronate Ester

Materials:

  • This compound MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Standard glassware for extraction

Procedure:

  • Dissolve the MIDA boronate ester (1.0 eq) in THF in a round-bottom flask.

  • Add 1 M aqueous NaOH solution (2.0-3.0 eq) and stir the mixture vigorously at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free boronic acid.

Conclusion

The judicious selection and application of protecting groups are critical for the successful utilization of this compound in organic synthesis. Pinacol esters offer a straightforward and often direct route for Suzuki-Miyaura couplings. For more complex synthetic sequences requiring enhanced stability and controlled reactivity, MIDA esters provide an exceptionally robust and versatile platform. Potassium trifluoroborates also serve as highly stable and reliable alternatives. By understanding the unique characteristics of each protecting group and employing the appropriate experimental protocols, researchers can overcome the inherent challenges of working with boronic acids and unlock their full synthetic potential.

References

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. - chem.ox.ac.uk. Available at: [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - Sci-Hub. Available at: [Link]

  • Boronic acid pinacol ester deprotection : r/chemistry - Reddit. Available at: [Link]

  • Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions | Organic Letters - ACS Publications. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. Available at: [Link]

  • US9085590B2 - Protecting groups for boronic acids - Google Patents.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available at: [Link]

  • A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

The Strategic Application of 4-(3-Chlorophenoxymethyl)phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Building Block

In the intricate chess game of drug design, the selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. Among the vast arsenal available to medicinal chemists, 4-(3-Chlorophenoxymethyl)phenylboronic acid has emerged as a strategic tool for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this versatile reagent. We will explore its chemical rationale, practical applications, and provide detailed protocols for its most common and powerful transformation: the Suzuki-Miyaura cross-coupling reaction.

At its core, this compound is a bifunctional molecule, presenting a boronic acid moiety for carbon-carbon bond formation and a substituted aryl ether. This diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] The specific substitution pattern of this building block—a 3-chloro group on the terminal phenyl ring—is not arbitrary. The presence and position of the chlorine atom can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Handling

A solid understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1256358-75-4[3][4]
Molecular Formula C₁₃H₁₂BClO₃[3]
Molecular Weight 262.50 g/mol Calculated
Appearance White to off-white solidGeneral observation
Storage Store at 2-8°C, keep dry[5]

Safety and Handling:

Like most boronic acids, this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6][7][8]

The Rationale for the 3-Chloro Substituent in Drug Design

The inclusion of a chlorine atom in a drug candidate is a deliberate strategy employed by medicinal chemists to fine-tune its properties. This concept, often referred to as bioisosteric replacement, can have profound effects on the molecule's behavior in a biological system.[9][10]

Key Influences of the Chlorine Atom:

  • Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[9]

  • Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation. Introducing a chlorine atom at a metabolically susceptible position can block oxidation and increase the drug's half-life.

  • Enhanced Binding Affinity: The electronegativity and polarizability of the chlorine atom can lead to favorable interactions with the target protein, such as halogen bonding, thereby increasing binding affinity and potency.[10]

  • Positional Isomerism: The choice of the meta (3-position) substitution is significant. It creates a specific electronic and steric profile that may be optimal for fitting into a particular enzyme's active site or receptor binding pocket, compared to the ortho or para isomers.

The interplay of these factors makes the 3-chlorophenoxymethyl moiety a valuable pharmacophore for optimizing lead compounds in drug discovery programs.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are central to many pharmaceuticals.[1]

The general transformation involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-X L2 ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_ar Ar-Pd(II)-Ar' L2 transmetal->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product reagents Ar-X (Aryl Halide) reagents->ox_add boronic_acid Ar'-B(OH)2 (Boronic Acid) + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.

Reaction Scheme:

(Illustrative scheme showing this compound reacting with 4-bromoanisole)

Reagents and Materials
ReagentMWAmountMoles (mmol)Equiv.
4-Bromoanisole187.04187 mg1.01.0
4-(3-Chlorophenoxymethyl)-\phenylboronic acid262.50315 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (315 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).

    • Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvents: 8 mL of 1,4-dioxane and 2 mL of water via syringe.

    • Briefly remove the septum and quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Immediately reseal the flask and briefly purge with the inert gas.

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. The mixture will typically change color as the reaction progresses.

  • Monitoring the Reaction:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is generally complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final biaryl compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents 1. Add Reactants & Base to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvents & Pd Catalyst inert->solvent heat 4. Heat to 90°C with Vigorous Stirring solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc/Water/Brine) monitor->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to Suzuki reactions with 4-(3-Chlorophenoxymethyl)phenylboronic acid.

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

The Challenge: Understanding the Substrate

This compound presents a unique combination of structural features. The phenoxymethyl group makes the boronic acid relatively electron-rich, which can be beneficial. However, like many boronic acids, it is susceptible to decomposition pathways that compete with the desired cross-coupling, leading to reduced yields. The success of the reaction is highly dependent on choosing the right conditions to favor the productive catalytic cycle over these side reactions.

Troubleshooting Guide

This section addresses the most common problems encountered when using this boronic acid and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

You've run the reaction, and analysis (TLC, LC-MS) shows little to no formation of the desired biaryl product, with starting materials remaining largely unconsumed.

The combination of your palladium source and ligand is not effective enough to drive the catalytic cycle, particularly if you are using a challenging electrophile like an aryl chloride.

  • Causality: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often rate-limiting, especially for less reactive aryl chlorides or electron-rich aryl bromides.[1] Bulky, electron-rich phosphine ligands are designed to accelerate this step by increasing the electron density on the palladium, making it more nucleophilic.[1][2][3]

  • Solution:

    • Switch to a More Active Ligand: If using traditional ligands like PPh₃, switch to a modern dialkylbiaryl phosphine ligand (a "Buchwald ligand") such as SPhos, XPhos, or RuPhos. These have proven highly effective for challenging substrates.[4][5][6]

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-catalyst (e.g., XPhos Pd G3). These are air-stable Pd(II) complexes that reliably and rapidly generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[5][6]

    • Increase Catalyst Loading: For particularly difficult couplings, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to achieve a satisfactory conversion rate.[5][6]

The base and solvent system is critical for activating the boronic acid and facilitating the transmetalation step, but an improper choice can hinder the reaction.

  • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to palladium.[3][7] The solubility and efficacy of the base are highly dependent on the solvent system used.[5][8]

  • Solution:

    • Base Selection: For this substrate, moderately strong inorganic bases are often effective. K₃PO₄ and Cs₂CO₃ are excellent choices, particularly in ethereal solvents like dioxane or THF.[2][5] Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Solvent System: Aprotic polar solvents are generally preferred. A mixture of dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio) is a robust starting point.[3][5][9] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Thorough Degassing: Oxygen can deactivate the palladium catalyst by oxidizing the Pd(0) state, leading to the formation of inactive palladium black.[4] Ensure the solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before adding the catalyst.[10]

Problem 2: Significant Formation of Side Products

Your desired product is forming, but your crude reaction mixture is contaminated with significant amounts of homocoupled boronic acid (dimer of your starting boronic acid) or protodeboronated arene (4-(3-chlorophenoxymethyl)benzene).

The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.

  • Causality: Protodeboronation is a common decomposition pathway for boronic acids, often catalyzed by residual acid or base and accelerated by high temperatures and the presence of water.[10][11] The reaction essentially consumes the boronic acid in a non-productive pathway, competing directly with the desired transmetalation step.

  • Solution:

    • Use a Milder Base: If using strong bases like NaOH or KOH, consider switching to K₃PO₄ or K₂CO₃.

    • Minimize Reaction Time: Monitor the reaction closely. Once the limiting electrophile is consumed, work up the reaction promptly to avoid prolonged exposure of the remaining boronic acid to the harsh conditions.[4]

    • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction, it can significantly reduce the rate of protodeboronation.

    • Consider Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are generally more stable and less prone to protodeboronation.[12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[11][13]

Two molecules of the boronic acid couple to form a symmetric biaryl.

  • Causality: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1] It is another non-productive pathway that consumes the boronic acid.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen levels.

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0). If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its rapid reduction to the active catalytic species.[5]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand system to start with for coupling this compound with an aryl chloride?

A1: For a challenging coupling with an aryl chloride, a high-performance catalyst system is essential. An excellent starting point is to use a second-generation Buchwald pre-catalyst like XPhos Pd G2 or SPhos Pd G2 .[2] These systems are known for their high activity in coupling unactivated aryl chlorides.[14] A typical loading would be 2 mol% of the pre-catalyst.

Q2: How critical is the quality of the boronic acid?

A2: It is extremely critical. Boronic acids can decompose upon storage. They often exist in equilibrium with their cyclic trimer anhydride, known as a boroxine. The presence of impurities or decomposed material can significantly lower the effective concentration of the active reagent and reduce yields.[13] It is highly recommended to use a fresh, high-purity batch of the boronic acid.[15] If in doubt, you can check its purity by NMR.

Q3: My reaction turns black immediately after heating. Is this a problem?

A3: Yes, this is often a sign of catalyst decomposition. The formation of a fine black precipitate ("palladium black") indicates that the palladium has crashed out of the catalytic cycle and is no longer active.[4] This is typically caused by excessive temperature, the presence of oxygen, or impurities in the reagents or solvent. The solution is to ensure thorough degassing, use pure, dry solvents, and consider running the reaction at a slightly lower temperature.

Q4: Can I run this reaction without water?

A4: While some anhydrous Suzuki protocols exist, for most applications involving inorganic bases like K₃PO₄ or Cs₂CO₃, a small amount of water is beneficial or even necessary.[3] Water helps to dissolve the base and facilitates the equilibrium between the boronic acid and the highly reactive boronate anion required for transmetalation.[8] If protodeboronation is a severe issue, you can try minimizing the water content (e.g., using a 10:1 or 20:1 solvent:water ratio) or switching to a boronic ester with an anhydrous base like KF.

Q5: What are the best practices for work-up and purification?

A5: A standard aqueous work-up is usually effective.

  • After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or MTBE.

  • Wash with water and then brine to remove the inorganic base and salts.

  • If you have excess boronic acid, you can perform an extractive wash with a mild aqueous base (e.g., 1M NaOH) to remove it as the water-soluble boronate salt.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.[10][16]

Data & Protocols

Table 1: Recommended Starting Conditions

This table provides recommended starting points for optimizing your reaction based on the aryl halide coupling partner.

ComponentAryl Bromide / IodideAryl Chloride
Palladium Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (3 mol%)XPhos Pd G2 (2 mol%)
Ligand PPh₃ (6 mol%) or SPhos (4 mol%)(Part of pre-catalyst)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (2.5 equiv)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (5:1)
Temperature 90 °C100-110 °C
Concentration ~0.1 M~0.1 M
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 5:1) via syringe to achieve the desired concentration (~0.1 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots every 1-2 hours until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle is key to troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdiia Ar¹-Pd(II)L₂-X oxidative_addition->pdiia inv1 pdiia->inv1 transmetalation Transmetalation pdiib Ar¹-Pd(II)L₂-Ar² transmetalation->pdiib inv2 pdiib->inv2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product inv1->transmetalation Ar²-B(OR)₂ + Base inv2->reductive_elimination inv3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][18]

Troubleshooting Flowchart

If you encounter low yield, follow this decision tree to diagnose the issue.

Troubleshooting_Flowchart start Low Yield Observed check_sm Starting Materials (SM) Consumed? start->check_sm cause_catalyst Potential Cause: Inactive Catalyst System check_sm->cause_catalyst No check_side_products Significant Side Products (Homocoupling, Protodeboronation)? check_sm->check_side_products Yes sm_not_consumed No solution_catalyst Solution: 1. Use Buchwald Ligand (SPhos, XPhos) 2. Use Pre-catalyst (e.g., XPhos G2) 3. Increase Catalyst Loading cause_catalyst->solution_catalyst sm_consumed Yes cause_decomposition Potential Cause: Boronic Acid Decomposition check_side_products->cause_decomposition Yes cause_workup Potential Cause: Product Loss During Work-up/Purification check_side_products->cause_workup No side_products_yes Yes solution_decomposition Solution: 1. Rigorous Degassing (No O₂) 2. Lower Temperature 3. Minimize Reaction Time 4. Use Boronic Ester cause_decomposition->solution_decomposition side_products_no No solution_workup Solution: 1. Check pH of Aqueous Washes 2. Optimize Chromatography Conditions cause_workup->solution_workup

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Protodeboronation - Wikipedia. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. [Link]

  • Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Publications. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Suzuki–Miyaura Cross-Couplings of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Suzuki Reaction. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

Sources

Technical Support Center: 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Chlorophenoxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, experience-based insights and troubleshooting protocols to ensure the success of your experiments.

Section 1: Understanding the Reagent and Its Stability

FAQ 1.1: What is this compound and what are its primary applications?

This compound is an organic compound containing a boronic acid functional group. This structure makes it a valuable reagent in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic compounds prevalent in pharmaceuticals and material science.

FAQ 1.2: What are the known stability issues with this boronic acid?

Like many boronic acids, this compound can be susceptible to several decomposition pathways that lead to unwanted side reactions.[2] The primary stability concerns include:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3-phenoxybenzene.[3] This process is often promoted by acidic or basic conditions and elevated temperatures.[3][4]

  • Oxidative Decomposition: Boronic acids can be sensitive to oxidation, which can be problematic in reactions not performed under an inert atmosphere.[5][6]

  • Formation of Anhydrides (Boroxines): Dehydration of boronic acids can lead to the formation of cyclic trimers called boroxines.[7] While this is a reversible process, the presence of boroxines can affect the stoichiometry and kinetics of the desired reaction.

Understanding these potential issues is the first step in designing robust and reproducible experimental protocols.

Section 2: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool, but its success is highly dependent on the careful control of reaction conditions. Below are common issues encountered when using this compound and strategies to mitigate them.

Issue 2.1: Low Yield of the Desired Cross-Coupling Product

A low yield is a frequent challenge and can often be attributed to competing side reactions.

Troubleshooting Flowchart: Low Yield

LowYield Start Low Yield of Cross-Coupling Product Check1 Dominant Side Product? Start->Check1 Protodeboronation Protodeboronation Product (1-chloro-3-phenoxybenzene) Check1->Protodeboronation Yes Homocoupling Homocoupling Product (Biaryl of boronic acid) Check1->Homocoupling Yes Decomposition Starting Material Decomposition Check1->Decomposition Yes Solution_Proto Optimize Base and Temperature: - Use a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). - Lower reaction temperature. - Use anhydrous conditions if possible. Protodeboronation->Solution_Proto Solution_Homo Ensure Rigorous Inert Atmosphere: - Thoroughly degas solvents. - Use Schlenk techniques or a glovebox. - Use a fresh, active palladium catalyst. Homocoupling->Solution_Homo Solution_Decomp Protect the Boronic Acid: - Convert to a more stable MIDA boronate or pinacol ester. - Use 'slow-release' strategies. Decomposition->Solution_Decomp

Caption: Troubleshooting low yield in Suzuki coupling.

FAQ 2.2: How can I minimize protodeboronation?

Protodeboronation is a significant yield-reducing side reaction.[3] Its rate is highly dependent on the reaction conditions.

Causality: The C-B bond is susceptible to cleavage by protons, a reaction that can be catalyzed by both acid and base.[3][8] In base-catalyzed protodeboronation, the boronic acid is converted to the more electron-rich boronate species, which can then react with a proton source (like water) in the rate-limiting step.[8][9]

Mitigation Strategies:

  • Choice of Base: Strong bases, especially hydroxides, in aqueous media can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[10]

  • Temperature Control: Higher temperatures can increase the rate of protodeboronation.[4] Running the reaction at the lowest effective temperature is advisable.

  • Anhydrous Conditions: When feasible, using anhydrous solvents and bases can suppress this side reaction.[4]

  • Boronic Acid Protection: For particularly challenging substrates, converting the boronic acid to a more stable derivative like a MIDA boronate or a pinacol ester can prevent premature decomposition.[2][4] These protecting groups can be cleaved in situ under the reaction conditions to slowly release the active boronic acid.[2]

FAQ 2.3: What causes the formation of homocoupling byproducts and how can I prevent it?

Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid.

Causality: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[11][12][13] The mechanism can involve an oxidative coupling of two boronic acid molecules at the palladium center. Some studies suggest that homocoupling can also occur through a protonolysis/second transmetalation pathway, especially with electron-deficient arylboronic acids.[14][15]

Prevention Techniques:

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. This involves degassing solvents (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and running the reaction under an inert atmosphere using Schlenk techniques or in a glovebox.[10]

  • Catalyst Quality: Ensure the palladium catalyst is active and not partially oxidized. Using fresh catalyst or a pre-catalyst that is activated in situ can be beneficial.[16]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus side reactions. For electron-deficient systems, ligands like SPhos have been shown to improve yields of the cross-coupling product.[14][15]

Table 1: Summary of Common Side Reactions and Solutions
Side ReactionCommon Cause(s)Recommended Solution(s)
Protodeboronation Excess base (especially hydroxide), high temperatures, protic solvents.[3][4][8]Use weaker bases (K₃PO₄, Cs₂CO₃), lower reaction temperature, use anhydrous conditions, or protect the boronic acid as a MIDA ester.[2][4][10]
Homocoupling Presence of oxygen, catalyst decomposition, electron-deficient boronic acids.[11][13][14][15]Rigorously degas solvents, maintain an inert atmosphere, use fresh/active catalyst, and select appropriate ligands (e.g., SPhos).[10][14][15]
Starting Material Decomposition Inherent instability of the boronic acid under reaction conditions.[2]Convert to a more stable derivative (e.g., MIDA boronate, pinacol ester) for slow release.[2][4][17]

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is designed to minimize common side reactions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[10] The concentration should typically be between 0.1 and 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.2: Preparation of a Diethanolamine-Protected Boronate Adduct

For enhanced stability, the boronic acid can be converted to a diethanolamine adduct.[17]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of dichloromethane.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[17]

  • Precipitation: A white precipitate will typically form.[17] Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, often in protic solvents.[17]

Workflow for Boronic Acid Protection

ProtectionWorkflow BoronicAcid 4-(3-Chlorophenoxymethyl) phenylboronic acid ProtectedAdduct Stable Diethanolamine Adduct (Crystalline Solid) BoronicAcid->ProtectedAdduct Diethanolamine Diethanolamine (1.0 equiv) Diethanolamine->ProtectedAdduct Solvent DCM Solvent->ProtectedAdduct

Caption: Synthesis of a stable diethanolamine boronate adduct.

References

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • Thieme Chemistry. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • NIH. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. Retrieved from [Link]

  • NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(3-Chlorophenoxymethyl)phenylboronic acid. This document is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in isolating this key building block in a high state of purity. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential contaminants. The impurities present in your crude product are intrinsically linked to the synthetic route used for its preparation. A common route involves the reaction of a borylated phenyl precursor with 3-chlorophenol or vice versa.

Q1: I've just completed my synthesis. What are the most common impurities I should expect in my crude this compound?

A1: Your crude material likely contains a mixture of unreacted starting materials and side-products characteristic of boronic acid chemistry. The primary species to anticipate are:

  • Unreacted Starting Materials: Depending on your specific synthetic route, these could include precursors like 4-bromophenylboronic acid (or its pinacol ester), bis(pinacolato)diboron, and 3-chlorophenol.

  • Homocoupling Products: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can sometimes lead to the formation of symmetrical biaryls from the boronic acid starting material. This is particularly noted when molecular oxygen is present in the reaction.[1]

  • Protodeboronation Product: This is the product where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom. This side reaction can be promoted under certain conditions, particularly with extended heating or under strongly acidic or basic conditions.[2]

  • Boroxine (Anhydride Trimer): This is the most common and often misunderstood "impurity." Phenylboronic acids readily undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This is an equilibrium process, and the presence of water shifts the equilibrium back towards the desired monomeric boronic acid. It is crucial to recognize that commercial arylboronic acids often contain significant amounts of their corresponding boroximes.[3]

Diagram: Boronic Acid-Boroxine Equilibrium The following diagram illustrates the reversible self-condensation of three molecules of this compound to form the corresponding boroxine anhydride through the elimination of three water molecules.

Caption: Reversible formation of boroxine from the boronic acid.

Section 2: Troubleshooting Common Purification Issues

Here we address specific problems you might encounter during the isolation and purification process.

Q2: My crude product is a sticky, non-filterable oil instead of a solid. How can I handle this?

A2: This is a common issue, often caused by the presence of residual solvents or non-polar impurities that prevent crystallization. The recommended technique is trituration .

  • The Logic: Trituration involves suspending the crude oil in a solvent (or solvent mixture) in which the desired product is insoluble, but the impurities are soluble. The mechanical action of stirring or scraping helps to break up the oil and encourages the nucleation of crystals.

  • Recommended Solvents: Start with a non-polar solvent like hexanes. If that is ineffective, try a slightly more polar mixture, such as 10-20% diethyl ether or ethyl acetate in hexanes.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the chosen trituration solvent.

    • Stir vigorously with a magnetic stir bar or scrape the sides of the flask with a spatula.

    • You should observe the oil slowly converting into a fine, filterable powder.

    • Once the transformation is complete, you can isolate the solid by vacuum filtration and wash it with a small amount of the cold trituration solvent.

Q3: I ran a silica gel column, but the separation was poor and my compound streaked badly. What went wrong?

A3: Arylboronic acids are notoriously difficult to purify by standard silica gel chromatography.[4][5]

  • The Cause: The acidic protons on the boronic acid group (-B(OH)₂) interact strongly with the silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, poor elution, and significant "streaking" of the product across many fractions. Furthermore, the slightly acidic nature of silica gel can promote decomposition on the column.

  • Potential Solutions:

    • Avoid Silica Gel: This is often the best advice. Methods like recrystallization or derivatization are generally more effective and scalable.[4]

    • Use Neutralized or Different Media: If chromatography is unavoidable, consider using neutral alumina as the stationary phase.[5] Alternatively, you can try "deactivating" the silica gel by pre-treating it with a small percentage of an acid (e.g., 1% acetic acid) in your eluent system, though this may not be suitable for all compounds.

    • Chromatograph the Boronate Ester: The protected boronate ester precursor (e.g., the pinacol ester) is much less polar and non-acidic. It is often far easier to purify the ester by silica gel chromatography and then deprotect it in a final step to yield the pure boronic acid.

Section 3: Recommended Purification Protocols & Workflow

For this compound, a multi-step purification strategy combining an extractive work-up with recrystallization is typically the most robust approach.

Diagram: General Purification Workflow This workflow outlines the decision-making process for purifying the crude product, starting from the initial work-up to the final, pure compound.

G A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Extraction) A->B C Crude Solid Boronic Acid B->C D Recrystallization C->D E Pure Crystalline Product D->E F Check Purity (NMR, HPLC, MP) E->F G Impure Solid F->G Purity < 98% H Advanced Purification (Diethanolamine Adduct) G->H H->D Hydrolyze & Re-crystallize

Caption: Decision workflow for purifying the target boronic acid.

Q4: How should I perform the initial work-up of my reaction mixture to get rid of non-acidic impurities?

A4: An acid/base extraction is a highly effective first-pass purification. It leverages the acidic nature of the boronic acid group to separate it from neutral or basic organic impurities.

  • The Logic: Arylboronic acids are weakly acidic. By washing an organic solution of the crude product with a mild aqueous base (like sodium bicarbonate or sodium carbonate), the boronic acid is deprotonated to form a water-soluble boronate salt. This salt partitions into the aqueous layer, leaving non-acidic impurities (e.g., unreacted precursors, homocoupling byproducts) behind in the organic layer. The aqueous layer can then be isolated and re-acidified to precipitate the purified boronic acid.[2]

  • Step-by-Step Protocol: Acid/Base Extraction

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times. Combine all aqueous layers, as they now contain your product.

    • Back-Wash (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any trapped neutral impurities. Discard this organic layer.

    • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). You should observe the precipitation of your product as a white or off-white solid.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

    • Drying: Dry the solid under high vacuum to obtain the crude, but significantly cleaner, boronic acid.

Q5: My product is now a solid but TLC/NMR shows it's still not pure. What is the best way to recrystallize it?

A5: Recrystallization is the gold standard for purifying solid arylboronic acids. It is particularly effective at removing the boroxine trimer, as the presence of a protic solvent during heating helps hydrolyze it back to the monomeric acid.[3][4]

  • The Logic: Recrystallization relies on the differential solubility of your product and its impurities in a chosen solvent at different temperatures.[6] The ideal solvent will dissolve your product completely when hot but very poorly when cold, while the impurities remain soluble (or insoluble) at all temperatures.

  • Recommended Solvent Systems: Finding the perfect solvent often requires some small-scale screening. Good starting points for arylboronic acids are:

Solvent SystemRationale & Comments
Hot Water Often excellent for removing organic-soluble impurities and breaking up boroximes. Some arylboronic acids have sufficient solubility in boiling water.[3][4]
Ethanol / Water A versatile mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.
Toluene A good choice for less polar boronic acids. Can be effective at excluding more polar impurities.
Acetonitrile / Water Another effective mixed-solvent system with different selectivity compared to ethanol/water.
  • Step-by-Step Protocol: Recrystallization

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent (or the primary solvent of a mixed system, e.g., ethanol).

    • Heating: Heat the mixture to boiling with stirring (using a hot plate). Continue to add small portions of the hot solvent until the solid just dissolves completely.

    • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

    • Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent and then dry them thoroughly under vacuum.

Section 4: Purity Assessment FAQ

Q6: How can I definitively confirm the purity of my final product and the absence of the boroxine trimer?

A6: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR Spectroscopy: This is your primary tool. In a pure sample, you should see sharp signals with the correct chemical shifts and integration ratios for all protons. The two protons of the -B(OH)₂ group often appear as a broad singlet. To confirm the absence of the boroxine, which can cause peak broadening, add one drop of D₂O to your NMR tube and shake. The -B(OH)₂ protons will exchange with deuterium and their signal will disappear, while the aromatic and other CH signals should become sharper as the acid-boroxine equilibrium is fully shifted to the monomeric acid.

  • HPLC Analysis: A reverse-phase HPLC method can provide a quantitative measure of purity. A pure sample should exhibit a single major peak.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting point range. The reported melting point for a similar compound, 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid, is 152-156 °C, which can serve as a rough guide.[7]

Safety Information

This compound, like many boronic acids, should be handled with care. It is classified as a skin, eye, and respiratory irritant. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all manipulations in a well-ventilated chemical fume hood.

References

  • Wikipedia. Boronic acid. [Link]

  • Adamczyk-Woźniak, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]

  • Isberry, T. A., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central (PMC), NIH. [Link]

  • Adamczyk-Woźniak, A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Carvalho, R. J., et al. (2014). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. PubMed. [Link]

  • Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Butters, M., et al. Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry, Reddit. [Link]

  • Azevedo, A. M., et al. Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. Universidade de Lisboa Repository. [Link]

  • dos Santos, R., et al. (2016). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. ULisboa Research Portal. [Link]

  • User Discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

  • Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp, Reddit. [Link]

  • User Discussion. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • User Discussion. (2007). Separating Phenylboronic acid from its trimer anhydride. Chromatography Forum. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Supporting Information for an Organic & Biomolecular Chemistry article. The Royal Society of Chemistry. [Link]

  • El-Ghayoury, A., et al. (2015). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC), NIH. [Link]

  • Satchivi, N. M., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • University of Rochester, Chemistry Department. Recrystallization and Crystallization. [Link]

Sources

Technical Support Center: Catalyst Poisoning in 4-(3-Chlorophenoxymethyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its application in complex pharmaceutical and materials science syntheses often involves challenging substrates that can compromise the catalytic cycle. One such substrate, 4-(3-Chlorophenoxymethyl)phenylboronic acid, presents a unique set of obstacles. The presence of an aryl chloride, a notoriously less reactive electrophile, combined with the ether linkage and the boronic acid moiety, creates a scenario ripe for catalyst poisoning and side reactions.[3]

This guide provides an in-depth troubleshooting framework for researchers encountering difficulties with Suzuki-Miyaura couplings involving this and structurally related substrates. We will move beyond simple procedural adjustments to explore the mechanistic underpinnings of common failures, empowering you to diagnose and solve issues with scientific rigor.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalled with significant starting material remaining. What's the most likely cause?

A low or incomplete conversion is often a sign of catalyst deactivation. The Pd(0) active catalyst is likely being poisoned or has precipitated from the solution as inactive palladium black.[4] Potential culprits include oxygen contamination, impurities in your reagents or solvents, or inherent substrate-mediated deactivation.

Q2: I'm seeing a lot of homocoupling of my boronic acid. Why is this happening?

Homocoupling of the boronic acid (forming a symmetrical biaryl) is typically promoted by the presence of Pd(II) species and oxygen.[5] This can occur if your Pd(II) precatalyst is not efficiently reduced to Pd(0) or if the active Pd(0) catalyst is re-oxidized during the reaction. Inadequate degassing is a frequent cause.

Q3: My main byproduct is the protodeboronated arene (4-(3-Chlorophenoxymethyl)benzene). How can I prevent this?

Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for boronic acids, especially under basic aqueous conditions.[6][7] It can be exacerbated by elevated temperatures and certain bases. Using anhydrous conditions, milder bases, or more stable boronic esters can often mitigate this issue.[6]

Q4: The reaction works, but the yield is consistently low (<40%). Where should I start optimizing?

Low yields, assuming conversion is complete, point towards competing side reactions or product degradation. The primary suspects are protodeboronation and dehalogenation of the coupling partner. A systematic screen of the base, solvent, and ligand is the most effective approach to improve selectivity for the desired cross-coupling pathway.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion (Catalyst Inactivity)

The heart of the Suzuki-Miyaura reaction is a delicate catalytic cycle.[3][8][9] If this cycle is interrupted, the reaction will stall. The oxidative addition of aryl chlorides to Pd(0) is often the rate-determining step and is particularly sensitive to the state of the catalyst.[3][10]

Potential Causes & Solutions

CauseMechanistic ExplanationTroubleshooting & Optimization Protocol
Oxygen Contamination The active Pd(0) catalyst is readily oxidized by dissolved oxygen to inactive Pd(II) species, often precipitating as palladium black.[4] This halts the catalytic cycle before it can begin.Protocol: Ensure rigorous degassing of all solvents and aqueous base solutions. Sparge with an inert gas (Argon or Nitrogen) for at least 30 minutes.[11] Assemble the reaction under a positive pressure of inert gas. Adding a small amount of a phosphine ligand can sometimes scavenge trace oxygen.[11]
Impurity-Driven Poisoning Impurities in starting materials or solvents can act as potent catalyst poisons. Sulfur-containing compounds from upstream synthetic steps are notorious poisons for palladium.[12] Similarly, contaminants in solvents, such as peroxides in ethers (THF, dioxane) or precursors like 2,3-dihydrofuran, can irreversibly bind to and deactivate the palladium center.[13]Protocol: 1. Purify Reagents: Purify the this compound and the aryl halide partner via recrystallization or column chromatography. 2. Verify Solvent Purity: Use freshly opened, anhydrous, inhibitor-free solvents. Test ethereal solvents for peroxides before use.[4]
Sub-optimal Ligand Choice The oxidative addition of aryl chlorides is challenging due to the strong C-Cl bond. Standard ligands like PPh₃ may not be sufficient. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are required to create a more electron-rich, sterically active Pd(0) center that can break the C-Cl bond.[1][5]Protocol: Screen a panel of ligands. Start with established ligands for aryl chloride couplings such as SPhos, XPhos, or RuPhos. Prepare small-scale parallel reactions to identify the optimal ligand efficiently.
Incorrect Precatalyst Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient, leading to low concentrations of the active catalyst.Protocol: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available, air-stable Pd(0) precatalyst that activates under the reaction conditions.[5]
Problem 2: Significant Formation of Side Products

Even when the catalyst is active, side reactions can dominate, leading to low yields of the desired product. Understanding the pathways to these byproducts is key to suppressing their formation.

A. Protodeboronation

This is often the most significant competing pathway for the boronic acid.

Potential Causes & Solutions

CauseMechanistic ExplanationTroubleshooting & Optimization Protocol
Harsh Basic Conditions The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species that is susceptible to protonolysis.[14] Strong bases (like NaOH, KOH) and high concentrations of water can accelerate this process.[6]Protocol: 1. Base Screening: Switch to milder, non-nucleophilic bases. K₃PO₄ and Cs₂CO₃ are often excellent choices.[15] 2. Anhydrous Conditions: Where possible, use anhydrous solvents and bases (e.g., TMSOK in anhydrous dioxane) to minimize the proton source.[16]
Elevated Temperature & Long Reaction Time The rate of protodeboronation increases with temperature. If the desired cross-coupling is slow, the boronic acid may simply decompose before it has a chance to react.[7]Protocol: 1. Optimize Temperature: Find the lowest temperature at which the cross-coupling proceeds at a reasonable rate (e.g., start at 60-80 °C). 2. Use a More Active Catalyst: A more efficient catalyst/ligand system can accelerate the desired reaction, allowing for lower temperatures and shorter reaction times, thereby outcompeting the decomposition pathway.
Inherent Instability Some boronic acids are inherently unstable. While this compound is moderately stable, related heteroaryl or highly electron-deficient systems can be particularly prone to decomposition.[7][17]Protocol: Convert the boronic acid to a more stable derivative. Pinacol esters, MIDA boronates, or potassium trifluoroborate salts are significantly more robust and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[4]

B. Dehalogenation & Homocoupling

These side reactions consume the aryl halide coupling partner and the boronic acid, respectively.

CauseMechanistic ExplanationTroubleshooting & Optimization Protocol
Dehalogenation After oxidative addition, the resulting Ar-Pd(II)-Cl complex can react with a hydride source in the mixture, followed by reductive elimination to yield the dehalogenated arene. Hydride sources can include trace water, alcohols (if used as solvent), or even certain bases or additives.[5]Protocol: Use high-purity, anhydrous solvents. If an alcohol solvent is suspected as the hydride source, switch to an aprotic solvent like dioxane, toluene, or DMF.
Homocoupling As mentioned, homocoupling is often mediated by Pd(II) and an oxidant (O₂). It can also occur if the transmetalation step is slow, allowing two boronic acid-derived fragments to couple on the palladium center.[5]Protocol: 1. Rigorous Degassing: This is the most critical step to prevent oxidative homocoupling.[18] 2. Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. This can help drive the transmetalation step forward and minimize the opportunity for homocoupling.

Experimental Workflows & Diagrams

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues in your coupling reaction.

G cluster_start Start: Low Yield / No Reaction cluster_diagnosis Diagnosis cluster_pathways Troubleshooting Pathways cluster_solutions Solutions start Analyze Crude Reaction Mixture (LCMS, NMR) diagnosis Identify Dominant Species sm_present Mostly Starting Materials (Low Conversion) diagnosis->sm_present Low Conversion side_products Mostly Side Products (Protodeboronation, Homocoupling) diagnosis->side_products Side Reactions complex_mixture Complex Mixture / Decomposition diagnosis->complex_mixture Decomposition sol_catalyst Focus on Catalyst Activity: 1. Rigorous Degassing 2. Screen Ligands (XPhos, SPhos) 3. Check Reagent/Solvent Purity 4. Use Pd(0) Precatalyst sm_present->sol_catalyst sol_selectivity Focus on Reaction Selectivity: 1. Screen Bases (K3PO4, Cs2CO3) 2. Lower Temperature 3. Use Boronic Ester (Pinacol) 4. Use Anhydrous Conditions side_products->sol_selectivity sol_conditions Re-evaluate Core Conditions: 1. Verify Temperature Control 2. Check Stirring Efficiency 3. Re-purify all Reagents complex_mixture->sol_conditions Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R¹-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition poisoning Catalyst Poisoning (O₂, Impurities) pd0->poisoning transmetalation_complex R¹-Pd(II)(R²)L_n oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (R¹-R²) transmetalation_complex->product r1x Aryl Chloride (R¹-X) 4-(3-Chlorophenoxymethyl)phenyl-X r1x->oa_complex boronic Boronic Acid (R²-B(OH)₂) + Base boronic->transmetalation_complex deboronation Protodeboronation (Loss of R²-B(OH)₂) boronic->deboronation

Caption: The Suzuki-Miyaura cycle and key points of catalyst poisoning.

Protocol: Screening Reaction Conditions for Aryl Chloride Coupling

This protocol provides a starting point for optimizing a challenging Suzuki-Miyaura coupling. It is designed to be run in parallel in a 24-well reaction block or in individual vials.

1. Reagent Preparation:

  • Aryl Halide Stock: Prepare a 0.5 M solution of your aryl chloride partner in anhydrous dioxane.

  • Boronic Acid Stock: Prepare a 0.75 M solution of this compound in anhydrous dioxane.

  • Base: Use finely powdered, anhydrous K₃PO₄ or Cs₂CO₃.

  • Catalyst/Ligand: Use a reliable precatalyst such as XPhos Pd G3.

2. Reaction Setup (per well/vial):

  • To each vial, add the base (3.0 equivalents).

  • Add the precatalyst (1-2 mol%).

  • Seal the vials with septa and purge with argon for 15 minutes.

  • Under a positive argon atmosphere, add the aryl halide stock solution (1.0 equiv).

  • Add the boronic acid stock solution (1.5 equiv).

  • Add any additional anhydrous dioxane to reach the desired final concentration (typically 0.1-0.2 M).

3. Reaction Execution:

  • Place the reaction block on a preheated stir plate (start at 80 °C). * Stir vigorously for the desired reaction time (e.g., monitor by TLC or LCMS at 2, 6, and 12 hours).

4. Work-up and Analysis:

  • Cool the reaction to room temperature.

  • Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by LCMS to determine conversion and relative product/byproduct ratios.

By systematically varying the ligand, base, solvent, and temperature using this framework, you can rapidly identify conditions that favor the desired cross-coupling over catalyst poisoning and side reactions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from the Chemistry LibreTexts website. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from the NROChemistry website. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from the Yoneda Labs website. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Schmidt, A., et al. (2022). Fast reversible oxidative addition of demanding aryl chlorides to Pd under real conditions of catalysis in the Mizoroki-Heck reaction: The kinetic proof. ResearchGate. [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]

  • Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. ORCA. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from ResearchGate. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University. [Link]

  • de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from Reddit. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from ResearchGate. [Link]

  • Schmidt, A., et al. (2020). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions?. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from Reddit. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from ResearchGate. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples|. YouTube. [Link]

  • Amatore, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Nykaza, T. V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. [Link]

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Cambridge Open Engage. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • El-Sayed, M. A. (2011). Effect of catalysis on the stability of metallic nanoparticles: Suzuki reaction catalyzed by PVP-Pd nanoparticles. PubMed. [Link]

  • Royal Society of Chemistry. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from Organic Chemistry Portal. [Link]

Sources

effect of temperature on 4-(3-Chlorophenoxymethyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3-Chlorophenoxymethyl)phenylboronic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on the critical role of temperature in its reactivity and stability. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What is the most likely temperature-related cause?

A1: Sub-optimal reaction temperature is a primary suspect for poor yields in Suzuki-Miyaura couplings. While a common starting point for many Suzuki reactions is around 80-110 °C, the ideal temperature is highly specific to the substrates, catalyst system, and solvent.[1]

  • If the temperature is too low: The rate of the catalytic cycle, particularly the transmetalation and reductive elimination steps, may be too slow to achieve significant product formation in a reasonable timeframe. For some catalyst systems, there is a minimum temperature required to initiate and sustain catalytic activity.[2]

  • If the temperature is too high: You risk several detrimental side reactions and degradation pathways. Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which terminates the catalytic cycle.[3][4] Furthermore, high temperatures can accelerate the degradation of the boronic acid itself.[5][6]

Troubleshooting Steps:

  • Temperature Screening: The most effective approach is to screen a range of temperatures. A good starting range is 60 °C to 120 °C. Set up several small-scale reactions in parallel, varying the temperature in 10-15 °C increments, to identify the optimal point for your specific aryl halide partner.

  • Catalyst System Evaluation: The thermal stability of your catalyst is crucial. If you suspect catalyst decomposition at higher temperatures, consider switching to a more robust pre-catalyst or ligand system, such as those featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can be effective at lower temperatures.[5][7]

  • Monitor Reaction Progress: Closely monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS). This will help you determine if the reaction is stalling at lower temperatures or if starting materials and/or product are degrading at higher temperatures.

Q2: I'm observing a significant amount of a byproduct that corresponds to the parent arene (3-chlorophenoxymethyl)benzene. What is causing this, and how can temperature control help?

A2: The formation of the parent arene is a classic sign of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom from a proton source in the reaction mixture.[1][5] This side reaction consumes your boronic acid, directly reducing the yield of your desired cross-coupled product.

Temperature plays a significant role in the rate of protodeboronation. Elevated temperatures can increase the rate of this undesired pathway, sometimes more than it increases the rate of the desired Suzuki coupling.[5]

Troubleshooting Steps to Mitigate Protodeboronation:

  • Lower the Reaction Temperature: This is often the most effective first step. Operating at the lowest temperature that still allows for a reasonable rate for the Suzuki coupling can significantly suppress protodeboronation.[5] A range of 60-80 °C is often a good target to minimize this side reaction.[5]

  • Minimize Water Content: Protodeboronation is often facilitated by water.[1] While some water is often necessary to dissolve the base, using anhydrous solvents and reagents where possible can help. If an aqueous base is required, minimizing the amount of water can be beneficial.[8]

  • Choice of Base: Strong bases can accelerate protodeboronation.[5] Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][5]

  • Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally more resistant to premature decomposition and can release the boronic acid slowly in situ under the reaction conditions.[6]

Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the reaction temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal each vial with a septum cap.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed vials in pre-heated heating blocks set to the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • After the reaction time, cool the vials to room temperature.

  • Quench the reactions and analyze the crude mixture by LC-MS or GC-MS to determine the conversion to product and the formation of any byproducts like the protodeboronated arene.

Temperature (°C)Desired Product Yield (%)Protodeboronation Byproduct (%)
6035< 5
80858
1007025
1204548
Table 1: Example data from a temperature screening experiment, illustrating the trade-off between reaction rate and side-product formation.

Visualizing the Process

Workflow for Temperature Optimization

The following diagram outlines the logical workflow for troubleshooting and optimizing temperature in your Suzuki-Miyaura coupling reaction.

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Strategy: Temperature Screening cluster_2 Analysis & Refinement A Low Yield or No Reaction C Set up parallel reactions at varied temperatures (e.g., 60, 80, 100, 120 °C) A->C B Significant Byproduct (Protodeboronation) B->C D Analyze yield and byproduct formation (LC-MS, GC-MS) C->D E Identify Optimal Temperature Range (Highest Product:Byproduct Ratio) D->E F Yield still low? E->F G Protodeboronation still high? E->G H Consider Catalyst/ Ligand Change F->H Yes J Reaction Optimized F->J No I Consider Milder Base or Anhydrous Conditions G->I Yes G->J No H->C Re-screen I->C Re-screen

A logical workflow for troubleshooting temperature-related issues.

Catalytic Cycle and Temperature Influence

This diagram illustrates the main steps of the Suzuki-Miyaura catalytic cycle and highlights where temperature has a significant impact.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative\nAddition->ArPd(II)XL2 Transmetalation Transmetalation (Often Rate-Limiting) ArPd(II)XL2->Transmetalation SideReaction Catalyst Decomposition (Pd Black) ArPd(II)XL2->SideReaction High Temp ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive\nElimination Reductive Elimination ArPd(II)Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-Ar' Reductive\nElimination->Product BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation High Temp, H₂O Base Base Base->Transmetalation

The Suzuki-Miyaura cycle and key temperature-dependent steps.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35843-35848. [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35843-35848. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • ACS Fall 2023. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12567–12576. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5451. [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Ether-Containing Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with ether-containing phenylboronic acids. These reagents are invaluable in modern organic synthesis, particularly for constructing the biaryl ether motifs prevalent in pharmaceuticals and advanced materials via Suzuki-Miyaura cross-coupling. However, their unique electronic and structural properties, conferred by the ether functionality, can introduce specific challenges related to stability, reactivity, and purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered in the lab. We will delve into the underlying chemical principles behind these issues and provide field-proven protocols and solutions to help you optimize your experiments.

Section 1: Stability, Storage, and Handling

Q1: My solid ether-containing phenylboronic acid is showing inconsistent results and changes in its spectra (¹H and ¹¹B NMR) over time. What is happening?

A1: This is a classic issue related to the dynamic equilibrium between the boronic acid and its cyclic trimeric anhydride, the boroxine.

Boronic acids can undergo reversible dehydration, especially upon storage or heating, to form a stable six-membered boroxine ring.[1][2][3] This process releases three equivalents of water for every three molecules of boronic acid that condense.

Boroxine_Formation cluster_1 Anhydrous Conditions / Heat cluster_2 Products BA1 Ar-B(OH)₂ Dehydration Dehydration (Reversible) BA1->Dehydration BA2 Ar-B(OH)₂ BA2->Dehydration BA3 Ar-B(OH)₂ BA3->Dehydration Boroxine Boroxine (ArBO)₃ Dehydration->Boroxine - 3 H₂O Water 3 H₂O Boroxine->Dehydration + 3 H₂O

Causality & Impact:

  • Stoichiometry: The formation of boroxine alters the molecular weight of your reagent. Using the boronic acid's molecular weight for a sample that is partially or fully converted to the boroxine will lead to inaccurate stoichiometry in your reactions. This is a common source of low yields.

  • Solubility: Boroxines are typically more nonpolar and may have different solubility profiles than their corresponding boronic acids.

  • Reactivity: While boroxines are competent coupling partners in many Suzuki reactions (as the equilibrium shifts back to the acid under basic aqueous conditions), the initial dissolution and reaction kinetics can be affected.

Troubleshooting & Solutions:

  • Storage: Store ether-containing phenylboronic acids in a desiccator at low temperature (2-8 °C) to minimize dehydration.[4] Avoid prolonged exposure to ambient moisture, which can facilitate hydrolysis back to the acid but also potentially promote other decomposition pathways.

  • Characterization: Before use, you can estimate the acid-to-boroxine ratio. In ¹H NMR, the hydroxyl protons of the boronic acid are often broad and exchangeable, while the aromatic protons may show slight shifts between the two forms. ¹¹B NMR is more definitive: boronic acids typically appear around 28-30 ppm, while boroxines are shifted upfield to ~22-24 ppm.

  • Pre-Reaction Treatment: If you suspect significant boroxine formation, you can often convert it back to the boronic acid. Dissolving the sample in a suitable solvent (like diethyl ether or THF) and washing with a small amount of water, followed by drying and removal of the solvent, can favor the monomeric form. However, ensure the acid is stable to these conditions.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl ether, and I'm recovering a lot of the corresponding simple arene (Ar-H) from my boronic acid. What is the cause?

A2: You are observing protodeboronation, a major competitive side reaction that cleaves the C-B bond.

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This reaction is highly dependent on the reaction conditions (pH, temperature, solvent) and the electronic nature of the aryl group.[5][6] For ether-containing phenylboronic acids, the position of the ether group can significantly influence the rate of this undesired pathway.

Competing_Pathways cluster_suzuki Desired Pathway: Suzuki Coupling cluster_proto Side Reaction: Protodeboronation Start Ar-B(OH)₂ (Ether-Containing Phenylboronic Acid) Transmetalation Transmetalation [Pd(II) Complex] Start->Transmetalation Base, Pd Catalyst Protonolysis Protonolysis (H⁺ Source, e.g., H₂O) Start->Protonolysis Often Base-Catalyzed Product Desired Product (Ar-Ar') Transmetalation->Product Reductive Elimination SideProduct Side Product (Ar-H) Protonolysis->SideProduct

Causality & Impact:

  • Base-Catalyzed Decomposition: While base is required to activate the boronic acid for transmetalation with the palladium complex, many protodeboronation mechanisms are also base-catalyzed.[7][8] The arylboronate species, formed by the reaction of the boronic acid with a base, can be susceptible to protonolysis by water or other protic species in the reaction mixture.[7]

  • Electron-Withdrawing Groups: Although ethers are generally considered electron-donating, their inductive effect can be significant. Furthermore, highly fluorinated or otherwise electron-deficient ether-containing phenylboronic acids are particularly prone to rapid protodeboronation.[8]

  • Ortho-Substituents: An ether group at the ortho position can sometimes accelerate protodeboronation, potentially through stabilization of intermediates or transition states.[8]

Troubleshooting & Solutions:

  • Choice of Base: Use the mildest base possible that still effects coupling. Strong bases like NaOH or KOH in protic solvents can accelerate protodeboronation. Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Anhydrous conditions with fluoride sources (KF, CsF) can also be effective.

  • Solvent System: Minimize the amount of water in the reaction. Using solvent systems like dioxane/H₂O or toluene/EtOH/H₂O is common, but reducing the water content or using a strictly anhydrous solvent system (e.g., THF, DME with a base like K₃PO₄) can suppress protodeboronation.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to decomposition-promoting conditions.[9]

  • Use a More Stable Boron Derivative: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative like a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][10] MIDA boronates are particularly robust and undergo slow release of the active boronic acid under basic conditions, keeping its instantaneous concentration low and minimizing side reactions.[10]

Q3: My reaction is sluggish, especially when using an ortho-alkoxy phenylboronic acid. What is causing this inhibition?

A3: Steric hindrance and potential intramolecular coordination from the ortho-ether group can significantly slow down the key transmetalation step.

The Suzuki-Miyaura catalytic cycle involves the transfer of the aryl group from boron to the palladium center (transmetalation).[11][12]

Causality & Impact:

  • Steric Hindrance: A bulky ether group (e.g., iso-propoxy or larger) at the ortho position can physically block the approach of the boronic acid to the palladium complex, raising the activation energy for transmetalation.

  • Intramolecular Coordination: The oxygen atom of the ether can potentially coordinate to the boron atom, altering its Lewis acidity and reactivity. While less common, this can influence the equilibrium and rate of formation of the active boronate species.

  • Ligand Choice: The combination of a sterically demanding boronic acid and a bulky phosphine ligand on the palladium catalyst can exacerbate the problem.

Troubleshooting & Solutions:

  • Ligand Selection: Switch to a less sterically bulky but still highly active phosphine ligand. While bulky ligands like SPhos or XPhos are excellent for many couplings, a slightly smaller ligand might be beneficial here. Alternatively, N-heterocyclic carbene (NHC) ligands can be effective.[12]

  • Catalyst Precursor: Ensure your Pd(0) catalyst is active. Using a pre-catalyst that readily generates the active L₂Pd(0) species can be beneficial.

  • Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation barrier, but this must be balanced against the increased risk of protodeboronation and other decomposition pathways.

  • Boronate Esters: Converting the ortho-alkoxy phenylboronic acid to its corresponding pinacol or neopentyl glycol boronate ester can sometimes improve performance. Although esters are also sterically demanding, they can have different reactivity profiles and may circumvent issues related to the free hydroxyl groups.[13]

Section 3: Work-up and Purification

Q4: I'm finding it extremely difficult to purify my crude ether-containing phenylboronic acid. It either streaks badly on silica gel or I get very poor recovery. What are better methods?

A4: The polar and acidic nature of boronic acids, combined with their tendency to form boroxines, makes standard silica gel chromatography challenging. Several alternative methods are often more effective.

Silica gel's acidic surface can promote decomposition or irreversible binding. The polarity of the B(OH)₂ group often requires highly polar eluents (like methanol), which can lead to poor separation from other polar impurities.[14][15]

Comparison of Purification Techniques

MethodPrincipleBest ForProsCons
Silica Gel Chromatography Adsorption based on polarity.Non-polar to moderately polar, stable boronic acids.Widely available.Streaking, low recovery, potential for decomposition, difficult for very polar compounds.[14]
Reversed-Phase (C18) HPLC Partitioning based on hydrophobicity.Polar boronic acids and boronate esters.Excellent resolution for polar compounds.Requires specialized equipment, can be costly for large scale, on-column hydrolysis of esters is possible.[16][17]
Recrystallization Differential solubility of the compound and impurities.Crystalline solids with moderate to high purity.Scalable, cost-effective, yields high-purity material.Finding a suitable solvent system can be difficult; not suitable for oils or amorphous solids.[14][15]
Diethanolamine Adduct Formation Reversible derivatization to form a stable, crystalline adduct.Boronic acids that are difficult to crystallize or purify by chromatography.Often forms highly crystalline solids that are easily purified; adduct protects the boronic acid.[14]Adds two synthetic steps (formation and hydrolysis); may not work for all substrates.
Aqueous Wash / Extraction Exploits the Lewis acidic nature of the boronic acid.Removing non-acidic, organic-soluble impurities.Simple, fast, and scalable.May not remove impurities with similar properties; risk of protodeboronation in highly basic/acidic water.

Featured Protocol: Purification via Diethanolamine Adduct Formation

This protocol is particularly useful for removing non-boronic acid impurities from your crude product.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude ether-containing phenylboronic acid in a minimal amount of a suitable solvent where the adduct is insoluble (e.g., diethyl ether, toluene, or a hexane/ethyl acetate mixture).

    • Add one equivalent of diethanolamine dropwise with stirring.

    • The diethanolamine adduct, a stable five-membered ring, should precipitate as a crystalline solid. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Isolation:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with a small amount of the cold solvent used for precipitation to remove soluble impurities.

    • Dry the crystalline adduct under vacuum. At this stage, the material is often highly pure and stable for storage.

  • Regeneration of Boronic Acid:

    • Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate or diethyl ether) and an aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄).

    • Stir the mixture vigorously until all the solid has dissolved. The acid will protonate the diethanolamine, releasing the free boronic acid into the organic layer.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Section 4: Analysis and Purity Assessment

Q5: How can I get a clear picture of my sample's purity, considering the potential presence of boroxines and other byproducts?

A5: A multi-technique approach is recommended for accurate purity assessment.

No single technique can reliably quantify the boronic acid, its boroxine, and potential impurities like the protodeboronated arene simultaneously.

Recommended Analytical Workflow:

  • ¹H NMR Spectroscopy: This is your first and most important tool.

    • Identify Structures: Confirm the presence of the desired aromatic and ether protons.

    • Check for Impurities: Look for signals corresponding to the protodeboronated arene (Ar-H) or residual starting materials.

    • Estimate Boroxine Content: Integrate the aromatic region. The ratio of aromatic protons to the B(OH)₂ proton (if visible and not exchanged) can give a rough idea, but this is often unreliable. Comparing the spectra to known standards of the pure acid and boroxine is the best approach.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Determination: A reversed-phase HPLC method is excellent for quantifying the boronic acid relative to organic impurities.[17]

    • Method Considerations: Use a buffered mobile phase (e.g., with ammonium acetate) to ensure consistent ionization and retention times. Be aware that boronate esters can hydrolyze to the corresponding boronic acid on the column under typical reversed-phase conditions.[16][18]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Impurity Identification: This is invaluable for identifying unknown peaks from your HPLC trace. You can confirm the mass of the boronic acid, the protodeboronated byproduct, and potential homocoupled species.

    • Boroxine Detection: Boroxines are often not directly observed by LC-MS as they tend to hydrolyze back to the monomer in the mobile phase. You will typically only see the mass of the boronic acid.

Troubleshooting_Flowchart cluster_reaction Reaction Troubleshooting cluster_purification Purification & Analysis start Experiment Start: Ether-Containing Phenylboronic Acid q_yield Low Yield? start->q_yield c_proto Protodeboronation (Ar-H) Observed? q_yield->c_proto Yes c_sterics Reaction Sluggish? (esp. ortho-ether) q_yield->c_sterics No s_proto Optimize Base/Solvent Lower Temperature Use MIDA Ester c_proto->s_proto q_purity Purification Issues? s_proto->q_purity s_sterics Change Ligand Increase Temperature Check Catalyst Activity c_sterics->s_sterics Yes c_sterics->q_purity No s_sterics->q_purity c_silica Streaking on Silica? q_purity->c_silica Yes c_analysis Purity Uncertain? q_purity->c_analysis No s_methods Try Recrystallization Reversed-Phase HPLC Diethanolamine Adduct c_silica->s_methods s_methods->c_analysis s_analysis Use ¹H NMR, HPLC, LC-MS Check for Boroxine & Ar-H c_analysis->s_analysis end_node Successful Synthesis s_analysis->end_node

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Tantillo, D. J. (2005). Formation of Para-Substituted Triphenylboroxines: A Computational Study. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Yamamoto, Y., & Ishii, T. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Papageorgiou, N., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Qiu, X., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Google Patents.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Google Patents.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Request PDF. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]

  • UTRGV ScholarWorks. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]

  • Semantic Scholar. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]

  • National Institutes of Health. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2021). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

  • National Institutes of Health. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry. (2020). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics. [Link]

Sources

Technical Support Center: Minimizing Homocoupling of 4-(3-Chlorophenoxymethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(3-Chlorophenoxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth troubleshooting strategies and practical, actionable protocols to minimize the formation of the undesired homocoupling byproduct, 4,4'-bis(3-chlorophenoxymethyl)biphenyl. This document is structured as a series of frequently asked questions (FAQs) and detailed experimental guides to directly address challenges you may encounter in your work.

Understanding the Challenge: The Homocoupling Side Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, a common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl impurity. This not only consumes the valuable boronic acid but also complicates the purification of the desired cross-coupled product.

The primary culprits behind boronic acid homocoupling are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[3][4] The mechanism of this undesired pathway often involves the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen, which can then promote the coupling of two boronic acid molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significant amount of the homocoupled dimer of this compound in my reaction. What is the most likely cause?

A1: The most common cause of boronic acid homocoupling is the presence of molecular oxygen in your reaction system.[3][4] Oxygen can facilitate the oxidative coupling of two molecules of your boronic acid, a process that is catalyzed by palladium. Another major contributor is the use of a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The in situ reduction of Pd(II) to the active Pd(0) catalyst can consume the boronic acid, leading to the formation of the homocoupled byproduct.[4]

Q2: How can I effectively remove dissolved oxygen from my reaction mixture?

A2: Rigorous deoxygenation of your solvents and the reaction mixture is critical. There are two primary methods for this:

  • Sparging with an Inert Gas: This involves bubbling an inert gas, such as argon or nitrogen, through your solvent and the assembled reaction mixture for a sustained period (typically 15-30 minutes) prior to adding the catalyst.[3]

  • Freeze-Pump-Thaw Cycles: For reactions that are highly sensitive to oxygen, the freeze-pump-thaw method is more thorough. This involves freezing the solvent in a flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. Repeating this cycle three times is standard practice.[3]

Throughout your experiment, it is crucial to maintain a positive pressure of an inert gas to prevent the re-entry of atmospheric oxygen.

Q3: My palladium precatalyst seems to be promoting homocoupling. What are my options?

A3: To circumvent the issues associated with the in situ reduction of Pd(II), consider the following:

  • Use a Pd(0) Catalyst Source: Directly employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate the step where the boronic acid is consumed to reduce the catalyst.

  • Incorporate a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species without interfering with the primary catalytic cycle.[5][6][7] This strategy has been shown to be highly effective in suppressing homocoupling.

StrategyRecommendationRationale
Catalyst Selection Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids consumption of boronic acid for in situ reduction of Pd(II).
Additive Add 1-2 equivalents of potassium formate.Acts as a mild reducing agent to keep palladium in the Pd(0) state.[5][7]
Q4: Can my choice of base and solvent influence the extent of homocoupling?

A4: Absolutely. The base and solvent system plays a crucial role in the Suzuki-Miyaura reaction, and its optimization can significantly impact the product distribution.

  • Base Selection: The base is necessary to activate the boronic acid for transmetalation.[2] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. However, an excessively strong base can sometimes promote side reactions. It is advisable to screen a few different bases to find the optimal one for your specific coupling partners.

  • Solvent System: A variety of solvents can be used, often in biphasic mixtures with water (e.g., toluene/water, dioxane/water, THF/water). The choice of solvent can influence the solubility of the reagents and the rate of the reaction. For this compound, which has a polar ether linkage, a polar aprotic solvent system may be beneficial. Phenylboronic acid itself has good solubility in ethers and ketones.[8][9]

Q5: How does reaction temperature affect homocoupling?

A5: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling. While a certain amount of thermal energy is required to drive the desired cross-coupling reaction to completion, excessive heat can be detrimental. If you are observing significant homocoupling, consider running your reaction at a lower temperature, for example, 80°C instead of 110°C, and monitoring the progress over a longer period.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific aryl halide coupling partner.

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices for minimizing homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent system (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure Incorporating a Mild Reducing Agent with a Pd(II) Precatalyst

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Potassium formate (1.5 equivalents)

  • Degassed solvent (e.g., isopropanol or THF/water mixture)

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide, this compound, base, and potassium formate.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd(II) precatalyst and the ligand. The presence of formate will facilitate the rapid and clean reduction to the active Pd(0) species.

  • Reaction, Monitoring, Work-up, and Purification: Proceed as described in Protocol 1.

Visualization of Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OA->PdII_ArX Trans Transmetalation (R-B(OH)2 + Base) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OH)₂ Base Trans->PdII_ArR PdII_ArR->Pd0 Ar-R RE Reductive Elimination Product Ar-R RE->Product Pd0_homo Pd(0)L_n O2_Ox Oxidation (O₂) PdII_homo Pd(II)L_n Pd0_homo->PdII_homo O₂ O2_Ox->PdII_homo Trans1 Transmetalation (R-B(OH)₂) PdII_R R-Pd(II)L_n-B(OH)₂ PdII_homo->PdII_R R-B(OH)₂ Trans1->PdII_R Trans2 Transmetalation (R-B(OH)₂) PdII_RR R-Pd(II)L_n-R PdII_R->PdII_RR R-B(OH)₂ Trans2->PdII_RR PdII_RR->Pd0_homo R-R RE_homo Reductive Elimination Dimer R-R RE_homo->Dimer Troubleshooting_Homocoupling Start High Homocoupling Observed Inert_Check Is the reaction under a strictly inert atmosphere? Start->Inert_Check Improve_Degassing Action: Improve degassing. Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. Inert_Check->Improve_Degassing No Pd_Source_Check What is the Pd source? Inert_Check->Pd_Source_Check Yes Improve_Degassing->Pd_Source_Check PdII_Source Pd(II) (e.g., Pd(OAc)₂) Pd_Source_Check->PdII_Source Pd0_Source Pd(0) (e.g., Pd(PPh₃)₄) Pd_Source_Check->Pd0_Source Switch_to_Pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). PdII_Source->Switch_to_Pd0 Add_Reducing_Agent Action: Add a mild reducing agent (e.g., 1-2 eq. potassium formate). PdII_Source->Add_Reducing_Agent Optimization_Check Are reaction conditions (base, solvent, ligand) optimized for your substrate? Pd0_Source->Optimization_Check Switch_to_Pd0->Optimization_Check Add_Reducing_Agent->Optimization_Check Screen_Conditions Action: Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. Consider bulky, electron-rich ligands (e.g., SPhos). Optimization_Check->Screen_Conditions No Resolved Homocoupling Minimized Optimization_Check->Resolved Yes Screen_Conditions->Resolved

Caption: A logical workflow for diagnosing and solving high homocoupling issues.

Analytical Monitoring

To effectively troubleshoot, you need to accurately quantify the ratio of your desired product to the homocoupling byproduct.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the reaction progress and the presence of major byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification of product and byproduct ratios. [10]A well-developed HPLC method can resolve the desired product, starting materials, and the homocoupled dimer, allowing for precise determination of reaction efficiency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting materials and the appearance of product signals. [11][12][13]In some cases, distinct signals for the homocoupled byproduct may be visible and can be integrated for a quantitative assessment.

By implementing these strategies, you can significantly reduce the incidence of homocoupling in your Suzuki-Miyaura reactions involving this compound, leading to higher yields of your desired product and simplified purification processes.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 445-450. [Link]

  • ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • NIH. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Synlett. (2025, May 31). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. [Link]

  • PubMed. (n.d.). Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug. [Link]

  • MDPI. (2024, November 25). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • RSC Publishing. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 4-(3-Chlorophenoxymethyl)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the reaction time for Suzuki-Miyaura cross-coupling reactions involving 4-(3-Chlorophenoxymethyl)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical steps to overcome common experimental hurdles and achieve efficient, reproducible results.

I. Understanding the Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound (like our subject molecule) with an organohalide.[1] The reaction is catalyzed by a palladium complex and requires a base to proceed.[1][2] Optimizing the reaction time hinges on a nuanced understanding of the catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Slow reaction times are often indicative of a bottleneck in one or more of these key stages.

II. Troubleshooting Guide: Accelerating Your Reactions

This section is designed to help you diagnose and resolve common issues that lead to sluggish or incomplete reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is extremely slow or stalling. What are the first parameters I should investigate?

When a Suzuki-Miyaura coupling fails to proceed at a reasonable rate, a systematic evaluation of the core reaction components is crucial.[4] Start by assessing the following:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[4][5] Inefficient reduction can be a major rate-limiting factor. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4][6] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide). Boronic acids can degrade over time, particularly through protodeboronation.[4]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent.[4] The base must be sufficiently strong to promote the formation of the reactive boronate species but not so strong as to cause degradation of your starting materials or product.[7][8]

Q2: I suspect an issue with my catalyst system. How can I choose a more effective catalyst and ligand for this specific boronic acid?

For sterically hindered or electron-rich substrates, which can be the case with substituted phenylboronic acids, the choice of ligand is paramount.

  • Electron-Rich and Bulky Ligands: Modern biarylphosphine ligands, such as SPhos, are known to confer exceptional activity in Suzuki-Miyaura couplings, allowing for reactions to be performed at lower catalyst loadings and even at room temperature for some substrates.[9] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[10]

  • Palladacycles: Consider using palladacycle precatalysts, which are often more thermally stable and less sensitive to air and water.[3]

Q3: My reaction is sluggish despite using a good catalyst. Could the base be the problem?

The role of the base in the Suzuki-Miyaura reaction is multifaceted and crucial for its success.[1] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[2][7][8]

  • Base Strength: Stronger bases can accelerate the reaction rate.[11] For instance, potassium phosphate (K₃PO₄) is often more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[9]

  • Solubility: Ensure your base is finely powdered, especially in anhydrous reactions, to maximize its surface area and reactivity.[4] In biphasic reactions, vigorous stirring is essential to facilitate contact between the aqueous and organic phases.[4]

Q4: How does the choice of solvent affect the reaction time?

Solvent effects can significantly impact the rate and selectivity of the Suzuki-Miyaura coupling.[12][13]

  • Polarity: The polarity of the solvent can influence the rate-determining oxidative addition step.[12] While highly polar solvents can be beneficial, the relationship is not always straightforward and can depend on the specific catalyst system.[13][14]

  • Coordinating Solvents: Solvents can also act as ligands, competing with the desired phosphine ligand and affecting the catalytic activity.[12]

  • Common Solvent Systems: A mixture of a nonpolar solvent like toluene or dioxane with a small amount of water is a common starting point. The water can help to dissolve the base and facilitate the formation of the active boronate species.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solutions & Optimizations
Slow or No Reaction Inactive catalyst (Pd(II) not reduced, decomposition).Use a fresh, high-purity catalyst. Consider air-stable precatalysts like palladacycles.[3][4]
Oxygen contamination.Thoroughly degas solvents (e.g., freeze-pump-thaw cycles) and maintain a strict inert atmosphere (Ar or N₂).[4]
Poor quality or degraded boronic acid.Check purity by NMR. Use a fresh sample or consider converting to a more stable boronic ester (e.g., pinacol ester).[5]
Low Yield Protodeboronation (loss of the boronic acid group).Use a milder base (e.g., KF) or anhydrous conditions.[4] Consider using a "slow-release" strategy with a protected boronic acid derivative like a MIDA boronate.[15][16]
Incomplete reaction.Increase reaction temperature. Screen different solvents and more potent bases (e.g., K₃PO₄).[9]
Steric hindrance.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) to facilitate catalyst-substrate interaction.[9]
Side Product Formation Homocoupling of the boronic acid.Ensure a rigorously oxygen-free environment.[4][6]
Experimental Workflow for Optimization

Below is a generalized workflow for optimizing the reaction time of a Suzuki-Miyaura coupling.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting & Optimization cluster_2 Analysis & Refinement start Standard Conditions: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - K₂CO₃ or Na₂CO₃ - Toluene/H₂O or Dioxane/H₂O - 80-100 °C analyze Monitor by TLC/LC-MS/GC-MS start->analyze Run Reaction check_catalyst Screen Catalysts & Ligands - Palladacycles - Buchwald Ligands (SPhos, XPhos) refine Refine Conditions Based on Results check_catalyst->refine check_base Vary Base - Stronger bases (K₃PO₄, Cs₂CO₃) - Milder bases if protodeboronation is an issue (KF) check_base->refine check_solvent Screen Solvents - Aprotic polar (DMF, THF) - Ethereal (DME) check_solvent->refine check_temp Adjust Temperature - Increase for slow reactions - Decrease if side products form check_temp->refine analyze->check_catalyst Slow/No Reaction analyze->check_base Slow/No Reaction analyze->check_solvent Slow/No Reaction analyze->check_temp Slow/No Reaction optimized Optimized Protocol analyze->optimized Successful Optimization refine->analyze Re-run Reaction

Caption: A systematic workflow for troubleshooting and optimizing Suzuki-Miyaura reaction conditions.

III. Frequently Asked Questions (FAQs)

Q: How should I store this compound to ensure its stability? A: Phenylboronic acids are generally stable solids but can be susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines.[17][18] It is best to store the compound in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture.

Q: Can I use a boronic ester instead of the boronic acid? What are the advantages? A: Yes, using a boronic ester, such as a pinacol ester, is an excellent strategy, especially if you are encountering issues with the stability of the boronic acid. Boronic esters are generally more stable and less prone to protodeboronation.[16][19] While they may react more slowly in some cases, their increased stability often leads to higher overall yields and cleaner reactions.[19]

Q: What is protodeboronation and how can I minimize it? A: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material. This is often catalyzed by base and the presence of water. To minimize it, you can:

  • Use a milder base like potassium fluoride (KF).[4]

  • Run the reaction under anhydrous conditions.

  • Employ a "slow-release" strategy using a protected boronic acid, such as a MIDA boronate, which gradually releases the active boronic acid into the reaction mixture.[15][16][20]

Q: My reaction mixture is turning black. Is this normal? A: The formation of finely divided black precipitate, known as palladium black, can indicate the decomposition of the palladium catalyst. While a color change to dark brown or black is common with some catalyst systems, excessive formation of palladium black can lead to a loss of catalytic activity.[5] This can be caused by the presence of oxygen or running the reaction at too high a temperature for an extended period.

Q: Can microwave irradiation be used to accelerate the reaction? A: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective technique for accelerating Suzuki-Miyaura reactions.[21] The rapid and efficient heating provided by microwaves can significantly reduce reaction times from hours to minutes.[21]

IV. References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). The Journal of Organic Chemistry - ACS Publications.

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). PMC - NIH.

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026). ACS Publications.

  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. (n.d.). Benchchem.

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents.... (n.d.). ResearchGate.

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Benchchem.

  • 4-Chlorophenylboronic acid synthesis. (n.d.). ChemicalBook.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). University of Bristol.

  • Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate.

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2025). ResearchGate.

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (n.d.). ResearchGate.

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.

  • Phenylboronic acid - Wikipedia. (n.d.). Wikipedia.

  • 110054642 Preparation method of 4-chlorophenylboronic acid. (n.d.). WIPO Patentscope.

  • Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides.... (n.d.). ResearchGate.

  • Organic Syntheses Procedure. (n.d.).

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.

  • US6576789B1 - Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.

  • Phenylboronic acid 0.95 Benzeneboronic acid. (n.d.). Sigma-Aldrich.

  • Boronic acid - Wikipedia. (n.d.). Wikipedia.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.

  • CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.

  • 4-Chloro Phenyl Boronic Açid. (n.d.). Scribd.

  • Failed suzuki coupling, any suggenstions?. (2024). Reddit.

  • Synthesis routes of 3-Chlorophenyl boronic acid. (n.d.). Benchchem.

Sources

column chromatography techniques for purifying arylboronic acids with ether linkages

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of arylboronic acids, with a specialized focus on molecules containing ether linkages. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by this class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of arylboronic acids with ether linkages.

Question 1: My arylboronic acid is either not eluting from the silica gel column or the recovery is very low. My TLC shows significant tailing or the spot remains at the baseline. What's happening?

Answer:

This is a frequent and frustrating issue that typically points to strong interactions between your compound and the stationary phase, or on-column degradation.

Root Cause Analysis:

  • Lewis Acid-Base Interactions: Silica gel has a surface rich in silanol groups (Si-OH), which are weakly acidic. The boron atom in your arylboronic acid is Lewis acidic. This creates a strong Lewis acid-base interaction, causing your compound to irreversibly adsorb to the silica gel. The presence of ether linkages can further enhance the polarity of your molecule, potentially increasing its affinity for the polar stationary phase.

  • Protodeboronation (Hydrolysis): The acidic nature of the silica gel surface can catalyze the hydrolysis of the C-B bond, converting your desired product into the corresponding arene.[1][2] This byproduct is often less polar and may co-elute with other impurities or be lost during the workup. Arylboronic acids with electron-donating groups, such as alkoxy (ether) groups, can be particularly susceptible to protodeboronation.[2]

  • Formation of Anhydrides: Boronic acids can dehydrate on the silica surface to form boroxines (cyclic anhydrides). These trimers have different polarities and chromatographic behaviors than the monomeric boronic acid, leading to streaking, multiple spots on TLC, and difficult separation.

Solutions & Methodologies:

  • Deactivate the Silica Gel:

    • Boric Acid Treatment: Pre-treating the silica gel with a boric acid solution can effectively mask the acidic silanol groups, reducing the strong adsorption of your arylboronic acid.[3][4] This method has been shown to significantly improve the recovery of boronic esters.[4]

    • Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to your eluent can also neutralize the acidic sites on the silica.[5] However, be cautious as this can affect the separation of other components in your mixture.

  • Switch the Stationary Phase:

    • Neutral Alumina: For less polar arylboronic acids, neutral alumina can be an excellent alternative to silica gel.[5] Its surface is less acidic, minimizing the risk of degradation.

    • Reversed-Phase Silica (C18): If your compound is sufficiently polar, reversed-phase chromatography is a powerful option.[6] Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This technique is particularly useful for highly polar compounds that are intractable on normal-phase silica.[7]

  • Protect the Boronic Acid Group:

    • Esterification: Converting the boronic acid to a boronate ester, such as a pinacol ester, significantly reduces its Lewis acidity and polarity, making it more amenable to silica gel chromatography.[8][9] Pinacol esters are generally stable enough for column purification.[8] However, they can still be susceptible to hydrolysis on silica gel.[3] More sterically hindered esters, like tetraethylethylene glycol esters [ArB(Epin)s], have been shown to be more stable on silica gel.[10][11][12]

    • Derivatization to a More Stable Adduct: Reaction with diethanolamine can form a stable, often crystalline, zwitterionic adduct.[6][13][14] This adduct can sometimes be purified by recrystallization, and the free boronic acid can be regenerated by treatment with an acid.

Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel

  • Materials:

    • Silica gel for flash chromatography

    • Boric acid (H₃BO₃)

    • Methanol

    • Ethanol

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[3]

    • Create a slurry of the silica gel in the boric acid/methanol solution in a suitable flask.[3]

    • Agitate the slurry for 1 hour at room temperature.[3]

    • Remove the solvent via filtration using a Büchner funnel.[3]

    • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[3]

    • Dry the silica gel under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[3]

Question 2: I am observing co-elution of my ether-containing arylboronic acid with a similarly polar impurity. How can I improve the separation?

Answer:

Achieving good resolution between compounds of similar polarity is a classic chromatographic challenge. The presence of an ether linkage can impart polarity that is very close to that of certain byproducts.

Root Cause Analysis:

  • Insufficient Selectivity of the Solvent System: The chosen mobile phase may not be adequately differentiating between your product and the impurity based on their subtle structural differences.

  • Column Overloading: Loading too much crude material onto the column can lead to band broadening and overlapping peaks.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in a non-uniform flow of the mobile phase and poor separation.

Solutions & Methodologies:

  • Optimize the Mobile Phase:

    • Solvent Screening: The most common solvent systems for normal-phase chromatography are mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).[15] For more polar compounds, systems like methanol/dichloromethane may be necessary.[15] Systematically screen different solvent combinations and gradients to find the optimal selectivity.

    • Introduction of a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a trace of acetic acid or methanol in a hexane/ethyl acetate system) can sometimes dramatically improve separation.[5]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are too polar for normal-phase but do not retain well on reversed-phase.[7][16] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[7]

  • Adjust Chromatographic Parameters:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient where the polarity of the mobile phase is gradually increased over time. This can help to sharpen peaks and improve the resolution of closely eluting compounds.

    • Reduce Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better separation.

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase, dissolve it in a minimal amount of a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.[17] This "dry-loaded" sample can then be carefully added to the top of the column, often resulting in sharper bands and better separation.[17]

Data Presentation: Common Solvent Systems for Arylboronic Acid Chromatography

Polarity of AnalyteStationary PhaseCommon Solvent Systems (Eluting Strength)
Low to MediumSilica GelHexanes/Ethyl Acetate, Hexanes/Diethyl Ether, Toluene/Ethyl Acetate
Medium to HighSilica GelDichloromethane/Methanol, Chloroform/Methanol
HighReversed-Phase (C18)Water/Acetonitrile (with 0.1% TFA or Formic Acid), Water/Methanol
High (alternative)Silica Gel (HILIC)Acetonitrile/Water
Question 3: My purified arylboronic acid appears clean by TLC, but the NMR spectrum shows it is actually a mixture of the boronic acid and its corresponding boroxine (trimer). How can I obtain the pure monomeric form?

Answer:

The formation of boroxines is a common equilibrium process for boronic acids, especially upon concentration from aprotic solvents.

Root Cause Analysis:

  • Dehydration: Boronic acids can readily lose water, particularly under vacuum or upon standing, to form the cyclic trimer, boroxine. This is a reversible process.

  • Solvent Effects: The equilibrium between the boronic acid and the boroxine is influenced by the solvent. In the presence of water or other protic solvents, the equilibrium favors the monomeric boronic acid.

Solutions & Methodologies:

  • Post-Column Treatment:

    • Aqueous Workup: After combining the pure fractions from your column, perform a simple aqueous workup. Dissolve the material in an organic solvent like ethyl acetate and wash with water. The water will hydrolyze the boroxine back to the monomeric boronic acid.

    • Recrystallization/Trituration from a Protic Solvent: If your compound is a solid, recrystallization from a solvent system containing a protic component can favor the formation of the pure monomeric boronic acid.[5] If it is an oil, trituration with a suitable solvent can also be effective.[5]

  • Lyophilization:

    • For water-soluble boronic acids, dissolving the compound in water and freeze-drying (lyophilizing) can yield the pure, monomeric form.

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Purification Issue (Low Recovery / Co-elution) check_stability Is the compound stable on silica? (Run a 2D TLC) start->check_stability low_recovery Low Recovery / Streaking check_stability->low_recovery No (Degradation) co_elution Co-elution with Impurity check_stability->co_elution Yes deactivate_silica Deactivate Silica (Boric Acid / Base) low_recovery->deactivate_silica change_stationary_phase Change Stationary Phase (Alumina / C18 / HILIC) low_recovery->change_stationary_phase protect_boronic_acid Protect Boronic Acid (Esterification) low_recovery->protect_boronic_acid optimize_mobile_phase Optimize Mobile Phase (Solvent Screen / Gradient) co_elution->optimize_mobile_phase adjust_parameters Adjust Parameters (Flow Rate / Dry Load) co_elution->adjust_parameters success Pure Product deactivate_silica->success change_stationary_phase->success protect_boronic_acid->success optimize_mobile_phase->success adjust_parameters->success

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize my ether-containing arylboronic acid on a TLC plate if it is not UV-active?

A1: If your compound lacks a strong UV chromophore, you will need to use a chemical stain. A ceric ammonium molybdate (CAM) stain is often effective for visualizing boron-containing compounds, which typically appear as blue spots.[13] Another common stain is p-anisaldehyde, which can react with a variety of functional groups to produce colored spots.

Q2: Can I use my crude arylboronic acid directly in the next step, for example, a Suzuki-Miyaura coupling, without purification?

A2: In some cases, this is possible, especially if the subsequent reaction is robust and tolerant of the impurities present.[3] Often, a quick filtration through a short plug of silica gel or Celite can remove baseline impurities and catalyst residues, which may be sufficient.[3] However, for sensitive reactions or when high purity of the final product is critical, full purification of the boronic acid is recommended.

Q3: My arylboronic acid with an ether linkage is very polar and does not move from the baseline even in 100% ethyl acetate. What should I do?

A3: For very polar compounds, you need to use a more polar eluent system.[18] A good starting point would be a mixture of dichloromethane and methanol (e.g., 5-10% MeOH in DCM).[15] If that is still insufficient, you may need to consider reversed-phase chromatography or HILIC, as these techniques are specifically designed for the separation of polar molecules.[7][18]

Q4: How can I prevent protodeboronation during aqueous workup steps?

A4: Protodeboronation can be pH-dependent.[1][2] For many arylboronic acids, the rate of decomposition is slowest around pH 5.[2] Buffering your aqueous washes to a slightly acidic pH may help to minimize this side reaction. Additionally, minimizing the time the compound is in contact with the aqueous phase and working at lower temperatures can be beneficial.

Visualization: General Purification Strategy

purification_strategy cluster_0 Pre-Purification cluster_1 Purification Method Selection cluster_2 Post-Purification Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Oil or Complex Mixture Recrystallization Recrystallization TLC Analysis->Recrystallization Solid Alternative Methods Alternative Methods (e.g., Derivatization) TLC Analysis->Alternative Methods Difficult Separation Combine Fractions Combine Fractions Column Chromatography->Combine Fractions Purity Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Purity Analysis Alternative Methods->Combine Fractions Solvent Removal Solvent Removal Combine Fractions->Solvent Removal Solvent Removal->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: A general workflow for the purification of arylboronic acids.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit r/chemistry. (2017). Purification of boronic acids? Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • RSC Publishing. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Available at: [Link]

  • PubMed Central. Organic high ionic strength aqueous two-phase solvent system series for separation of ultra-polar compounds by spiral high-speed counter-current chromatography. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]

  • K. C. Nicolaou Research Group. Protecting Groups. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. Available at: [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Available at: [Link]

  • Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]

  • ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 4-(3-Chlorophenoxymethyl)phenylboronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-(3-Chlorophenoxymethyl)phenylboronic acid, a molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide will employ a comparative approach, leveraging established spectral data of structurally related analogues to predict and interpret its 1H NMR spectrum. This methodology not only provides a robust framework for the analysis of the target molecule but also enhances the understanding of substituent effects on proton chemical shifts.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound combines three key functionalities: a 1,4-disubstituted (para) phenylboronic acid moiety, a 1,3-disubstituted (meta) chlorophenoxy group, and a methylene ether linkage. The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of each of these fragments.

Molecular Structure and Proton Labeling

G cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (FID Generation) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Interpretation C->D E Chemical Shift Analysis (Identify Functional Groups) D->E F Integration Analysis (Determine Proton Ratios) D->F G Multiplicity & Coupling Constant Analysis (Determine Neighboring Protons) D->G H Structure Elucidation / Verification E->H F->H G->H

Caption: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through ¹H NMR spectroscopy. By employing a comparative analysis with structurally related compounds, a detailed and reliable prediction of its ¹H NMR spectrum can be made. The expected spectrum will feature distinct signals for the para-substituted phenylboronic acid moiety, the meta-substituted chlorophenoxy ring, and the bridging methylene group. This guide provides researchers with the necessary framework to interpret the spectrum of this molecule and serves as a practical reference for the ¹H NMR analysis of similar organic compounds.

References

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • SpectraBase. Phenylboronic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • American Chemical Society. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

  • American Chemical Society. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Available from: [Link]

  • SpectraBase. Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • The Automated Topology Builder (ATB) and Repository. 3-Chlorophenol | C6H5ClO | MD Topology | NMR | X-Ray. Available from: [Link]

  • Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Available from: [Link]

  • Wikipedia. 3-Chlorophenol. Available from: [Link]

  • MDPI. (E)-1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Available from: [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003306). Available from: [Link]

  • SpectraBase. 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • SpectraBase. 4-Methoxyphenylboronic acid. Available from: [Link]

  • PubChem. 3-Chlorophenol. Available from: [Link]

  • PubChem. Benzene, 1-methoxy-4-phenoxy-. Available from: [Link]

  • American Chemical Society. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]

  • San Diego State University. 11B NMR Chemical Shifts. Available from: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-(3-Chlorophenoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 4-(3-Chlorophenoxymethyl)phenylboronic acid is a molecule of interest, likely as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for confirming the carbon framework of such molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, offering a comparative approach grounded in the analysis of structurally related compounds. We will explore the causal relationships behind chemical shifts and provide a robust experimental protocol, ensuring scientific integrity and empowering researchers to confidently interpret their own data.

The Structural Landscape: Predicting and Interpreting the 13C NMR Spectrum

Due to the novelty of this specific compound, a readily available experimental 13C NMR spectrum may not be publicly archived. However, leveraging powerful computational prediction algorithms and a deep understanding of substituent effects, we can construct a highly accurate theoretical spectrum. This predictive approach, when benchmarked against the experimental data of analogous structures, provides a reliable roadmap for spectral assignment.

The predicted 13C NMR spectrum of this compound in CDCl₃ is presented below, followed by a detailed comparative analysis that substantiates these predictions.

Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Analysis
C-B ~130-135The carbon atom directly attached to the boron of the boronic acid typically exhibits a broad signal due to quadrupolar relaxation of the boron nucleus and may sometimes be difficult to observe.[1][2] Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group.
C-ipso (boron-substituted ring) ~138-142This quaternary carbon is deshielded due to the direct attachment of the electronegative boronic acid group and the ether linkage.
C-ortho (to boronic acid) ~135-138These carbons are deshielded by the inductive effect of the boronic acid group.
C-meta (to boronic acid) ~128-132These carbons are less affected by the boronic acid group compared to the ortho carbons.
-CH₂- ~70-75The methylene bridge carbon is significantly deshielded due to its attachment to two electronegative oxygen atoms.
C-ipso (chloro-substituted ring) ~158-162This carbon is strongly deshielded by the directly attached electronegative oxygen of the ether linkage.
C-ortho (to ether linkage, chloro-substituted ring) ~114-118These carbons are shielded by the electron-donating resonance effect of the ether oxygen.
C-meta (to ether linkage, chloro-substituted ring) ~130-134The carbon bearing the chloro substituent is deshielded by the inductive effect of chlorine. The other meta carbon will be in a similar region.
C-para (to ether linkage, chloro-substituted ring) ~120-124This carbon is shielded by the resonance effect of the ether oxygen.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we will now compare these expected chemical shifts with the experimental 13C NMR data of three key structural fragments of our target molecule: phenylboronic acid, 3-chlorophenol, and benzyl phenyl ether.

1. Phenylboronic Acid: Understanding the Boron-Substituted Ring

Phenylboronic acid provides the foundational 13C NMR signature for the boronic acid-substituted aromatic ring.

Experimental 13C NMR Data for Phenylboronic Acid

Carbon AtomChemical Shift (ppm)
C-BNot reported/broad
C-ipso~135
C-ortho~134
C-meta~128
C-para~131

Note: Specific values can vary slightly with solvent and concentration.

The boronic acid group exerts a moderate electron-withdrawing inductive effect, leading to a general deshielding of the aromatic carbons compared to benzene (128.5 ppm).

2. 3-Chlorophenol: Probing the Chloro-Substituted Phenoxy Ring

3-Chlorophenol allows us to understand the electronic effects of the hydroxyl and chloro substituents on the phenoxy ring. While our target has an ether linkage, the electronic influence of the oxygen is comparable to a hydroxyl group for the purpose of this analysis.

Experimental 13C NMR Data for 3-Chlorophenol

Carbon AtomChemical Shift (ppm)
C-OH~156
C-ortho (to OH)~115, ~121
C-meta (to OH)~135 (C-Cl), ~130
C-para (to OH)~122

The hydroxyl group is a strong electron-donating group through resonance, causing significant shielding (upfield shift) of the ortho and para carbons. The chlorine atom is an electron-withdrawing group via induction, causing a deshielding (downfield shift) of the carbon it is attached to and, to a lesser extent, the other carbons.

3. Benzyl Phenyl Ether: The Methylene Bridge and Ether Linkage

Benzyl phenyl ether serves as an excellent model for the -OCH₂-Ar linkage in our target molecule.

Experimental 13C NMR Data for Benzyl Phenyl Ether

Carbon AtomChemical Shift (ppm)
-CH₂-~70
C-ipso (phenyl ring)~159
C-ortho (phenyl ring)~115
C-meta (phenyl ring)~130
C-para (phenyl ring)~121
C-ipso (benzyl ring)~137
C-ortho/meta (benzyl ring)~128
C-para (benzyl ring)~127

The methylene carbon signal around 70 ppm is a key diagnostic peak for this type of ether linkage. The chemical shifts of the phenyl ring carbons are consistent with the electron-donating resonance effect of the ether oxygen.

By synthesizing the information from these three comparative compounds, we can confidently assign the predicted chemical shifts for this compound. The interplay of the electron-withdrawing boronic acid and chloro groups, and the electron-donating ether linkage, results in the complex and unique 13C NMR spectrum we have predicted.

Experimental Protocol for 13C NMR Analysis

Obtaining a high-quality 13C NMR spectrum of an arylboronic acid requires careful sample preparation to minimize the formation of boroxine anhydrides, which can lead to peak broadening and spectral complexity.[2]

Workflow for 13C NMR Sample Preparation and Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Data Analysis prep1 Weigh 15-30 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Ensure complete dissolution (vortex or sonicate if necessary) prep2->prep3 prep4 Filter if particulates are present prep3->prep4 acq1 Use a high-field spectrometer (≥400 MHz) prep4->acq1 Transfer to NMR tube acq2 Perform a standard proton-decoupled 13C experiment acq1->acq2 acq3 Set an appropriate number of scans for good signal-to-noise acq2->acq3 acq4 Process data (Fourier transform, phase and baseline correction) acq3->acq4 anl1 Reference the spectrum (e.g., TMS at 0 ppm) acq4->anl1 anl2 Integrate peaks (optional for 13C) anl1->anl2 anl3 Assign chemical shifts based on prediction and comparative data anl2->anl3

Caption: A streamlined workflow for the 13C NMR analysis of arylboronic acids.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 15-30 mg of this compound into a clean, dry vial.[3] A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[1]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.[2]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[1]

  • NMR Acquisition:

    • It is recommended to use a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion.[2]

    • Perform a standard proton-decoupled 13C NMR experiment.

    • The number of scans should be optimized to obtain a good signal-to-noise ratio. This will depend on the sample concentration and the instrument's sensitivity.

    • A relaxation delay of 1-2 seconds is typically adequate.[2]

  • Data Processing and Analysis:

    • After acquisition, the free induction decay (FID) is Fourier transformed.

    • The resulting spectrum should be phase-corrected and baseline-corrected.

    • The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.[3]

    • The final spectrum can then be analyzed, and the peaks assigned based on the predicted values and the comparative data discussed in this guide.

Conclusion

The 13C NMR analysis of this compound, while seemingly straightforward, requires a nuanced understanding of the electronic effects of its constituent functional groups. By employing a predictive approach and substantiating it with experimental data from structurally analogous compounds, a confident and accurate spectral assignment can be achieved. The provided experimental protocol emphasizes the importance of careful sample preparation to obtain high-quality, interpretable data. This comprehensive guide serves as a valuable resource for researchers, enabling them to navigate the intricacies of 13C NMR spectroscopy for the structural elucidation of complex organic molecules.

References

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of 4-(3-Chlorophenoxymethyl)phenylboronic acid. As researchers, scientists, and drug development professionals, the accurate determination of molecular weight and structure is paramount. Boronic acids, while crucial in synthetic chemistry, present unique challenges in MS analysis. This document offers an in-depth, objective comparison of common methodologies, supported by established principles of mass spectrometry, to guide your analytical strategy.

The Challenge of Analyzing Boronic Acids with Mass Spectrometry

Arylboronic acids, such as this compound, are prone to dehydration, which can lead to the formation of cyclic trimers known as boroxines.[1][2] This phenomenon can complicate spectral interpretation by diminishing the signal of the monomeric molecular ion and introducing higher mass ions corresponding to the trimer and its fragments. Consequently, the choice of ionization technique and analytical conditions is critical for obtaining accurate and reproducible data. Derivatization is often employed to stabilize the boronic acid moiety and improve its ionization efficiency.[2][3]

Comparison of Ionization Techniques

The selection of an appropriate ionization method is fundamental to the successful mass spectrometric analysis of this compound. Here, we compare three prevalent techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS).

Ionization TechniqueDerivatizationExpected Observations for this compoundAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents (e.g., methanol, acetonitrile) are possible. In negative ion mode, deprotonated species are often observed.[4][5]Soft ionization technique suitable for LC-MS, allowing for online separation and analysis. Good for polar compounds.[6]Susceptible to adduct formation and in-source reactions like boroxine formation, which can complicate spectra.[2]
MALDI-MS OptionalOften forms adducts with the matrix (e.g., 2,5-dihydroxybenzoic acid - DHB). Can produce singly charged molecular ions. The matrix can sometimes act as a derivatizing agent.[1]High sensitivity and tolerance to some salts, making it suitable for complex mixtures and high-throughput screening.[1][6]Requires a suitable matrix, and the choice of matrix can influence the resulting spectrum. Derivatization can simplify interpretation.[2]
GC-MS MandatoryRequires derivatization (e.g., silylation) to increase volatility and thermal stability. Provides detailed and reproducible fragmentation patterns.Excellent chromatographic separation, leading to clean spectra. Highly reproducible fragmentation patterns are useful for structural elucidation.[2]Derivatization is a necessary and additional sample preparation step. Not suitable for thermally labile compounds.

Experimental Protocols

Protocol 1: LC-ESI-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 (v/v) mixture of methanol and water.[7]

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to ensure separation from impurities.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. ESI-MS Conditions:

  • Ionization Mode: Both positive and negative ion modes should be evaluated. Negative ion mode is often effective for boronic acids.[5][8]
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 300 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 30 psi.
  • Mass Range: m/z 50-800.

Workflow for LC-ESI-MS Analysis:

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms ESI-MS Detection sp1 Dissolve in Methanol (1 mg/mL) sp2 Dilute to 10 µg/mL in 50:50 Methanol/Water sp1->sp2 lc1 Inject sample sp2->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution (Water/Acetonitrile) lc2->lc3 ms1 Electrospray Ionization (+/- modes) lc3->ms1 ms2 Mass Analyzer ms1->ms2 ms3 Data Acquisition ms2->ms3

Caption: Workflow for LC-ESI-MS analysis of this compound.

Protocol 2: MALDI-MS Analysis with In-Situ Derivatization

This protocol leverages the dual role of the MALDI matrix as both an ionization facilitator and a derivatizing agent to prevent boroxine formation.[1]

1. Sample and Matrix Preparation:

  • Prepare a 1 mg/mL solution of this compound in methanol.
  • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid.

2. On-Plate Derivatization and Analysis:

  • Spot 1 µL of the DHB matrix solution onto the MALDI target plate.
  • Immediately add 1 µL of the analyte solution to the matrix spot and mix gently with the pipette tip.
  • Allow the spot to air dry completely.
  • Analyze the sample using a MALDI-TOF mass spectrometer.

3. MALDI-MS Conditions:

  • Ionization Mode: Positive ion reflector mode.
  • Laser: Nitrogen laser (337 nm).
  • Laser Intensity: Optimized to achieve good signal-to-noise without excessive fragmentation.
  • Mass Range: m/z 100-1000.

Predicted Fragmentation Pathways

While experimental data for the target molecule is not publicly available, we can predict likely fragmentation patterns based on the known behavior of related chemical moieties in mass spectrometry.[9][10]

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion:

The protonated molecule of this compound (C₁₃H₁₂BClO₄, MW: 277.50 g/mol ) would likely undergo fragmentation at the ether linkage and the carbon-boron bond.

cluster_path1 Pathway 1: Ether Bond Cleavage cluster_path2 Pathway 2: C-B Bond Cleavage cluster_path3 Pathway 3: Benzylic Cleavage M [M+H]⁺ m/z 278.5 frag1 Loss of chlorophenol [C₇H₇BO₂]⁺ m/z 134 M->frag1 - C₆H₅ClO frag2 Loss of B(OH)₂ [C₁₃H₁₁ClO₂]⁺ m/z 246.0 M->frag2 - B(OH)₂ frag3 Formation of chlorophenoxymethyl cation [C₇H₆ClO]⁺ m/z 141.0 M->frag3 - C₆H₅BO₂

Caption: Predicted fragmentation pathways for protonated this compound.

Comparative Analysis of Alternatives

For comparative purposes, we can consider the mass spectrometric behavior of two structurally related compounds: phenylboronic acid and 4-methoxyphenylboronic acid .

CompoundKey MS CharacteristicsExpected Fragmentation
Phenylboronic acid Prone to trimerization. Often analyzed in negative ion mode.[7]Loss of B(OH)₂ to give a phenyl cation (m/z 77).
4-Methoxyphenylboronic acid Less prone to trimerization than the parent compound due to the electron-donating methoxy group.Loss of B(OH)₂ to give a methoxyphenyl cation (m/z 107). Cleavage of the methyl group from the molecular ion.
This compound The bulky substituent may sterically hinder trimerization to some extent. The ether linkage provides an additional site for fragmentation.As detailed in the fragmentation pathway diagram, multiple cleavage sites are expected, leading to a more complex spectrum.

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of the inherent instability of the boronic acid moiety.

  • LC-ESI-MS is a powerful technique, particularly in negative ion mode, for both qualitative and quantitative analysis, offering the advantage of online chromatographic separation.

  • MALDI-MS with in-situ derivatization using a matrix like DHB presents a rapid and sensitive method for high-throughput applications.[1]

  • GC-MS provides highly reproducible and detailed fragmentation data but necessitates a derivatization step.

The choice of technique will ultimately depend on the specific analytical goal, whether it is routine quantification, structural elucidation, or high-throughput screening. For comprehensive characterization, employing orthogonal techniques such as LC-ESI-MS and MALDI-MS is recommended.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. [Link]

  • Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. [Link]

  • Ionization Methods in Organic Mass Spectrometry. [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. [Link]

  • Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF - ResearchGate. [Link]

  • Mass Spectrometry Ionization Methods - Emory University. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. [Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of synthetic intermediates like 4-(3-Chlorophenoxymethyl)phenylboronic acid is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This boronic acid derivative is a critical building block in the synthesis of various pharmaceutical compounds, making the accuracy of its measurement paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for each protocol. The discussion will encompass High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), evaluating their respective strengths and limitations to guide the selection of the most appropriate technique for a given analytical challenge.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of the pharmaceutical quality control laboratory, valued for its robustness and reliability. For boronic acids, the primary challenge is their propensity for on-column hydrolysis to the corresponding boronic acid, which can complicate quantification.[1][2] Therefore, the development of a stability-indicating method is crucial.[3]

Scientific Principle

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used to elute the compounds. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Expert Insights: Mitigating Analytical Variability

The choice of a sample diluent is a critical parameter. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or hydrolyze. Using a non-aqueous, aprotic diluent such as acetonitrile is a key strategy to maintain the stability of the analyte in solution prior to injection, ensuring that the quantification reflects the true concentration of the parent compound.[1] The method must also demonstrate specificity by resolving the main analyte peak from potential process impurities and degradation products.[4][5]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with acetonitrile to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent. The use of columns with low silanol activity is recommended to minimize peak tailing.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[2]

    • Injection Volume: 5 µL

    • Detection: UV at 225 nm

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][6][7][8]

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolve in Aprotic Diluent Weigh->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, especially for potentially genotoxic impurities, LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and selectivity.

Scientific Principle

This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically using electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise. Boronic acids can be effectively analyzed in negative ESI mode without derivatization.[9][10]

Expert Insights: Achieving Ultimate Sensitivity

The power of LC-MS/MS lies in its ability to detect the analyte at picogram or even femtogram levels.[11] This is crucial when assessing impurities that must be controlled at parts-per-million (ppm) levels relative to the API. Method development focuses on optimizing ionization efficiency and fragmentation pathways to achieve the lowest possible limits of detection. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any matrix effects or variations in instrument response.

Experimental Protocol: Trace-Level Quantification
  • Sample Preparation: Prepare stock and calibration standards as described for HPLC, but use LC-MS grade solvents. Dilute to a final concentration range appropriate for trace analysis (e.g., 0.1 ng/mL to 50 ng/mL).

  • LC Conditions:

    • System: UHPLC system for fast analysis.[12]

    • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

    • Mobile Phase A: 0.1% Ammonia in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A rapid gradient appropriate for the analyte.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transition: For this compound (C13H12BClO3, MW ≈ 274.5 g/mol ), the precursor ion [M-H]⁻ would be at m/z 273.5. The product ion would be determined by fragmentation analysis (e.g., loss of H2BO2, resulting in a fragment around m/z 229.5).

    • Optimization: Optimize parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the specified MRM transition.[10][13]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Dilute Solutions in LC-MS Grade Solvents Inject UHPLC Injection Prep->Inject Separate Fast LC Separation Inject->Separate Ionize ESI Source (Negative Mode) Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision Cell (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect MRM Extract MRM Chromatogram Detect->MRM Quantify Quantify vs. Internal Standard MRM->Quantify

Caption: LC-MS/MS workflow for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. However, its application to boronic acids is limited by their low volatility and thermal instability, necessitating a chemical derivatization step.[12][14]

Scientific Principle

The analyte is first derivatized to create a more volatile and thermally stable analogue. This derivative is then injected into the GC, where it is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.

Expert Insights: The Derivatization Hurdle

The requirement for derivatization is the primary drawback of this method.[15] A common approach is the formation of cyclic esters with diols to mask the polar boronic acid group.[16] This additional step introduces potential sources of error, including incomplete reactions and side-product formation, which can compromise the accuracy and precision of the analysis. Therefore, this method is generally less favored than LC-based approaches unless there is a specific need to analyze volatile impurities that are more amenable to GC.

Experimental Protocol: Derivatization-Based GC-MS
  • Derivatization: To a dried sample of the analyte, add a suitable diol (e.g., pinacol or 1,3-propanediol) and a catalyst in an appropriate solvent. Heat the mixture to drive the formation of the boronate ester.

  • Sample Preparation: After the reaction, the sample may require extraction and concentration before injection.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., HP-5MS).

    • Inlet: Split/splitless injector.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to elute the derivative.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) mode, scanning a full mass range or using Selected Ion Monitoring (SIM) for enhanced sensitivity.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Deriv Chemical Derivatization (e.g., Ester Formation) Sample->Deriv Extract Extraction & Concentration Deriv->Extract Inject GC Injection Extract->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI Source) Separate->Detect TIC Extract Total/Selected Ion Chromatogram Detect->TIC Quantify Quantify vs. Standard TIC->Quantify

Caption: GC-MS workflow including derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart from chromatographic techniques as it is a primary ratio method, allowing for highly accurate purity and concentration determination without the need for an identical analyte reference standard.[17][18]

Scientific Principle

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[19] By dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard in a deuterated solvent, the concentration or purity of the analyte can be calculated directly from the integral ratio of a specific analyte signal to a specific standard signal.[20]

Expert Insights: The Power of a Primary Method

Unlike chromatography, which provides a relative response that must be calibrated, qNMR provides a direct, stoichiometric measurement.[17][19] This makes it an exceptionally powerful tool for certifying reference materials or for obtaining a highly accurate purity value for a bulk substance, against which chromatographic methods can then be calibrated. Its main limitations are lower sensitivity compared to mass spectrometry and the potential for signal overlap in complex mixtures.[19]

Experimental Protocol: Purity Assessment by ¹H qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same tube. The standard must have signals that do not overlap with the analyte signals.[20]

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full magnetization recovery between scans. This is essential for accurate integration.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, which accounts for the masses, molar masses, integral values, and number of protons for both the analyte and the standard.[19]

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_A Accurately Weigh Analyte Dissolve Dissolve Both in Deuterated Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Internal Standard Weigh_S->Dissolve Acquire Acquire ¹H Spectrum (with long D1 delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Non-overlapping Analyte & Standard Peaks Process->Integrate Calculate Calculate Purity/ Concentration via qNMR Equation Integrate->Calculate

Caption: qNMR workflow for primary quantification.

Comparative Summary of Analytical Methods

The selection of the optimal analytical method is dictated by the specific analytical objective. The table below provides a direct comparison of the techniques discussed.

Parameter HPLC-UV LC-MS/MS GC-MS qNMR
Principle Liquid chromatographic separation with UV absorbance detection.Liquid chromatographic separation with mass-based detection (MRM).Gas chromatographic separation of volatile derivatives with mass detection.Direct quantification based on the proportionality of NMR signal area to molar concentration.
Selectivity Moderate to HighVery HighHighModerate (depends on spectral overlap)
Sensitivity (Typical LOQ) µg/mL to ng/mLng/mL to pg/mL[11][21]ng/mLmg/mL to high µg/mL
Derivatization Required? NoNoYesNo
Throughput HighHigh (with UHPLC)Low to ModerateLow
Primary Application Routine QC, purity assays, stability testing.Trace-level impurity analysis, genotoxicity studies, bioanalysis.Analysis of volatile impurities or when LC is not feasible.Purity certification of reference standards, accurate assay of bulk material.

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; rather, the optimal choice is purpose-driven.

  • For routine quality control, batch release, and stability studies , a well-validated HPLC-UV method offers the ideal balance of performance, robustness, and cost-effectiveness. Its ability to be developed as a stability-indicating method is a key advantage for monitoring product quality over time.

  • When the objective is to quantify trace-level or potentially genotoxic impurities , LC-MS/MS is the required technique. Its superior sensitivity and selectivity are essential for meeting the stringent regulatory limits for such impurities.

  • GC-MS should be considered a specialized technique, reserved for situations where the analysis of volatile boronic acid derivatives is specifically required. For general quantification of the parent compound, its disadvantages related to derivatization make it less practical than LC-based methods.

  • qNMR serves a unique and critical role. It is the method of choice for the absolute purity determination and certification of reference standards . This primary measurement provides the foundational accuracy upon which all other relative methods, like chromatography, depend.

By understanding the fundamental principles, strengths, and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data integrity and upholding the highest standards of pharmaceutical quality.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Analytical method validation: A brief review. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • SCIEX. (2021). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • PubMed. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. [Link]

  • ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Science.gov. (Various Dates). stability-indicating hplc method: Topics. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • SIELC Technologies. (N.D.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • Ministry of the Environment, Japan. (N.D.). Analytical Methods. [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • Emery Pharma. (N.D.). A Guide to Quantitative NMR (qNMR). [Link]

  • PubMed Central. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Spectroscopy Europe. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Trends in Analytical Chemistry. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • University of Helsinki. (2015). Various mass spectrometric methods for the screening and identification of metabolites of toxic and incapacitating chemicals. [Link]

  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • Sumitomo Chemical. (2013). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

  • MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]

  • The Royal Society of Chemistry. (2023). Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This is particularly true for versatile building blocks like 4-(3-Chlorophenoxymethyl)phenylboronic acid, a key component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the purity of this compound, moving beyond simple protocols to explain the underlying scientific rationale and ensure the integrity of your research.

The Synthetic Landscape and Its Implications for Purity

The purity profile of this compound is intrinsically linked to its synthetic route. A common and efficient pathway involves a two-step process: the formation of a protected brominated precursor followed by a Williamson ether synthesis and subsequent deprotection.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ether Synthesis & Deprotection p-tolylboronic_acid p-Tolylboronic acid NBS_AIBN NBS, AIBN p-tolylboronic_acid->NBS_AIBN Protection & Bromination pinacol Pinacol pinacol->NBS_AIBN precursor 4-(Bromomethyl)phenylboronic acid pinacol ester NBS_AIBN->precursor base Base (e.g., K2CO3) precursor->base Williamson Ether Synthesis 3-chlorophenol 3-Chlorophenol 3-chlorophenol->base protected_product Protected Product base->protected_product hydrolysis Acidic Hydrolysis protected_product->hydrolysis final_product This compound hydrolysis->final_product

Figure 1: A plausible synthetic route for this compound.

Understanding this pathway is critical as it informs the potential impurity profile. Key impurities to consider include:

  • Starting Materials: Unreacted 3-chlorophenol and 4-(bromomethyl)phenylboronic acid pinacol ester.

  • By-products of Bromination: Dibrominated species or other side-products from the radical bromination step.

  • By-products of Ether Synthesis: Homocoupling of the brominated precursor.

  • Hydrolysis-Related Impurities: Incomplete hydrolysis of the pinacol ester, leaving the protected boronic acid in the final product.

  • Boronic Acid Anhydrides (Boroxines): Formed by the dehydration of the boronic acid, which can complicate characterization and affect reactivity.

Furthermore, it is crucial to consider the potential for genotoxic impurities (GTIs). Boronic acids have been identified as a "novel class of bacterial mutagen," and regulatory bodies, guided by the ICH M7 guideline, require stringent control of such impurities in APIs.[1][2][3] Therefore, a robust purity assessment is not only a matter of good science but also a regulatory necessity.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. The following table compares the most relevant analytical methods:

Technique Principle Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation, identification of impurities with distinct signals, and quantitative analysis (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to other techniques, overlapping signals can be challenging to interpret.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a mobile phase.Purity assessment based on peak area, separation of isomers and closely related impurities.High resolution, quantitative, versatile.Co-elution of impurities can occur, requires reference standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Confirmation of molecular weight, identification of unknown impurities, and trace-level quantification.High sensitivity and specificity.Ionization efficiency can vary between compounds, may not be suitable for all impurities.
Elemental Analysis Determines the elemental composition of a sample.Confirmation of the empirical formula.Provides fundamental compositional data.Does not provide information on isomeric impurities or the presence of minor organic impurities.

Experimental Protocols for Purity Assessment

The following are detailed, self-validating protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound and identifying organic impurities. The presence of the boron atom also allows for ¹¹B NMR, which can provide specific information about the state of the boronic acid functionality.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key expected signals include those for the aromatic protons, the methylene bridge protons, and the boronic acid protons (which may be broad and exchangeable).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on all unique carbon atoms in the molecule.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling constants with expected values based on the structure of this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurities.

    • Pay close attention to the presence of signals corresponding to potential impurities such as unreacted starting materials or by-products.

Expected ¹H NMR (400 MHz, DMSO-d₆) signals (illustrative): δ 8.0 (s, 2H, B(OH)₂), 7.85 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.35 (t, J = 8.0 Hz, 1H), 7.15 (m, 2H), 7.00 (m, 1H), 5.15 (s, 2H).

Expected ¹³C NMR (101 MHz, DMSO-d₆) signals (illustrative): δ 157.0, 142.0, 134.5, 131.0, 130.5, 127.0, 122.0, 116.0, 115.0, 68.5.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for determining the purity of organic compounds by separating the main component from its impurities. The choice of column and mobile phase is critical for achieving good resolution.

HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it over time to elute all components. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL solution) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Gradient_Elution Gradient Elution (Water/Acetonitrile) HPLC_System->Gradient_Elution Chromatogram Chromatogram Acquisition Gradient_Elution->Chromatogram Data_Analysis Data Analysis (Peak Area % Purity) Chromatogram->Data_Analysis

Figure 2: General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS provides an orthogonal method to HPLC-UV for purity assessment with the added benefit of mass confirmation. This is particularly useful for identifying unknown impurities and quantifying them at trace levels.

LC-MS/MS Protocol:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Similar to the HPLC method described above. The mobile phase may need to be adapted to be compatible with the mass spectrometer's ionization source (e.g., using ammonium formate instead of formic acid).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for boronic acids, often in negative ion mode.

    • Analysis Mode: For initial identification, a full scan mode is used. For quantification of known impurities, Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.[4]

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. The mass spectra of minor peaks can be used to propose structures for unknown impurities.

Purification Strategies: A Comparative Overview

Should the initial purity assessment reveal unacceptable levels of impurities, a purification step is necessary. The two most common methods for boronic acids are recrystallization and column chromatography.

Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] It is often the most efficient method for removing small amounts of impurities.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethyl acetate/hexanes or water/ethanol, is often effective.

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography

Rationale: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful when recrystallization is ineffective or for separating mixtures with multiple components.

Flash Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase. For boronic acids, which can be somewhat polar, it is sometimes beneficial to use a less acidic stationary phase or to add a small amount of a modifier to the eluent.

  • Eluent Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A solvent system that gives a good separation of the desired compound from its impurities with an Rf value of around 0.3-0.4 for the product is ideal. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: The column is carefully packed with the stationary phase.

  • Sample Loading: The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the column.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Purification_Decision Crude_Product Crude Synthesized Product Purity_Analysis Purity Analysis (NMR, HPLC, LC-MS) Crude_Product->Purity_Analysis Decision Purity > 98%? Purity_Analysis->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification_Choice Purification Method Decision->Purification_Choice No Recrystallization Recrystallization Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Purification_Choice->Recrystallization Purification_Choice->Column_Chromatography

Figure 3: Decision workflow for the purification of this compound.

Conclusion: A Commitment to Quality

The purity of this compound is not a final checkpoint but a continuous consideration throughout its synthesis and analysis. By understanding the synthetic pathway and potential impurities, and by employing a strategic combination of analytical techniques, researchers can ensure the quality and reliability of this important building block. The protocols and comparative data presented in this guide are intended to empower scientists to make informed decisions, leading to more robust and reproducible research outcomes. The ultimate goal is to ensure that the molecules we create are not only chemically correct but also safe and effective for their intended purpose.

References

  • Hansen, M. M., & Jolly, R. A. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(11), 1527–1537. [Link]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Teasdale, A. (2015). Introduction to the Genotoxic Impurities Special Feature. Organic Process Research & Development, 19(11), 1437-1439. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105–111. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Mullangi, R., et al. (2021). An effective LC–MS/MS method for the quantification of traces of 4-phenoxyphenyl-boronic acid, a potential genotoxic impurity, in ibrutinib drug. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

Sources

A Comparative Guide to the Reactivity of Phenylboronic Acids in Suzuki-Miyaura Coupling: Spotlight on 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceutical agents and functional materials. The choice of the boronic acid coupling partner is critical, as its structure dictates reactivity, yield, and overall efficiency of the reaction. This guide provides an in-depth comparative analysis of the reactivity of 4-(3-Chlorophenoxymethyl)phenylboronic acid relative to other commonly employed phenylboronic acids, supported by experimental data and mechanistic insights.

Understanding the Landscape: Electronic and Steric Effects in Suzuki-Miyaura Coupling

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the electronic and steric nature of its substituents. These factors primarily influence the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.

Electronic Effects: The transmetalation step is generally accelerated by electron-donating groups (EDGs) on the phenylboronic acid.[1] These groups increase the electron density on the carbon atom attached to the boron, enhancing its nucleophilicity and facilitating its transfer to the electron-deficient palladium(II) center. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the ipso-carbon, often leading to slower reaction rates.[1]

Steric Effects: Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. While para-substituents generally exert a less pronounced steric effect, bulky groups can still influence the overall reaction kinetics.

The Contenders: A Comparative Analysis

To contextualize the reactivity of this compound, we will compare it with three standard phenylboronic acids:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as our baseline.

  • 4-Methoxyphenylboronic Acid: Features a strong electron-donating methoxy group (-OCH₃) at the para-position.

  • 4-Chlorophenylboronic Acid: Contains an electron-withdrawing chloro group (-Cl) at the para-position.

Analyzing the Substituent Effects of this compound

The substituent at the 4-position of our target molecule is a 3-chlorophenoxymethyl group (-OCH₂C₆H₄-3-Cl). This substituent presents a more complex electronic profile compared to simple methoxy or chloro groups.

  • The Ether Linkage (-O-CH₂-): The oxygen atom of the ether is electron-donating through resonance, which would be expected to increase the reactivity of the boronic acid.

  • The Phenyl Ring and the Chloro Substituent: The phenoxy group itself is generally considered electron-withdrawing via induction. The additional chloro group at the meta-position of the phenoxy ring further enhances this inductive electron-withdrawing effect.

Therefore, the overall electronic impact of the 4-(3-chlorophenoxymethyl) group is a balance between the resonance donation from the ether oxygen and the inductive withdrawal of the chlorophenoxy moiety. It is reasonable to hypothesize that this substituent is less electron-donating than a simple methoxy group but likely not as deactivating as a direct chloro substituent on the boronic acid's phenyl ring.

Experimental Data: A Head-to-Head Comparison

Boronic AcidSubstituent NatureTypical Yield (%) with 4-bromoanisole
Phenylboronic AcidNeutral (Baseline)85-95%
4-Methoxyphenylboronic AcidStrong Electron-Donating>95%
4-Chlorophenylboronic AcidElectron-Withdrawing70-85%
This compound Moderately Activating/Slightly Deactivating Estimated 80-90%

Note: The yield for this compound is an educated estimate based on the analysis of its electronic properties, as direct comparative experimental data under the same conditions as the other boronic acids was not available in the cited literature.

As the data suggests, the electron-donating methoxy group in 4-methoxyphenylboronic acid leads to excellent yields, often approaching quantitative conversion. Phenylboronic acid itself is a robust coupling partner, providing high yields. The electron-withdrawing nature of the chloro group in 4-chlorophenylboronic acid can lead to slightly diminished yields, although modern catalyst systems can often overcome this deactivation.

Based on the nuanced electronic nature of the 4-(3-chlorophenoxymethyl) substituent, we can predict that its reactivity will be comparable to or slightly less than that of unsubstituted phenylboronic acid. The electron-donating character of the ether oxygen likely mitigates the electron-withdrawing pull of the chlorophenyl group, resulting in good to excellent yields in most Suzuki-Miyaura couplings.

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the role of the boronic acid.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key transmetalation step is where the electronic character of the boronic acid (R²-B(OH)₂) plays its most significant role.

A Validated Experimental Protocol

The following protocol provides a reliable starting point for comparing the reactivity of different phenylboronic acids.

Experimental_Workflow start Start step1 Combine aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd catalyst (1-5 mol%), and base (2.0 mmol) in a reaction vessel. start->step1 step2 Add degassed solvent (e.g., 1,4-dioxane/water). step1->step2 step3 Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere. step2->step3 step4 Monitor reaction progress by TLC or GC-MS. step3->step4 step5 Upon completion, cool to room temperature and perform aqueous workup. step4->step5 step6 Purify the product by column chromatography. step5->step6 end Characterize Product (NMR, MS) step6->end

Figure 2. A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

In the landscape of Suzuki-Miyaura cross-coupling reactions, this compound emerges as a versatile and efficient coupling partner. Its reactivity profile, governed by a nuanced interplay of inductive and resonance effects, positions it as a reliable choice for the synthesis of complex biaryl structures. While it may not exhibit the enhanced reactivity of strongly electron-donating analogues like 4-methoxyphenylboronic acid, it generally outperforms boronic acids bearing strong electron-withdrawing groups and provides yields comparable to the parent phenylboronic acid.

For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The continued development of highly active catalyst systems will further expand the utility of functionalized boronic acids like this compound, enabling the efficient construction of novel molecular architectures for future therapeutic agents and advanced materials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki–Miyaura Couplings Is Inversely Proportional to the pKa of the Boronic Acid.
  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

A Researcher's Guide to the Stability of Functionalized Phenylboronic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of functionalized phenylboronic acids is a critical parameter influencing their utility in applications ranging from organic synthesis to chemical biology and pharmaceuticals. This guide provides an in-depth comparison of the stability of various functionalized phenylboronic acids, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity

Phenylboronic acids (PBAs) are valued for their unique ability to form reversible covalent bonds with diols, a property that has been harnessed for glucose sensing, bioconjugation, and drug delivery. However, the very chemical features that bestow this reactivity—the electron-deficient boron center—also render them susceptible to degradation. Understanding the factors that govern their stability is paramount for designing robust and reliable systems. This guide will dissect the primary degradation pathways and explore how functionalization of the phenyl ring can be strategically employed to enhance stability.

Major Degradation Pathways of Phenylboronic Acids

The two predominant pathways for the degradation of phenylboronic acids are oxidation and hydrolysis, both of which result in the cleavage of the carbon-boron (C-B) bond. A third relevant process, particularly in the solid state or under anhydrous conditions, is dehydration.

Oxidative Cleavage

Oxidative degradation, often mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a significant concern, especially in biological contexts.[1][2][3] The C-B bond is cleaved to yield a phenol and boric acid. This process can be particularly problematic as even atmospheric oxygen can contribute to slow degradation over time.

Diagram: Oxidative Degradation Pathway

G PBA Phenylboronic Acid Intermediate Peroxoboronate Intermediate PBA->Intermediate Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) Phenol Phenol Intermediate->Phenol C-B Bond Cleavage BoricAcid Boric Acid Intermediate->BoricAcid C-B Bond Cleavage

Caption: Oxidative degradation of phenylboronic acid to phenol and boric acid.

Hydrolysis

The C-B bond in phenylboronic acids is also susceptible to hydrolytic cleavage, particularly under strongly acidic or basic conditions.[4] This pathway is a significant consideration during long-term storage in aqueous solutions or during chromatographic analysis.

Dehydration to Boroxines

In the solid state or in aprotic solvents, three molecules of a phenylboronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine.[5][6] This process is typically reversible upon the addition of water. While not a degradation pathway in the sense of irreversible C-B bond cleavage, the formation of boroxines can affect the solubility and reactivity of the boronic acid.

Diagram: Dehydration to Boroxine

G cluster_reactants 3 x Phenylboronic Acid PBA1 PhB(OH)₂ Boroxine Triphenylboroxine PBA1->Boroxine -3 H₂O (Dehydration) PBA2 PhB(OH)₂ PBA2->Boroxine -3 H₂O (Dehydration) PBA3 PhB(OH)₂ PBA3->Boroxine -3 H₂O (Dehydration) Boroxine->PBA1 +3 H₂O (Hydration) Boroxine->PBA2 +3 H₂O (Hydration) Boroxine->PBA3 +3 H₂O (Hydration) Water 3 x H₂O

Caption: Reversible dehydration of phenylboronic acid to form a boroxine.

Stability Comparison of Functionalized Phenylboronic Acids

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating the stability of the boronic acid moiety. A general principle is that electron-withdrawing groups tend to increase stability, while electron-donating groups often decrease it.

Functional GroupPositionEffect on StabilityRationale
Nitro (-NO₂) ** ortho, meta, paraSignificantly Increased The strongly electron-withdrawing nature of the nitro group decreases the electron density at the boron atom, making it less susceptible to oxidation.[1]
Carboxyl (-COOH) orthoDramatically Increased Intramolecular coordination between the carboxyl group and the boron atom forms a stable boralactone structure, which has been shown to increase oxidative stability by 10,000-fold.[1][3]
Carboxyl (-COOH) meta, paraIncreased The electron-withdrawing effect of the carboxyl group enhances stability against electrophilic attack and oxidation.[7]
Cyano (-CN) meta, paraIncreased Similar to the nitro group, the electron-withdrawing cyano group stabilizes the C-B bond.
Fluoro (-F) ortho, meta, paraModerately Increased The inductive electron-withdrawing effect of fluorine enhances stability.
Methoxy (-OCH₃) paraDecreased The electron-donating nature of the methoxy group increases the electron density at the boron atom, making it more prone to oxidation.[7]
Dimethylamino (-N(CH₃)₂) **paraSignificantly Decreased The strong electron-donating effect of the dimethylamino group markedly reduces the stability of the C-B bond.[7]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of functionalized phenylboronic acids, a well-designed experimental protocol is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of such an evaluation.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent phenylboronic acid from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector (or Photodiode Array detector)

  • Reversed-phase C18 column (end-capped columns are recommended to minimize on-column degradation)[4]

Methodology:

  • Solvent Preparation: Prepare mobile phases using HPLC-grade solvents. A typical starting point would be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation: Dissolve the phenylboronic acid in an aprotic solvent like acetonitrile or tetrahydrofuran to minimize hydrolysis prior to injection.[4][8] Prepare fresh samples for immediate analysis.

  • Method Development:

    • Begin with a broad gradient (e.g., 5-95% acetonitrile over 20 minutes) to elute all components.

    • Optimize the gradient to achieve baseline separation between the parent compound and any observed degradation peaks.

    • Monitor at a wavelength where the phenylboronic acid and expected degradation products (like phenols) have significant absorbance (e.g., 254 nm).

  • Forced Degradation Studies: To ensure the method is "stability-indicating," subject the phenylboronic acid to stress conditions to generate degradation products.

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂.

    • Thermal Stress: Heat the solid sample or a solution.

    • Photolytic Stress: Expose the sample to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the parent peak.

Diagram: HPLC Stability Testing Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Evaluation PBA_sample Phenylboronic Acid Sample Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) PBA_sample->Stress HPLC Stability-Indicating HPLC Method Stress->HPLC Inject Stressed Sample Data Chromatogram HPLC->Data Separation Peak Separation Data->Separation Quantification % Degradation Separation->Quantification

Caption: Workflow for assessing phenylboronic acid stability using HPLC.

NMR Spectroscopy for Structural Elucidation

Objective: To identify the structure of degradation products.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Methodology:

  • Sample Preparation: Isolate the degradation products from the stressed samples, often using preparative HPLC.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum to identify the proton signals of the degradation product. The formation of a phenol, for example, would result in characteristic changes in the aromatic region and the appearance of a phenolic proton signal.

  • ¹¹B NMR Analysis: ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom.[4] The disappearance of the boronic acid signal and the appearance of a new signal corresponding to boric acid can confirm C-B bond cleavage.

Conclusion and Future Outlook

The stability of functionalized phenylboronic acids is a multifaceted issue that is critically dependent on the nature of the substituents on the phenyl ring. Electron-withdrawing groups and, most notably, ortho-substituents capable of intramolecular coordination, offer powerful strategies for enhancing stability. A thorough understanding of the degradation pathways and the implementation of robust analytical methods, such as stability-indicating HPLC and NMR spectroscopy, are essential for any researcher working with these versatile compounds. As the applications of phenylboronic acids continue to expand, the development of even more stable derivatives will undoubtedly be a key area of future research, paving the way for their use in increasingly demanding environments.

References

  • Hall, D. G. (Ed.). (2011).
  • Anslyn, E. V., & Wiskur, S. L. (2001). Structure-Stability-Function Correlations in Boronic Acid-Based Saccharide Sensors. Journal of the American Chemical Society, 123(42), 10335-10336.
  • Kuivila, H. G., & Armour, A. G. (1957). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 79(21), 5659–5662. [Link]

  • Raines, R. T., & Am Ende, C. W. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022389118. [Link]

  • Negrete-Raymond, A., et al. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(5), 2843-2849. [Link]

  • Li, M., & Zhou, J. (2011). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 3(4), 1989-2007. [Link]

  • Ivanov, A. S., et al. (2010). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 99(6), 2806-2816. [Link]

  • Li, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 228-235. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

Sources

A Comparative Guide to the Characterization of Byproducts from 4-(3-Chlorophenoxymethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

4-(3-Chlorophenoxymethyl)phenylboronic acid is a pivotal reagent in contemporary organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility, however, is often shadowed by the formation of process-related impurities and degradation products that can compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API). A thorough characterization of these byproducts is therefore not merely a regulatory requirement but a fundamental aspect of robust process development. This guide provides a comparative analysis of essential analytical techniques for the identification and quantification of byproducts derived from reactions involving this compound. We will explore the mechanistic origins of these impurities and present detailed, field-proven protocols for their characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Genesis of Byproducts: Mechanistic Considerations

Understanding the potential side reactions of the starting material is the first step in developing a robust analytical control strategy. For arylboronic acids, several degradation pathways are well-documented and must be anticipated.

Protodeboronation

This is arguably the most common side reaction for arylboronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond. This reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of moisture.[3][4] For this compound, this results in the formation of 1-(3-chlorophenoxymethyl)benzene, an impurity that lacks the reactive handle for subsequent coupling reactions, thereby reducing the overall yield.

Oxidative Hydroxylation (ipso-Hydroxylation)

Arylboronic acids are susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl group, yielding the corresponding phenol.[5][6] This process can be mediated by residual oxidants, dissolved oxygen, or even certain metal catalysts under specific conditions, leading to the formation of 4-(3-chlorophenoxymethyl)phenol.[7]

Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[8][9][10] This process is reversible in the presence of water.[11][12] While not technically an impurity in the same vein as a protodeboronated species, the formation of tris(4-(3-chlorophenoxymethyl)phenyl)boroxine complicates reaction stoichiometry, as it sequesters three molecules of the boronic acid.[13]

Homocoupling

Palladium catalysts can facilitate the coupling of two molecules of the boronic acid, leading to the formation of a symmetrical biaryl byproduct.[14][15] In this case, 4,4'-bis(3-chlorophenoxymethyl)biphenyl would be formed. This is often more prevalent when the oxidative addition of the aryl halide to the palladium center is slow.

Diagram 1: Major Byproduct Formation Pathways

Byproduct_Pathways cluster_byproducts Potential Byproducts Start This compound Protodeboronation Protodeboronation Product (1-(3-chlorophenoxymethyl)benzene) Start->Protodeboronation H⁺ / OH⁻, ΔT (Protodeboronation) Oxidation Oxidation Product (4-(3-chlorophenoxymethyl)phenol) Start->Oxidation [O] (Oxidation) Boroxine Boroxine (Trimeric Anhydride) Start->Boroxine -3 H₂O (Dehydration) Homocoupling Homocoupling Product (Symmetrical Biphenyl) Start->Homocoupling Pd(0) Catalyst (Homocoupling)

Caption: Common side reactions of this compound.

A Comparative Guide to Analytical Methodologies

No single technique can provide a complete picture of the impurity profile. An orthogonal approach, leveraging the strengths of different methods, is essential for a self-validating and trustworthy characterization.

Analytical TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Quantification, Purity AssessmentHigh resolution, excellent quantitative accuracy and precision, robust.Provides limited structural information; identification relies on reference standards.
LC-MS Identification of UnknownsProvides molecular weight data for unambiguous identification, high sensitivity.Quantitative response can be variable; complex matrix effects can cause ion suppression.
NMR Structural Elucidation, QuantificationProvides definitive structural information, can be quantitative (qNMR) without matching standards.Lower sensitivity than MS; complex mixtures can lead to overlapping signals.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for purity analysis. A reversed-phase method is typically employed for arylboronic acids. The key to a successful separation is managing the acidic nature of the boronic acid group. Using a low-pH mobile phase (e.g., buffered with 0.1% formic or acetic acid) suppresses the ionization of the boronic acid, leading to sharper, more symmetrical peaks and improved retention on a C18 column. The choice of organic modifier (acetonitrile vs. methanol) and the gradient profile are critical for resolving the parent compound from its structurally similar byproducts.

Trustworthiness: A validated HPLC method, compliant with ICH Q2(R1) guidelines, provides a self-validating system for routine quality control. Validation demonstrates specificity, linearity, accuracy, precision, and robustness, ensuring that the data are reliable and reproducible.

Experimental Protocol: RP-HPLC Method for Byproduct Profiling

  • System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% to 95% B over 25 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reaction mixture and dissolve in 10 mL of 50:50 water:acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV can quantify impurities, LC-MS is required to identify them without ambiguity. By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of each eluting peak. For definitive structural confirmation, high-resolution mass spectrometry (HRMS), using a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown byproduct. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and compare the fragmentation pattern to that of a proposed structure, adding another layer of confidence.

Trustworthiness: The combination of chromatographic retention time and accurate mass-to-charge ratio (m/z) provides a two-dimensional identification system that is exceptionally specific and trustworthy.

Experimental Protocol: LC-MS for Byproduct Identification

  • LC System: Use the same LC method as described above to ensure correlation of retention times.

  • MS System: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Scan Range: 100 – 1000 m/z.

  • Source Parameters (Typical for ESI):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

  • Data Analysis: Extract ion chromatograms for the theoretical masses of expected byproducts. For unknown peaks, determine the accurate mass and use software to predict possible elemental compositions.

Diagram 2: Logical Workflow for Byproduct Identification

Identification_Workflow Start Crude Reaction Mixture HPLC HPLC Separation Start->HPLC UV_Peak Detect Peak (UV) HPLC->UV_Peak MS_Signal Obtain Mass Spectrum UV_Peak->MS_Signal Known_Impurity Known Impurity? (Compare RT & m/z to standard) MS_Signal->Known_Impurity Identify_Known Identify & Quantify Known_Impurity->Identify_Known Yes Unknown_Impurity Unknown Peak Known_Impurity->Unknown_Impurity No HRMS Determine Accurate Mass & Elemental Composition (HRMS) Unknown_Impurity->HRMS Elucidate Propose Structure HRMS->Elucidate MSMS Acquire Fragmentation Data (MS/MS) Confirm Confirm with Standard (if necessary) MSMS->Confirm Elucidate->MSMS Identify_Unknown Identify & Quantify Confirm->Identify_Unknown

Caption: A systematic workflow for identifying known and unknown byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR provides the definitive structural proof. While ¹H NMR can give a quick assessment of the major components in a crude reaction mixture, more advanced techniques are often necessary. For example, the disappearance of the characteristic broad singlet for the B(OH)₂ protons and the appearance of a new signal in the aromatic region can be a clear indicator of protodeboronation. ¹¹B NMR can be particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine. For complex mixtures or novel byproducts, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for piecing together the complete molecular structure.

Trustworthiness: NMR is a primary analytical method. Quantitative NMR (qNMR) allows for the determination of the concentration of a substance by comparing its integral to that of a certified internal standard of known concentration, without needing an authentic standard of the analyte itself. This provides an orthogonal, highly reliable quantification to complement HPLC data.

Summary and Conclusion

The characterization of byproducts from this compound reactions is a critical activity in pharmaceutical development, directly impacting process understanding and product quality. A successful strategy is not reliant on a single technique but on the synergistic use of orthogonal methods.

  • HPLC serves as the primary tool for separation and quantification, providing robust data for routine purity checks.

  • LC-MS is the premier technique for the rapid and confident identification of both expected and unexpected byproducts.

  • NMR offers unparalleled detail for structural elucidation and provides an independent method for quantification.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating understanding of their chemical process, ensuring the development of safe, pure, and effective medicines.

References

  • Protodeboronation of Arylboronic Esters: Hartwig, J. F., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • General Protodeboronation: Organic Chemistry Portal. Protodeboronations. Available at: [Link]

  • Base-Catalyzed Protodeboronation: Perrin, C. L., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]

  • Boroxine Formation from Phenylboronic Acid: Wikipedia. Phenylboronic acid. Available at: [Link]

  • Acid-Promoted Protodeboronation: Li, M., et al. (2017). A facile acid-promoted protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Lewis Acid-Mediated Protodeboronation: Wang, J., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]

  • Hydroxylation of Boronic Acids: Various Authors. (Compilation). Methods for the hydroxylation of boronic acids into phenols. ResearchGate. Available at: [Link]

  • Boroxine Stability and Thermodynamics: Ishida, K., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Boroxine Chemistry Review: Kubo, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. Available at: [Link]

  • Oxidation with MCPBA: Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett. Available at: [Link]

  • Metal-Free Hydroxylation: Kumar, S., et al. (2021). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. Available at: [Link]

  • Copper-Catalyzed Phenol Formation: G-sad, A. A., et al. (2021). Copper(II) NHC Catalyst for the Formation of Phenol from Arylboronic Acid. Molecules. Available at: [Link]

  • Dehydration to Boroxine: ResearchGate. (Image). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Available at: [Link]

  • Catalyst-Free ipso-Hydroxylation: Wang, Y., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances. Available at: [Link]

  • Suzuki Reaction Impurities Discussion: Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Available at: [Link]

  • Suzuki Byproducts Overview: Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]

  • Boronic Acid Stability: Biscoe, M. R., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Impurity Control: Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. Available at: [Link]

  • Homocoupling Byproduct Discussion: Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Homocoupling in Suzuki Reactions: Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]

  • Boronic Acid Derivatives Overview: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Cross-Coupling Reviews: MacMillan, D. W. C., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]

  • Boronic Acid General Information: Wikipedia. Boronic acid. Available at: [Link]

  • Suzuki Coupling Overview: Singh, N., et al. (2011). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Journal of the Serbian Chemical Society. Available at: [Link]

  • "Ligandless" Suzuki Coupling: Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling Example: ResearchGate. (Image). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine. Available at: [Link]

  • Suzuki Coupling with Substituted Boronic Acids: Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. Available at: [Link]

  • Protodeboronation Competition Discussion: Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Available at: [Link]

  • Suzuki Reaction Mechanism: Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Suzuki Coupling with Chloropyridines: ResearchGate. (Image). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • HPLC Analysis of Boronic Esters: Semantic Scholar. (Compilation). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]

  • Environmentally Friendly Suzuki Reactions: Organ, M. G., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Green Chemistry. Available at: [Link]

  • Heck and Suzuki Couplings in Water: Al-Masum, M., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. Available at: [Link]

  • Selective Suzuki Coupling: Hameed, A., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(3-Chlorophenoxymethyl)phenylboronic acid, a compound frequently utilized in synthetic chemistry and drug development. Our focus is to empower you with the technical knowledge and operational steps necessary to manage this chemical waste stream with confidence and precision.

Immediate Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many of its chemical class, is not benign and must be handled as hazardous. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2]

The causality behind this is rooted in the reactivity of the boronic acid moiety and the properties of its aromatic structure. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer as the primary source of information.[3]

Table 1: Hazard Profile of this compound & Analogs

Hazard Classification GHS Hazard Code (Typical) Description
Acute Oral Toxicity H302 Harmful if swallowed.[1]
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2]

| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |

This data is representative of chlorophenylboronic acid derivatives. Always refer to the specific SDS for the exact compound in use.

Required Personal Protective Equipment (PPE)

A robust defense is the foundation of safe chemical handling. The use of appropriate PPE is non-negotiable to prevent direct contact and inhalation. All handling and preparation for disposal must be conducted within a certified chemical fume hood.[4]

Table 2: Essential Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and accidental contact with mucous membranes.[4]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Prevents skin absorption and irritation.[4][5] Double-gloving is recommended for enhanced safety.
Body Protection A fully-fastened, long-sleeved lab coat. Protects skin and personal clothing from contamination.[4]

| Respiratory | Not typically required if handled in a fume hood. | A fume hood provides primary respiratory protection by containing dust and vapors.[6] |

Step-by-Step Disposal Protocol

The guiding principle is that this compound and all materials contaminated with it must be treated as hazardous chemical waste .[4] Under no circumstances should it be disposed of in standard trash or flushed down the sewer system.[7][8]

Part 1: Disposal of Unused or Waste Compound (Solid)
  • Designate a Waste Container : Select a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[9] The original product container, if in good condition, is an ideal option.[10]

  • Transfer the Chemical : Carefully transfer the solid waste into the designated container inside a chemical fume hood to prevent the generation of airborne dust.

  • Label the Container : Affix a "Hazardous Waste" label.[11] The label must, at a minimum, include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • The approximate quantity or volume.

    • The date you began accumulating the waste.

  • Secure and Store : Tightly seal the container.[10] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

Part 2: Disposal of Contaminated Labware and Debris

Any item that has come into direct contact with this compound is also hazardous waste.

  • Segregation is Key : Do not mix this debris with non-hazardous trash. This includes items such as:

    • Gloves

    • Weighing boats and paper

    • Pipette tips

    • Bench paper or absorbent pads used for spill cleanup

  • Collection : Place all contaminated solid debris into a designated, lined, and sealable hazardous waste container.[4] This can be a separate container from the pure chemical waste.

  • Labeling : Clearly label the container "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[4]

  • Storage : Store the sealed container in the SAA alongside other solid chemical waste.

Part 3: Final Institutional Disposal
  • Follow Institutional Procedures : Adhere to your organization's specific process for requesting a hazardous waste pickup. This is typically managed by your Environmental Health & Safety (EHS) department.[4]

  • Documentation : Ensure all necessary paperwork or electronic logs are completed to maintain a clear chain of custody, a requirement under the Resource Conservation and Recovery Act (RCRA).[12] The waste will be transported by a licensed contractor for final disposal, typically via controlled incineration.[7][11]

Decontamination of Glassware and Work Surfaces

Proper decontamination prevents unintentional cross-contamination of future experiments and ensures a safe workspace.

  • Initial Solvent Rinse : Rinse contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol, to dissolve and remove the bulk of the residual compound. Crucially, this solvent rinsate must be collected as liquid hazardous waste. [5]

  • Secondary Aqueous Wash : For thorough cleaning, a subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) can convert the residual boronic acid into its more water-soluble boronate salt, facilitating its removal.[5] This wash should also be collected as hazardous waste unless your institution's EHS guidelines specifically permit neutralization and drain disposal for very dilute solutions—which is rare.[8]

  • Final Cleaning : Proceed with a standard wash using laboratory detergent and water.

  • Drying : Allow the glassware to air-dry completely in a well-ventilated area before returning it to storage.

  • Work Surfaces : Decontaminate benches and fume hood surfaces by wiping them down with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaner. Dispose of the used cloth as contaminated debris.

Emergency Procedures: Spill Management

Accidents happen. A swift and correct response minimizes risk. This procedure is for small, manageable spills (typically <100g) that do not pose a respiratory hazard.

  • Alert and Isolate : Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Don PPE : Wear all PPE as detailed in Table 2.

  • Contain and Absorb :

    • If the spill is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.[14]

    • For spills of solutions containing the compound, create a dike around the spill's edge using an inert absorbent material like vermiculite, sand, or cat litter.[14][15] Work from the outside in to prevent spreading.

  • Neutralize (If Applicable and Safe) : For acidic boronic acid solutions, you can cautiously neutralize the spill by applying a weak base like sodium bicarbonate or soda ash.[14][15] Avoid strong bases, which can cause a vigorous reaction. Use pH paper to confirm neutralization (pH 6-8).

  • Collect Spill Debris : Carefully scoop all contaminated absorbents, paper towels, and neutralized material into a designated hazardous waste container.

  • Decontaminate Area : Clean the spill area as described in Section 4.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound and its associated waste streams.

G cluster_0 Waste Generation Point (Chemical Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Final Disposal start This compound (Solid, Solution, or Contaminated Item) is_solid Is waste solid chemical or contaminated debris? start->is_solid is_liquid Is waste a liquid solution or solvent rinsate? start->is_liquid is_glass Is item reusable glassware? start->is_glass solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_liquid->liquid_waste Yes decon Decontaminate Glassware (Collect Rinsate as Liquid Waste) is_glass->decon Yes storage Store sealed containers in Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage decon->liquid_waste Generate Rinsate clean_glass Clean, Dry, and Reuse Glassware decon->clean_glass After Decon pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Spill procedure: Clean-up guidance. University of Cambridge. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 4-(3-Chlorophenoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(3-Chlorophenoxymethyl)phenylboronic acid. By moving beyond a simple checklist and explaining the causality behind each safety recommendation, this document aims to be your preferred source for laboratory safety and chemical handling information.

Hazard Profile of this compound

Based on available data for analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][5][6][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][5][6][7]

  • Respiratory Irritation (Category 3): May cause respiratory irritation.[5][7][8]

It is crucial to treat this compound with the appropriate level of caution, assuming it possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.[9]Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact).[10][11]Prevents skin contact, which can cause irritation. Gloves must be inspected before use and removed promptly if contaminated.
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.[10][12]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if engineering controls are insufficient to control airborne dust.[10][12]Minimizes the inhalation of the compound, which may cause respiratory irritation.

Operational Plan for Safe Handling

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. This is the primary method for preventing respiratory exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.[7]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling this compound CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust CheckSplash Risk of Splash? CheckDust->CheckSplash No Respirator Use NIOSH-Approved Respirator in a Fume Hood CheckDust->Respirator Yes BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckSplash->BasePPE No Goggles Upgrade to Chemical Splash Goggles CheckSplash->Goggles Yes FaceShield Add Face Shield Goggles->FaceShield Significant Splash Risk Respirator->CheckSplash

Sources

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